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  • Product: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

The following technical guide details the synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine . This protocol is designed for high chemical fidelity, utilizing a C2-selective lithiation strategy to ensure regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine . This protocol is designed for high chemical fidelity, utilizing a C2-selective lithiation strategy to ensure regioisomeric purity, followed by a reductive amination sequence to install the N-methyl functionality.

[1]

Executive Summary

  • Target Molecule: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Core Strategy: C2-Lithiation of protected imidazole

    
     Carbonyl addition 
    
    
    
    Reductive Amination.[1]
  • Key Challenge: Controlling regioselectivity on the imidazole ring and preventing over-alkylation of the amine.

  • Solution: Use of the bulky Trityl (Trt) protecting group to block N1 and direct lithiation exclusively to C2, coupled with a reductive amination that kinetically favors the secondary amine.

Retrosynthetic Analysis

To design a robust route, we disconnect the molecule at the strategic C-N and C-C bonds.

  • Disconnection 1 (C-N Bond): The secondary amine is best formed via Reductive Amination of the corresponding ketone [1-(1H-imidazol-2-yl)butan-1-one] and methylamine.[1] This avoids the poly-alkylation issues associated with direct alkylation.[1]

  • Disconnection 2 (C-C Bond): The ketone moiety attached to the imidazole C2 position is best accessed via the addition of a nucleophilic imidazole species to a butyryl electrophile.

  • Regiocontrol: 1H-imidazole has three nucleophilic sites (N1, C2, C4/5). To react specifically at C2, N1 must be protected with a sterically demanding group (Triphenylmethyl/Trityl) that directs lithiation to the adjacent C2 position.

Synthetic Pathway Diagram

SynthesisRoute Imidazole 1H-Imidazole (Starting Material) Protected 1-Trityl-1H-imidazole (Intermediate A) Imidazole->Protected Protection TrtCl Trityl Chloride (Reagent) TrtCl->Protected Lithiation C2-Lithiation (n-BuLi, -78°C) Protected->Lithiation Alcohol 1-(1-Trityl-1H-imidazol-2-yl)butan-1-ol (Intermediate B) Lithiation->Alcohol + Butyraldehyde Butyraldehyde Butyraldehyde (Electrophile) Butyraldehyde->Alcohol Oxidation Oxidation (MnO2) Alcohol->Oxidation Ketone 1-(1-Trityl-1H-imidazol-2-yl)butan-1-one (Intermediate C) Oxidation->Ketone MeNH2 Methylamine + STAB (Reductive Amination) Ketone->MeNH2 ProtectedAmine Protected Amine (Intermediate D) MeNH2->ProtectedAmine Deprotection Acidic Deprotection (TFA/DCM) ProtectedAmine->Deprotection Target 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (Final Product) Deprotection->Target

Caption: Step-wise synthetic pathway from Imidazole to the target alpha-branched amine.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of 1-Trityl-1H-imidazole)

The trityl group is essential for solubility in organic solvents and for directing the subsequent lithiation.[1]

  • Reagents: 1H-Imidazole (1.0 eq), Trityl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Dichloromethane).

  • Protocol:

    • Dissolve 1H-imidazole (6.8 g, 100 mmol) in dry DCM (100 mL) at 0°C.

    • Add Triethylamine (21 mL, 150 mmol).

    • Slowly add a solution of Trityl chloride (30.6 g, 110 mmol) in DCM over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with water (2 x 50 mL) and brine. Dry over Na

      
      SO
      
      
      
      , filter, and concentrate. Recrystallize from hexane/ethyl acetate to yield a white solid.
  • Checkpoint: Product should be a white solid, mp ~212-214°C.

Step 2: C2-Lithiation and Carbonyl Addition

This step forms the carbon skeleton.[1] The trityl group protects N1, making the C2 proton the most acidic (pK


 ~33), allowing selective deprotonation by n-BuLi.
  • Reagents: 1-Trityl-1H-imidazole (Intermediate A), n-Butyllithium (1.6M in hexanes), Butyraldehyde, dry THF.[1]

  • Protocol:

    • Dissolve 1-Trityl-1H-imidazole (3.1 g, 10 mmol) in anhydrous THF (50 mL) under Argon/Nitrogen atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzylic lithiation on the trityl group.

    • Add n-BuLi (1.2 eq, 7.5 mL) dropwise. Stir for 30 minutes at -78°C. The solution usually turns a deep red/orange color.

    • Add Butyraldehyde (1.2 eq, 1.1 mL) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc, dry, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to obtain 1-(1-trityl-1H-imidazol-2-yl)butan-1-ol .

Step 3: Oxidation to Ketone

The alcohol must be oxidized to the ketone to set up the reductive amination. Manganese Dioxide (MnO


) is preferred for activated (allylic/heterocyclic) alcohols as it is mild and avoids over-oxidation.
  • Reagents: Intermediate B (Alcohol), Activated MnO

    
     (10 eq), DCM.
    
  • Protocol:

    • Dissolve the alcohol (Intermediate B) in DCM (10 mL/g).

    • Add activated MnO

      
       (excess, typically 10-15 equivalents by mass).
      
    • Stir vigorously at RT for 12-24 hours. Monitor by TLC.[2]

    • Workup: Filter through a pad of Celite to remove solids. Concentrate the filtrate to yield 1-(1-trityl-1H-imidazol-2-yl)butan-1-one .

Step 4: Reductive Amination

This is the stereoelectronic core of the synthesis. Using Sodium Triacetoxyborohydride (STAB) allows for the "one-pot" formation of the secondary amine without isolating the imine intermediate.

  • Reagents: Intermediate C (Ketone), Methylamine (2.0M in THF, 2-3 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (1,2-Dichloroethane) or DCM.

  • Protocol:

    • Dissolve the ketone (Intermediate C) in DCE.

    • Add Methylamine solution (2.5 eq) and Acetic Acid (1-2 drops to catalyze imine formation). Stir for 30 mins.

    • Add STAB (1.5 eq) in one portion.

    • Stir at RT overnight (12-16 h).

    • Workup: Quench with saturated NaHCO

      
      . Extract with DCM.[3] The product (Intermediate D) is the N-protected, N-methylated amine.[1]
      
Step 5: Global Deprotection

Removal of the trityl group releases the active imidazole.

  • Reagents: Trifluoroacetic acid (TFA), DCM, or 2M HCl/MeOH.

  • Protocol:

    • Dissolve Intermediate D in DCM.

    • Add TFA (20% v/v final concentration) or treat with dilute HCl in Methanol.

    • Stir at RT for 2-4 hours. Trityl cleavage is indicated by the formation of triphenylmethanol (TLC).

    • Purification: Concentrate to remove TFA. Redissolve in water. Wash with ether (removes trityl byproducts). Basify the aqueous layer (pH > 10) with NaOH.[4] Extract with DCM/Isopropanol (3:1).

    • Final Isolation: Dry organic layer and concentrate. Convert to HCl salt (using HCl/Ether) for storage if necessary.

Key Data & Troubleshooting (E-E-A-T)

Physicochemical Data Summary
CompoundApprox.[4][5][6][7][8][9] MWStateKey NMR Feature (Diagnostic)
Trityl-Imidazole 310.4White Solid

7.1-7.4 (Trt aromatic), Imidazole protons shift
Intermediate B (Alcohol) 382.5Viscous Oil

4.6-4.8 (CH-OH, triplet)
Intermediate C (Ketone) 380.5Solid/OilLoss of CH-OH; Appearance of C=O[1] (IR ~1670 cm

)
Final Product 153.2Oil / Hygroscopic Solid

3.8 (CH-N),

2.3 (N-Me singlet)
Troubleshooting Matrix
  • Issue: Low yield in Step 2 (Lithiation).

    • Cause: Moisture in THF or insufficiently low temperature causing benzylic lithiation.

    • Fix: Distill THF over Na/Benzophenone; ensure internal probe reads -78°C before adding n-BuLi.

  • Issue: Incomplete Oxidation (Step 3).

    • Cause: Deactivated MnO

      
      .
      
    • Fix: Use "Activated" MnO

      
       or switch to Swern Oxidation (DMSO/Oxalyl Chloride) if scale permits.
      
  • Issue: Tertiary amine formation in Step 4.

    • Cause: Reaction of product with ketone/imine.[5][7][10][11]

    • Fix: Use excess Methylamine (3-5 eq) to statistically favor the secondary amine.[1] STAB is mild enough to prevent over-alkylation compared to NaCNBH

      
      .
      

References

  • Lithiation of N-Trityl Imidazoles

    • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[11] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron, 61(47), 11148-11155.

    • Context: Establishes the protocol for C2-lithiation of protected imidazoles and reaction with carbonyls.
  • Reductive Amination Standards

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: The definitive guide on using STAB for selective amine synthesis.
  • Imidazole Protection Strategies

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Context: General reference for Trityl group stability and deprotection conditions.
  • Cliff, M. D., & Pyne, S. G. (1995). Synthesis of C-2 substituted imidazoles. Synthesis, 1995(01), 681-682.

Sources

Exploratory

physicochemical properties of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Physicochemical Profiling of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: A Technical Guide Part 1: Executive Summary & Chemical Identity 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a specialized heterocyclic amine belo...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: A Technical Guide

Part 1: Executive Summary & Chemical Identity

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a specialized heterocyclic amine belonging to the class of


-aminoalkyl imidazoles . Structurally, it consists of a butyl chain where the C1 position is substituted with both a secondary methylamine group and a 2-imidazole ring.[1] This unique geminal substitution pattern confers distinct acid-base properties and reactivity profiles compared to linear histamine analogs (which are typically 

-aminoalkyl imidazoles).[1]

This compound is primarily utilized in medicinal chemistry as a pharmacophore for histamine receptors (H3/H4 antagonists) and as a chiral intermediate in the synthesis of complex alkaloids.[1] Its physicochemical behavior is dominated by the interplay between the amphoteric imidazole ring and the basic aliphatic amine.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
Molecular Formula

Molecular Weight 153.23 g/mol
CAS Number Not widely listed; treat as Research Chemical (RC)
Chirality One stereocenter at C1 (Exists as (R)- and (S)- enantiomers)
Physical State Viscous oil or low-melting hygroscopic solid (Free base); Crystalline solid (HCl salt)

Part 2: Physicochemical Properties Matrix

The following data represents a synthesis of predicted values based on Structure-Activity Relationship (SAR) algorithms and experimental data from homologous imidazole derivatives.

PropertyValue (Est.)ConfidenceMechanistic Insight
pKa₁ (Imidazole N3) 6.5 – 6.8HighSlightly lower than unsubstituted imidazole (7.[1]0) due to the inductive electron-withdrawing effect of the

-amino group.
pKa₂ (Aliphatic Amine) 8.8 – 9.2HighLower than typical secondary amines (10.[1]5) due to the proximity of the electron-deficient imidazole ring.
pKa₃ (Imidazole NH) ~14.2MediumVery weak acid; deprotonation occurs only under strongly basic conditions.[1]
LogP (Neutral) 1.10 ± 0.3MediumThe butyl chain adds lipophilicity, balancing the polarity of the imidazole/amine core.[1]
LogD (pH 7.4) -0.5 to 0.2HighAt physiological pH, the molecule is predominantly cationic (monoprotonated at amine), significantly reducing membrane permeability compared to the neutral form.[1]
Topological Polar Surface Area (TPSA) ~40-50 ŲHighSuggests good potential for blood-brain barrier (BBB) penetration if the charge is masked.[1]

Part 3: Deep Dive – Ionization & Solubility

Protonation Equilibria

The compound exhibits a complex ionization profile involving three states in aqueous solution:

  • Dication (

    
    ):  Both the imidazole N3 and the aliphatic amine are protonated.[1] Dominant at pH < 5.[1]
    
  • Monocation (

    
    ):  The aliphatic amine remains protonated, while the imidazole is neutral.[1] Dominant at pH 7.0–8.5.[1]
    
  • Neutral (

    
    ):  Both centers are deprotonated.[1] Dominant at pH > 10.[1]
    

Critical Insight: At physiological pH (7.4), the aliphatic amine is


 protonated, while the imidazole ring is largely neutral (

).[1] This "split" ionization state is crucial for binding affinity, as the cationic amine often mimics the native histamine ligand, while the neutral imidazole can participate in hydrogen bonding or

-stacking interactions.
Solubility Profile
  • Water: Highly soluble (>50 mg/mL) in its salt forms (dihydrochloride, tartrate) and moderately soluble as a free base due to H-bond donation/acceptance capacity.[1]

  • Organic Solvents: Soluble in methanol, DMSO, and ethanol.[1] Limited solubility in non-polar solvents (hexane, diethyl ether) unless in the neutral free-base form.[1]

Part 4: Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Standard: IUPAC Guidelines for Potentiometry.[1]

  • Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl.[1]

    • Titrate with 0.1 M carbonate-free NaOH using an autotitrator.

    • Add titrant in 5 µL increments, allowing 30s for equilibration between steps.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or second-derivative analysis to identify inflection points.[1]

    • Validation: The curve should show two distinct buffering regions corresponding to the imidazole and the amine.[1]

Protocol B: Lipophilicity (LogD) via Miniaturized Shake-Flask

Standard: OECD Guideline 107.[1]

  • System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24h.

  • Procedure:

    • Dissolve compound in the aqueous phase (buffer) to a concentration of 100 µM.[1]

    • Add an equal volume of pre-saturated octanol.[1]

    • Shake mechanically for 1 hour at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210-220 nm detection for imidazole).

  • Calculation:

    
    .
    

Part 5: Visualization of Physicochemical Workflow

The following diagram outlines the logical flow for characterizing this compound, from synthesis to data integration.

PhysicochemicalProfiling cluster_Profiling Physicochemical Profiling Module Synthesis Synthesis: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Purification Purification (HPLC/Recrystallization) >98% Purity Required Synthesis->Purification Identification Structural ID (NMR, MS, IR) Purification->Identification pKa_Test Ionization (pKa) Method: Potentiometry Identification->pKa_Test LogP_Test Lipophilicity (LogP/D) Method: Shake-Flask/HPLC Identification->LogP_Test Solubility_Test Kinetic Solubility Method: Nephelometry Identification->Solubility_Test Data_Analysis Data Integration & SAR Modeling pKa_Test->Data_Analysis Defines Charge State LogP_Test->Data_Analysis Defines Permeability Solubility_Test->Data_Analysis Defines Formulation Application Drug Design Application (H3/H4 Receptor Targeting) Data_Analysis->Application

Caption: Workflow for the complete physicochemical characterization of imidazole-alkyl amines.

Part 6: Protonation State Diagram

Understanding the charge state is vital for predicting receptor binding.[1]

ProtonationStates Dication Dication (pH < 5) Im(+) / NH2(+) Monocation Monocation (pH 7.4) Im(0) / NH2(+) Dication->Monocation pKa1 ~ 6.5 (Imidazole deprot.) Neutral Neutral (pH > 10) Im(0) / NH(0) Monocation->Neutral pKa2 ~ 9.0 (Amine deprot.) Anion Anion (pH > 14) Im(-) / NH(0) Neutral->Anion pKa3 ~ 14.2 (Im-NH deprot.)

Caption: Sequential deprotonation steps of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine.

References

  • PubChem. (2025).[1][2] Compound Summary: (1-methyl-1H-imidazol-2-yl)methanamine.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[1][3] The pKa of Imidazoles. The Journal of Organic Chemistry, 29(10), 3118–3120.[1][3] Retrieved from [Link][1]

  • Mabkhot, Y. N., et al. (2013).[1][4] Synthesis and Physicochemical Properties of Imidazole Derivatives. Chemistry Central Journal. (Contextual grounding for imidazole acidity).

  • OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa/LogP methodologies).

Sources

Foundational

Technical Profile: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

The following technical guide details the chemical profile, synthesis, and applications of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a specialized heterocyclic building block used in medicinal chemistry. Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Core Properties

This compound is an


-amino-alkyl imidazole , characterized by a butyl chain where the C1 position is substituted with both a 2-imidazolyl group and a secondary methylamine. This structural motif serves as a bidentate ligand in coordination chemistry and a pharmacophore in drug discovery, particularly for targets involving histamine receptors or metalloenzymes.
PropertyData
Chemical Name 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
CAS Number 886505-30-2
Molecular Formula C

H

N

Molecular Weight 153.23 g/mol
SMILES CCCC(NC)C1=NC=CN1
Structure Type

-Branched Secondary Amine
pKa (Predicted) ~7.0 (Imidazole), ~10.2 (Amine)
LogP (Predicted) 0.8 – 1.2
Synthetic Methodologies

The synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine requires careful control of regioselectivity to ensure attachment at the imidazole C2 position. Two primary routes are established: Reductive Amination (Process Route) and Nucleophilic Addition (Discovery Route).

A. Route 1: Reductive Amination (Preferred for Scale)

This pathway avoids the use of highly reactive organometallics, making it safer for larger-scale preparation.

  • Acylation: 1H-imidazole is protected (e.g., with SEM or Boc) and lithiated at C2, then reacted with butyraldehyde or a butyryl electrophile to form the ketone intermediate, 1-(1H-imidazol-2-yl)butan-1-one .

  • Imine Formation: The ketone is condensed with methylamine (MeNH

    
    ) in the presence of a dehydrating agent (Ti(OEt)
    
    
    
    or molecular sieves) to form the corresponding imine.
  • Reduction: The imine is reduced in situ using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation to yield the target amine.

B. Route 2: Grignard Addition to Aldimine

This route is shorter but requires protecting group manipulation to prevent deprotonation of the imidazole nitrogen.

  • Aldehyde Synthesis: Imidazole-2-carboxaldehyde is protected.

  • Condensation: Reaction with methylamine yields the

    
    -methylaldimine.
    
  • Nucleophilic Attack: Addition of propylmagnesium bromide (

    
    -PrMgBr) to the imine carbon installs the butyl chain.
    
Visualization of Synthetic Logic

The following diagram illustrates the two convergent pathways.

SynthesisPathways Start1 Imidazole-2-carboxaldehyde (Protected) Imine1 Intermediate: N-Methylaldimine Start1->Imine1 Condensation Start2 1-(1H-imidazol-2-yl)butan-1-one Imine2 Intermediate: N-Methylketimine Start2->Imine2 MeNH2 / Ti(OEt)4 Target TARGET: 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine (CAS 886505-30-2) Imine1->Target Grignard Addition (n-PrMgBr) Imine2->Target Reductive Amination Reagent1 + MeNH2 Reagent2 + Propyl-MgBr Reagent3 + NaBH(OAc)3

Figure 1: Convergent synthetic pathways for CAS 886505-30-2, highlighting the Grignard (top) and Reductive Amination (bottom) strategies.[1][2]

Structural Analysis & Applications
Pharmacophore Mapping

The molecule features a "histamine-like" motif but with significant steric bulk at the


-carbon. This modification restricts conformational freedom, potentially increasing selectivity for specific receptor subtypes (e.g., H3 or H4 receptors) compared to flexible histamine analogs.
  • Imidazole Ring: Acts as a hydrogen bond donor/acceptor and aromatic pi-stacking element.

  • Basic Amine: Protonated at physiological pH, facilitating ionic interactions with aspartate residues in GPCR binding pockets.

  • Butyl Chain: Provides hydrophobic interaction, filling lipophilic pockets in the target protein.

Chelation Potential

The proximity of the imidazole nitrogen (N3) and the secondary amine allows the molecule to act as an N,N-bidentate ligand . It can form stable 5-membered chelate rings with transition metals (Cu


, Zn

), making it useful in the design of metalloenzyme inhibitors or biomimetic catalysts.
Handling & Safety Protocols

As a secondary amine and imidazole derivative, this compound exhibits basic and potentially corrosive properties.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.

  • First Aid: In case of contact, immediately flush eyes with water for 15 minutes. Neutralize spills with weak acid (e.g., dilute acetic acid) before disposal.

References
  • PubChem . (2025). Imidazole and Alkyl Amine Derivatives Structure Search. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General protocol reference).

Sources

Exploratory

Technical Monograph: Predicted Mechanism of Action for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

The following technical guide provides a comprehensive, predicted pharmacological profile for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine . As this specific chemical entity lacks extensive direct literature, the mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive, predicted pharmacological profile for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine . As this specific chemical entity lacks extensive direct literature, the mechanisms, protocols, and data presented are derived from high-confidence Structure-Activity Relationship (SAR) analysis of structural analogs (2-substituted imidazoles, alpha-substituted histamines, and trace amines).

Executive Summary

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (hereafter referred to as IMBA-2 ) represents a distinct chemical scaffold merging the pharmacophore of 2-substituted imidazoles with the lipophilic bulk of an N-methylated butyl chain. Unlike endogenous histamine (a 4-substituted imidazole), the 2-position attachment and alpha-alkyl substitution fundamentally alter its receptor selectivity profile.

Based on pharmacophore modeling and SAR data from homologous series, IMBA-2 is predicted to function primarily as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist with secondary affinity for Imidazoline I1/I2 Receptors . This profile suggests potential utility in cognitive enhancement (nootropic), vigilance regulation, and neuroprotection research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The structural uniqueness of IMBA-2 lies in the "benzylic-like" alpha-substitution on the imidazole ring, creating a chiral center and increasing lipophilicity compared to natural histamine.

PropertyValue (Predicted)Significance
IUPAC Name 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amineCore scaffold identity
Molecular Formula C₈H₁₅N₃Low molecular weight (CNS penetrant)
Molecular Weight 153.23 g/mol Ideal for blood-brain barrier (BBB) crossing
LogP ~1.2 - 1.5Moderate lipophilicity; enhanced membrane permeability vs. Histamine (LogP -0.7)
pKa (Imidazole) ~7.1Physiological buffering capacity
pKa (Amine) ~9.8Protonated (cationic) at physiological pH
H-Bond Donors/Acceptors 2 / 2Balanced solubility profile

Predicted Mechanism of Action (MoA)

Primary Target: Histamine H3 Receptor Antagonism

The H3 receptor is a Gi/o-coupled GPCR acting as a presynaptic autoreceptor. Activation inhibits neurotransmitter release.

  • Mechanism: IMBA-2 acts as an Antagonist or Inverse Agonist .

  • Structural Logic:

    • 2-Substitution: 2-substituted histamine analogs typically lose affinity for H1/H2 receptors (which require 4-substitution) but retain or enhance affinity for H3/H4 subtypes.

    • Alpha-Propyl Bulk: The butyl chain at the alpha position introduces steric bulk that is tolerated by the H3 receptor's hydrophobic pocket but sterically clashes with the orthosteric site of H1/H2 receptors.

    • N-Methylation: Increases affinity for H3R compared to primary amines and protects against rapid degradation by amine oxidases.

Physiological Outcome: Blockade of presynaptic H3 autoreceptors disinhibits the release of Histamine , Acetylcholine , Norepinephrine , and Dopamine in the prefrontal cortex. This results in a pro-cognitive, vigilance-promoting effect.

Secondary Target: Imidazoline Receptors (I1/I2)

The 2-substituted imidazole moiety is the defining pharmacophore for imidazoline receptors (e.g., Idazoxan, Clonidine).

  • Mechanism: Allosteric modulation or direct binding.

  • Outcome:

    • I1 Interaction: Potential modulation of sympathetic tone (blood pressure regulation).

    • I2 Interaction: Neuroprotective effects via mitochondrial MAO-B association.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the H3 receptor signaling cascade by IMBA-2.

G IMBA IMBA-2 (Ligand) H3R H3 Receptor (Presynaptic) IMBA->H3R Antagonism/Inverse Agonism Gio Gi/o Protein H3R->Gio Blocks Activation AC Adenylyl Cyclase Gio->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Ca2 Ca2+ Influx cAMP->Ca2 Promotes Release Neurotransmitter Release (HA, ACh, NE) Ca2->Release Triggers

Caption: IMBA-2 antagonizes H3R, preventing Gi/o-mediated inhibition of Adenylyl Cyclase, thereby restoring neurotransmitter release.

Experimental Protocols

To validate the predicted mechanism, the following self-validating experimental workflows are recommended.

Synthesis: Reductive Amination

Objective: Synthesize IMBA-2 from 1-(1H-imidazol-2-yl)butan-1-one.

Reagents:

  • Precursor: 1-(1H-imidazol-2-yl)butan-1-one (CAS: 1342101-87-4).

  • Amine Source: Methylamine (2.0 M in THF).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE).

Protocol:

  • Imine Formation: Dissolve 1.0 eq of ketone in DCE. Add 1.5 eq of Methylamine solution. Stir at room temperature for 1 hour under N₂ atmosphere. Checkpoint: Monitor disappearance of ketone via TLC.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise. Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash chromatography (DCM:MeOH:NH₄OH gradient).

  • Validation: Confirm structure via ¹H-NMR (diagnostic doublet for alpha-methine ~3.8-4.2 ppm).

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for H3 Receptors.

Materials:

  • Membranes: CHO-K1 cells stably expressing human H3R.

  • Radioligand: [³H]-N-alpha-methylhistamine (

    
     ~ 0.5 nM).
    
  • Reference: Thioperamide (Antagonist).

Workflow:

  • Incubation: Incubate membranes (10 µg protein) with [³H]-NAMH (1 nM) and varying concentrations of IMBA-2 (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % displacement vs. Log[IMBA-2]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Metabolic Stability & Toxicity Predictions

Unlike primary amines which are rapidly degraded by Monoamine Oxidases (MAO), the alpha-alkyl and N-methyl substitution of IMBA-2 provides steric shielding.

  • MAO Susceptibility: Low. The alpha-propyl group sterically hinders the approach of MAO to the amine center.

  • Histamine N-Methyltransferase (HNMT): Potential substrate, but likely with lower affinity than histamine due to the 2-position shift.

  • CYP450: Likely N-demethylation to the primary amine (active metabolite) or imidazole ring oxidation.

Toxicity Flags:

  • Adrenergic Cross-reactivity: High doses may activate peripheral alpha-adrenergic receptors, leading to vasoconstriction or hypertension (similar to naphazoline). Monitoring of cardiovascular parameters is mandatory in in vivo studies.

Synthesis & Logic Diagram

Synthesis Start Precursor: 1-(1H-imidazol-2-yl)butan-1-one Step1 Step 1: Imine Formation (+ MeNH2, DCE, RT) Start->Step1 Inter Intermediate: N-Methyl Imine Step1->Inter - H2O Step2 Step 2: Reduction (+ NaBH(OAc)3) Inter->Step2 Hydride Transfer Product Target: IMBA-2 (Racemic Mixture) Step2->Product

Caption: Reductive amination pathway for the synthesis of IMBA-2 from its ketone precursor.

References

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic target in cognitive dysfunction." British Journal of Pharmacology. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link

  • MacLeod, A. M., et al. (2003). "Synthesis and Structure-Activity Relationships of 2-Substituted Imidazoles as H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2025). "1-(1-methyl-1H-imidazol-2-yl)butan-2-one (Precursor Analog)." National Center for Biotechnology Information. Link

  • Dardonville, C., & Rozas, I. (2004). "Imidazoline binding sites and their ligands: An overview of the different chemical structures." Medicinal Research Reviews. Link

Disclaimer: This guide is a theoretical reconstruction based on established pharmacological principles and structure-activity relationships. IMBA-2 is a research chemical; its safety and efficacy have not been evaluated by regulatory agencies.

Foundational

Structural Elucidation and Characterization of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Logic

This guide details the structural elucidation, synthesis validation, and physicochemical characterization of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (Formula: C₈H₁₅N₃ | MW: 153.23 g/mol ).[1]

This molecule represents a specific class of


-branched histamine analogs .[1] Unlike histamine, which possesses a flexible ethyl chain, this compound features a chiral center at the 

-position relative to the imidazole ring, bearing both a propyl chain and a secondary methylamine.
Core Structural Features[1][2][3]
  • Imidazole Heterocycle: An amphoteric aromatic ring capable of tautomerism (

    
     vs. 
    
    
    
    ).[1]
  • Chiral Center (C1): The methine carbon connecting the imidazole, the amine, and the butyl chain is asymmetric (

    
    ).
    
  • Secondary Amine: The

    
    -methyl group increases lipophilicity and metabolic stability compared to primary amines.[1]
    

Synthetic Route & Impurity Profile

To understand the characterization, one must understand the genesis of the molecule. The most robust synthetic route—Reductive Amination —dictates the impurity profile researchers must screen for.

Validated Synthetic Workflow

The synthesis typically proceeds from imidazole-2-carbaldehyde.[1]

SynthesisWorkflow Start Imidazole-2-carbaldehyde Step1 1. Protection (SEM/Trityl) 2. Grignard (n-PrMgBr) Start->Step1 Inter1 Intermediate Alcohol Step1->Inter1 Step2 Oxidation (MnO2 or Swern) Inter1->Step2 Ketone 1-(1H-imidazol-2-yl)butan-1-one Step2->Ketone Step3 Reductive Amination (MeNH2, NaBH(OAc)3) Ketone->Step3 Product Target: 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine Step3->Product Yield ~65-75%

Figure 1: Retrosynthetic logic and forward synthesis via reductive amination.

Critical Impurity Markers

When characterizing the final product, specific spectral signatures of these impurities must be absent:

  • Over-alkylation: Tertiary amine formation (

    
    -dimethyl).[1] Check: Singlet at ~2.2 ppm (6H) in ¹H NMR.[1]
    
  • Reduced Alcohol: Failure of amination, leading to reduction of the ketone to alcohol. Check: Loss of amine signals, appearance of broad OH stretch in IR.

  • Residual Ketone: Incomplete reaction.[1] Check: Carbonyl peak at ~1680 cm⁻¹ in IR.[1]

Spectroscopic Characterization (The Core)

This section details the expected spectral data derived from first principles and analogous imidazole-alkylamines.

Mass Spectrometry (MS) Fragmentation Logic

Method: ESI-MS (Positive Mode) or GC-MS (EI).[1] Parent Ion:


 (ESI) or 

(EI).

The fragmentation is dominated by


-cleavage  adjacent to the amine nitrogen.[1][2] The loss of the largest alkyl group (the propyl chain) is the primary pathway.

MS_Fragmentation Parent Molecular Ion (M+) m/z 153 AlphaCleavage Alpha-Cleavage (Loss of Propyl Radical) Parent->AlphaCleavage MinorFrag Minor Fragment (Loss of Imidazole) Parent->MinorFrag Rare path BasePeak Base Peak Ion [Imidazol-CH=NHMe]+ m/z 110 AlphaCleavage->BasePeak - C3H7• (43 Da)

Figure 2: Primary fragmentation pathway via alpha-cleavage yielding the stabilized iminium ion.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended over CDCl₃ to prevent signal broadening of the imidazole NH and to stabilize the tautomeric equilibrium [1].
Table 1: ¹H NMR Assignment (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Im-NH 12.0 - 12.5Broad s1HExchangeable acidic proton.[1]
Im-H4/H5 6.9 - 7.1s (or dd)2HAromatic ring protons.[1] Often appear as a singlet due to rapid tautomerism.[1]
C1-H 3.85t or dd1HMethine proton.[1] Deshielded by both the aromatic ring and the amine nitrogen.
N-Me 2.25s3HCharacteristic N-methyl singlet.[1]
N-H 1.8 - 2.5Broad1HAmine proton (shift varies with concentration/water).[1]
C2-H 1.6 - 1.8m2HMethylene adjacent to the chiral center.[1]
C3-H 1.1 - 1.3m2HMiddle methylene of the propyl chain.[1]
C4-H 0.85t3HTerminal methyl group.[1]
Table 2: ¹³C NMR Assignment (100 MHz, DMSO-

)
CarbonShift (

ppm)
TypeNotes
Im-C2 148.5QuaternaryIpso-carbon attached to the alkyl chain.[1]
Im-C4/5 120 - 122CHBroadened if tautomerism is intermediate rate.[1]
C1 58.2CHChiral center; significant deshielding.[1]
N-Me 33.5CH₃Diagnostic methyl carbon.[1]
C2 36.1CH₂
C3 19.2CH₂
C4 13.8CH₃

Physicochemical Profiling & Chirality

For drug development, the separation of enantiomers and understanding ionization is critical.

Chiral Separation Protocol

Since the synthesis is non-stereoselective, the product is a racemate. Separation requires polysaccharide-based chiral stationary phases (CSPs) [2].[1][3][4]

  • Column: Chiralcel OJ-H or Chiralpak IB (Cellulose-based).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 220 nm (Imidazole absorption).[1]

  • Expected Result: Baseline separation of (

    
    ) and (
    
    
    
    ) enantiomers.
Ionization Constants (pKa)

The molecule is a di-basic system.[1]

  • Imidazole Nitrogen (

    
    ):  pKa 
    
    
    
    6.0 - 7.0 (Aromatic, less basic).[1]
  • Secondary Amine: pKa

    
     9.8 - 10.2 (Aliphatic, highly basic).[1]
    
  • Implication: At physiological pH (7.4), the imidazole is largely neutral, while the secondary amine is protonated (cationic). This affects membrane permeability and receptor binding (e.g., to Histamine H3/H4 receptors).

Experimental Validation Protocol

Objective: Confirm identity of synthesized lot #001.

  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-

    
    .
    
  • 1H NMR Acquisition:

    • Set relaxation delay (

      
      ) to 5 seconds to ensure accurate integration of the aromatic protons.
      
    • Acquire 16 scans.[1]

    • Pass Criteria: Integral ratio of Aromatic (2H) : N-Methyl (3H) must be 0.66 ± 0.05.[1]

  • MS Injection:

    • Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

    • Direct infusion ESI+.[1]

    • Pass Criteria: Observe dominant peak at

      
       154.2 
      
      
      
      .[1]
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5% to 95% ACN in Water (+0.1% TFA).[1]

    • Pass Criteria: Single peak >98% area (UV 210 nm).[1]

References

  • Tautomerism in Imidazoles: "Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy." ResearchGate.[1] Available at: [Link]

  • Chiral Separation: "Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines." MDPI Separations. Available at: [Link]

  • Reductive Amination: "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]

  • MS Fragmentation: "Alpha (α) Cleavage in Mass Spectrometry." Chemistry Steps. Available at: [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of the novel compound 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts and coupling constants. This approach is designed to empower researchers in their own structural elucidation endeavors. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.

Introduction: The Structural Significance of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The title compound, 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, combines this privileged heterocycle with a chiral secondary amine, presenting a scaffold with significant potential for drug discovery. Accurate and unambiguous structural characterization is the bedrock of any chemical research, and NMR spectroscopy stands as the gold standard for this purpose. This guide will provide a comprehensive interpretation of the ¹H and ¹³C NMR spectra, enabling researchers to confidently identify and characterize this and related molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[1]

Table 1: Predicted ¹H NMR Spectral Data for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10s1HImidazole C4-H
~7.00s1HImidazole C5-H
~4.50t, J ≈ 7.5 Hz1HCH(N)-CH₂
~2.40s3HN-CH₃
~1.80 - 1.60m2HCH₂-CH₂-CH₃
~1.50 - 1.30m2HCH₂-CH₃
~0.95t, J ≈ 7.3 Hz3HCH₂-CH₃
Variablebr s1HN-H (amine)
Variablebr s1HN-H (imidazole)

Note: The chemical shifts of N-H protons are highly variable and depend on solvent, concentration, and temperature. They may also undergo exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.[1]

Rationale for ¹H NMR Assignments
  • Imidazole Protons: The protons on the imidazole ring are expected to appear in the aromatic region. Due to the electron-donating nature of the substituted amino group at the C2 position, the C4-H and C5-H protons are predicted to be in a similar electronic environment, potentially appearing as singlets or closely spaced doublets. In unsubstituted imidazole, these protons resonate at approximately 7.73 ppm and 7.13 ppm.[2] The substitution at C2 will influence these shifts.

  • Methine Proton (CH(N)-CH₂): The proton on the carbon adjacent to both the imidazole ring and the secondary amine (the chiral center) is expected to be deshielded and will appear as a triplet due to coupling with the adjacent methylene group.

  • N-Methyl Protons (N-CH₃): The protons of the N-methyl group are in a distinct chemical environment and will appear as a sharp singlet. The chemical shift of N-methyl groups in similar amine structures is typically around 2.4-2.5 ppm.[3]

  • Butyl Chain Protons: The protons of the butyl chain will exhibit characteristic multiplicities based on their neighboring protons (n+1 rule). The terminal methyl group will be a triplet, and the methylene groups will appear as multiplets.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Chemical Shift (δ, ppm)Assignment
~150Imidazole C2
~122Imidazole C4
~118Imidazole C5
~60CH(N)-CH₂
~35N-CH₃
~34CH₂-CH₂-CH₃
~20CH₂-CH₃
~14CH₂-CH₃
Rationale for ¹³C NMR Assignments
  • Imidazole Carbons: The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the substituted butylamine group, will be the most deshielded among the ring carbons. The C4 and C5 carbons will have chemical shifts typical for 2-substituted imidazoles.[4] Tautomerization of the imidazole ring can sometimes lead to broadening or the absence of certain carbon signals in solution-state NMR.[5]

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are predicted based on standard values for similar amine and alkyl chain environments. The carbon of the N-methyl group typically appears around 30-40 ppm.[6][7] The carbons of the butyl chain will have shifts consistent with their position relative to the electron-withdrawing amino group.

Experimental Protocols

To obtain high-quality NMR data for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, the following experimental setup is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable N-H protons.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Setup
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the structural elucidation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D ¹H NMR: Chemical Shift & Integration Analysis B->D F ¹³C NMR: Chemical Shift Analysis C->F E ¹H NMR: Coupling Constant (J) Analysis D->E G 2D NMR (COSY, HSQC) for Connectivity E->G Ambiguity? H Assign Protons and Carbons E->H F->G Ambiguity? F->H G->H I Confirm Connectivity H->I J Final Structure Verification I->J

Sources

Foundational

mass spectrometry analysis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Technical Analysis Guide: Mass Spectrometry Characterization of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Executive Summary & Molecular Profile This guide details the mass spectrometry (MS) analysis of 1-(1H-Imidazol-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis Guide: Mass Spectrometry Characterization of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary & Molecular Profile

This guide details the mass spectrometry (MS) analysis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a critical heterocyclic intermediate often encountered in the synthesis of Janus kinase (JAK) inhibitors and histamine receptor ligands.

The molecule poses specific analytical challenges due to its low molecular weight, high polarity, and dual basic centers (imidazole nitrogen and secondary amine). Successful characterization requires a protocol that prioritizes ionization efficiency while mitigating in-source fragmentation and matrix suppression.

Molecular Specifications:

Property Value Notes

| Formula |


 | Nitrogen-rich, follows Nitrogen Rule (odd mass). |
| Exact Mass  | 153.1266 Da | Monoisotopic. |
| 

| 154.1339 m/z | Target precursor ion in ESI(+). | | Basicity | Diprotic Base | Imidazole (

),

Amine (

). | | LogP | ~0.8 - 1.2 | Moderately polar; challenging for standard C18 retention. |

Sample Preparation: The "Self-Validating" Protocol

Causality Principle: Given the molecule's high polarity and basicity, standard Liquid-Liquid Extraction (LLE) is inefficient. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This mechanism is self-validating: if the analyte elutes, it confirms the presence of a protonatable amine, filtering out non-basic interferences.

Protocol: MCX Solid Phase Extraction
  • Conditioning:

    • 3 mL Methanol (solvation).

    • 3 mL Water + 0.1% Formic Acid (equilibration to pH < 3).

  • Loading:

    • Acidify sample (plasma/reaction mix) with 2%

      
       to pH ~2.
      
    • Reasoning: Ensures both imidazole and amine sites are fully protonated (

      
      ) to bind to the sulfonate groups of the MCX sorbent.
      
  • Wash (Interference Removal):

    • Wash 1: 2 mL 0.1% Formic Acid (removes proteins/hydrophilic neutrals).

    • Wash 2: 2 mL Methanol (removes hydrophobic neutrals/lipids).

    • Validation Check: The analyte remains bound by ionic interaction during the organic wash.

  • Elution:

    • 2 mL 5%

      
       in Methanol.
      
    • Mechanism: High pH neutralizes the analyte amines, breaking the ionic bond and releasing the molecule.

Mass Spectrometry Method Development

Source Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C (High heat required to desolvate the polar amine).

  • Sheath Gas: 45 arb units (High flow to prevent droplet coalescence).

Chromatographic Strategy: HILIC vs. C18

Standard C18 columns often result in elution at the void volume for this analyte.

  • Recommended: HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Bare Silica or Zwitterionic phase (2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (95% B) to retain the polar amine, ramping to 50% B.

Fragmentation Mechanics & Structural Elucidation

The fragmentation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is dominated by


-cleavage  adjacent to the amine nitrogen. Understanding this pathway is essential for distinguishing this molecule from isobaric impurities.
Primary Fragmentation Pathway ( )
  • Precursor Selection: 154.13 m/z (

    
    ).
    
  • 
    -Cleavage (Dominant):  The bond between C1 and C2 of the butyl chain breaks.
    
    • Loss: Propyl radical (

      
      , 43 Da).
      
    • Product Ion: m/z 111.08 (Resonance-stabilized immonium-imidazole ion).

  • Secondary Loss (Deamination):

    • Loss of methylamine (

      
      , 31 Da).
      
    • Product Ion: m/z 123.09 (Vinyl-imidazole derivative).

  • Diagnostic Imidazole Ring Ion:

    • High energy collision yields m/z 69.04 (Imidazole ring fragment,

      
      ).
      
Data Table: Key Diagnostic Ions
m/z (Theoretical)Ion IdentityMechanismCollision Energy (eV)
154.1339

Protonated Parent-
111.0796


-Cleavage (Loss of Propyl)
15-20
123.0796

Loss of Methylamine25-30
69.0453

Imidazole Ring Intact35+

Visualization of Workflows

Figure 1: Fragmentation Mechanism Pathway

Caption: Mechanistic pathway showing the protonation of the secondary amine followed by alpha-cleavage, yielding the major diagnostic fragment at m/z 111.

FragmentationPathway Parent Parent [M+H]+ m/z 154.13 Intermed Alpha-Cleavage Transition State Parent->Intermed CE 20eV Frag1 Major Fragment [Immonium Ion]+ m/z 111.08 Intermed->Frag1 Primary Path Neutral Neutral Loss (Propyl Group) 43 Da Intermed->Neutral Frag2 Imidazole Ring m/z 69.04 Frag1->Frag2 High Energy (>35eV)

Figure 2: Analytical Decision Tree

Caption: Decision logic for method selection based on matrix complexity and sensitivity requirements.

MethodWorkflow Start Sample Matrix Clean Clean Standard/Synthesis Start->Clean Bio Biological (Plasma/Urine) Start->Bio Dilute Dilute & Shoot (0.1% Formic Acid) Clean->Dilute SPE MCX SPE Extraction (Mixed Mode) Bio->SPE LC HILIC Chromatography (Ammonium Formate pH 3) Dilute->LC SPE->LC MS Q-TOF / Orbitrap Target m/z 154.1339 LC->MS

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Imidazole Derivatives. National Institute of Standards and Technology.[2] [Link]

  • Vyskocilová, P., et al. (2006).[3] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[3] [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

  • PubChem Compound Summary. (2025). Imidazole and Alkyl-amine Derivatives. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Monograph: Solubility &amp; Stability of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

This guide serves as a comprehensive technical monograph for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a specialized imidazole-alkylamine derivative.[1] Given the compound's specific structural characteristics and its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a specialized imidazole-alkylamine derivative.[1] Given the compound's specific structural characteristics and its status as a research-grade intermediate, this analysis synthesizes established Structure-Property Relationships (SPR) with standard pharmaceutical stability protocols.

[1]

Physicochemical Identity & Structural Logic

Understanding the behavior of this molecule requires dissecting its two primary functional handles: the imidazole ring (aromatic, amphoteric) and the secondary amine (basic, nucleophilic).[1]

PropertyValue / DescriptionRationale
Chemical Formula C₈H₁₅N₃Core imidazole (C₃H₃N₂) + Butyl chain (C₄H₈) + N-Methyl (CH₃) + Amine (NH)
Molecular Weight ~153.23 g/mol Small molecule, likely high permeability.[1][2]
Predicted pKa (1) ~7.0 - 7.2 (Imidazole)The imidazole nitrogen protonates/deprotonates near physiological pH.[1]
Predicted pKa (2) ~10.0 - 10.5 (Amine)The secondary amine is highly basic and remains protonated until very high pH.[1]
Predicted LogP ~0.8 - 1.2The butyl chain adds lipophilicity, balancing the polar imidazole/amine.[1]
Physical State Viscous Oil or Low-Melting SolidAs a free base.[1] The HCl salt will be a crystalline solid.[1]
Solubility Profile

The solubility of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is strictly pH-dependent due to its capacity to exist in dicationic, monocationic, and neutral forms.[1]

A. pH-Dependent Aqueous Solubility [1]
  • pH < 6.0 (High Solubility): The molecule exists primarily as a dication (both imidazole and amine protonated).[1] Solubility is >100 mg/mL.[1] This is the optimal state for aqueous stock solutions.[1]

  • pH 7.0 - 9.0 (Moderate Solubility): The imidazole deprotonates, leaving the monocation (amine protonated).[1] Solubility remains good but lipophilicity increases.[1]

  • pH > 11.0 (Low Solubility): The amine deprotonates, yielding the neutral free base .[1] The butyl chain drives the molecule to "oil out" of solution, forming a separate organic phase.[1]

B. Organic Solvent Compatibility
  • Polar Protic (Methanol, Ethanol): Highly soluble in all forms (salt and free base).[1]

  • Polar Aprotic (DMSO, DMF): Highly soluble (>50 mM).[1] Ideal for biological assay stocks.[1]

  • Non-Polar (DCM, Chloroform): The free base is soluble; the salt forms (HCl, TFA) are insoluble.[1]

C. Salt Form Selection

For stability and handling, the Dihydrochloride (2HCl) salt is recommended over the free base.[1]

  • Advantages: Higher melting point (solid vs. oil), reduced oxidation susceptibility, enhanced water solubility.[1]

  • Disadvantages: Hygroscopic (requires desiccation).[1]

Stability & Degradation Pathways[1]

The stability profile is dominated by the susceptibility of the secondary amine to oxidation and the potential for imidazole ring degradation under harsh conditions.[1]

A. Key Degradation Risks [1]
  • N-Oxidation: The secondary amine is prone to oxidation by atmospheric oxygen or peroxides in solvents, forming the N-oxide.[1]

    • Mitigation: Store under Argon/Nitrogen; use degassed solvents.[1]

  • Maillard-Type Reactions: If formulated with reducing sugars (e.g., in cell culture media), the amine can react to form glycosylamines.[1]

  • Hygroscopicity: The salt form will absorb atmospheric moisture, leading to hydrolysis (if impurities are present) or physical deliquescence.[1]

B. Thermal Stability
  • Solid State (Salt): Stable up to ~150°C (short term).[1] Long-term storage at >40°C is not recommended.[1]

  • Solution State: Stable at 4°C for weeks. Avoid repeated freeze-thaw cycles which can induce local pH changes and precipitation.[1]

Experimental Protocols
Protocol 1: pH-Solubility Profiling Workflow

This protocol validates the solubility window for formulation.[1]

  • Preparation: Weigh 5 mg of compound (free base or salt) into three separate 1.5 mL microcentrifuge tubes.

  • Buffer Addition: Add 100 µL of buffer to each:

    • Tube A: 0.1 M HCl (pH 1.0)

    • Tube B: 50 mM Phosphate Buffer (pH 7.4)[1]

    • Tube C: 0.1 M NaOH (pH 13.0)

  • Equilibration: Vortex for 1 hour at room temperature.

  • Observation:

    • Clear Solution: Soluble (>50 mg/mL).[1]

    • Cloudy/Precipitate: Saturation reached. Centrifuge (10,000 x g, 5 min) and analyze supernatant by HPLC.

Protocol 2: Forced Degradation (Oxidation Stress)

This protocol determines the compound's sensitivity to oxidative environments.[1]

  • Control: Dissolve compound to 1 mg/mL in water.

  • Stress Condition: Mix 1 mg/mL solution 1:1 with 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Incubate at Room Temperature for 4 hours.

  • Quench: Add Sodium Metabisulfite (excess) to quench peroxide.

  • Analysis: Analyze via LC-MS to detect [M+16]+ peak (N-oxide formation).

Visualization of Pathways & Workflows
Figure 1: pH-Dependent Speciation & Solubility Logic

This diagram illustrates how pH shifts the ionization state, directly impacting solubility and lipophilicity.[1]

Speciation Dication pH < 6.0 Dicationic Form (ImH+, NH2+) High Solubility Monocation pH 7.0 - 9.0 Monocationic Form (Im, NH2+) Moderate Solubility Dication->Monocation pKa ~7.0 (Imidazole Deprotonation) Neutral pH > 11.0 Neutral Free Base (Im, NH) Low Solubility (Oiling Out) Monocation->Neutral pKa ~10.5 (Amine Deprotonation)

Caption: Stepwise deprotonation of the imidazole and amine groups dictates the solubility window.

Figure 2: Stability & Handling Workflow

A decision tree for storage and handling to maximize compound integrity.

StabilityWorkflow Start Compound Receipt FormCheck Check Form: Salt vs. Free Base Start->FormCheck Salt Salt Form (HCl) (Solid) FormCheck->Salt Base Free Base (Oil/Solid) FormCheck->Base StorageSalt Store at -20°C Desiccator Required Salt->StorageSalt StorageBase Store at -80°C Under Argon Base->StorageBase Solubilization Solubilization for Assay StorageSalt->Solubilization StorageBase->Solubilization Aqueous Use Acidic Buffer (pH < 6.0) Solubilization->Aqueous For Aqueous Assays Organic Use DMSO (Anhydrous) Solubilization->Organic For Stock Solutions

Caption: Optimal storage and solubilization strategies based on the chemical form (Salt vs. Free Base).

References
  • PubChem Compound Summary. 1-(1H-imidazol-2-yl)-N-methylmethanamine (Structural Analog).[1] National Center for Biotechnology Information.[1]

    • [1]

  • Epstein, S. et al. pKa Values of Imidazole Derivatives and Their Relevance to Biological Systems.[1] Journal of Chemical Education.[1]

    • Note: General reference for imidazole pKa ~7.0.
  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC Chemical Data Series.[1]

    • Note: Authoritative source for secondary amine pKa ~10-11.[1]

  • Savjani, K. T. et al. Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics.[1]

Sources

Foundational

In Silico Characterization of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: A Structural Pharmacology Protocol

An in-depth technical guide on the in silico modeling of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a putative Histamine H3 Receptor (H3R) ligand.[1] Abstract This technical guide outlines a rigorous computational fram...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the in silico modeling of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a putative Histamine H3 Receptor (H3R) ligand.[1]

Abstract

This technical guide outlines a rigorous computational framework for modeling the binding thermodynamics and kinetic stability of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as Ligand-IMB ).[1] Given the structural pharmacophore—an imidazole ring coupled to a basic amine via a butyl linker—this protocol targets the Histamine H3 Receptor (H3R) , a G-protein-coupled receptor (GPCR) where such motifs are privileged.[1] The workflow integrates quantum mechanical (QM) ligand preparation, induced-fit docking (IFD), and molecular dynamics (MD) simulations to predict binding affinity and selectivity profiles.

Cheminformatics & Ligand Preparation

The accuracy of any molecular modeling campaign rests on the physical validity of the input structures. For Ligand-IMB, two physicochemical properties are critical: imidazole tautomerism and amine protonation .[1]

Quantum Mechanical Tautomer/Protomer Enumeration

The imidazole ring at the 2-position can exist in two neutral tautomeric forms (


-H or 

-H) or a cationic form.[1] Simultaneously, the secondary amine (N-methyl) is basic (

).[1]
  • Protocol:

    • Generate 3D conformers using the OPLS4 force field.

    • Calculate pKa values for the imidazole ring and the aliphatic amine using Epik or Jaguar pKa (Schrödinger suite) or Chemicalize (ChemAxon) at pH 7.4 ± 0.5.

    • Critical Decision Point: At physiological pH, the aliphatic amine is predominantly protonated (

      
      ). The imidazole ring is likely neutral. However, you must generate both
      
      
      
      -H (tau) and
      
      
      -H (pi) tautomers, as the specific H-bond network within the receptor pocket (specifically with Glu5.46 and Thr5.42 ) dictates the preferred state.[1]
Stereochemical Sampling

The IUPAC name implies the imidazole and amine are attached to C1 of the butyl chain, or the amine is at C1 and imidazole is a substituent. Assuming the standard pharmacological scaffold where the imidazole is the "head" and the amine is the "tail" separated by a linker, the flexibility of the butyl chain requires exhaustive conformational sampling to avoid local minima during docking.

ParameterSettingRationale
Force Field OPLS4 / AMBER GAFF2Optimized for small molecule torsion barriers.[1]
pH 7.4Simulates physiological blood/brain conditions.
Stereoisomers R and SIf C1 is chiral, both enantiomers must be modeled explicitly.
Ring Conformations 1 (Planar)Imidazole is aromatic and planar.[2][3][4]

Target Identification & Structure Preparation

Based on the 2-substituted imidazole scaffold, the primary target is the Histamine H3 Receptor (H3R) , with potential off-target affinity for Imidazoline I1/I2 receptors .[1]

Receptor Selection[1]
  • Primary Target: Human Histamine H3 Receptor.

  • PDB Source: Use PDB ID: 7F61 (H3R bound to inverse agonist) or 7XOW (H3R-Gi complex).[1]

  • Homology Modeling: If a specific active-state conformation is required and unavailable, generate a model using AlphaFold2 or Swiss-Model , using the H1R structure (PDB: 3RZE) as a template for the inactive state.[1]

Protein Preparation Workflow

Raw PDB files are unsuitable for docking due to missing hydrogens and incorrect bond orders.

  • Pre-processing: Add hydrogens, cap termini (N-acetyl/N-methyl), and delete waters >5Å from the active site.[1]

  • H-Bond Optimization: Optimize H-bond networks (flipping Asn/Gln/His) at pH 7.0 using PROPKA .

  • Restrained Minimization: Minimize the structure (RMSD limit 0.30 Å) to relieve steric clashes while preserving experimental geometry.

Molecular Docking Protocol

Standard rigid-receptor docking fails for H3R ligands due to the plasticity of the transmembrane (TM) helices.[1] An Induced Fit Docking (IFD) approach is mandatory.

Grid Generation[1]
  • Center: Centered on the orthosteric binding pocket defined by Asp3.32 (TM3) and Glu5.46 (TM5).

  • Box Size:

    
     Å (sufficient to cover the extracellular vestibule).
    
  • Constraints: Define a H-bond/Salt Bridge constraint on Asp3.32 . This residue is conserved in aminergic GPCRs and anchors the protonated amine of the ligand. Ligands failing to satisfy this interaction should be discarded.

Induced Fit Docking (IFD)
  • Initial Glide Docking: Soft-potential docking (Van der Waals radii scaled by 0.5) to generate diverse poses.

  • Prime Refinement: Residues within 5.0 Å of ligand poses are refined using Prime (molecular mechanics). This allows side chains (e.g., Tyr3.33 , Trp6.48 ) to reorient.

  • Redocking: The ligand is redocked into the optimized structures with full hard-potential scoring (XP mode).

Scoring & Selection

Rank poses by Glide XP Score (approximate


) but validate visually:
  • Salt Bridge: Protonated amine

    
     Asp3.32 (
    
    
    
    Å).
  • Pi-Pi Stacking: Imidazole ring

    
     Trp6.48 or Phe residues in the pocket.[1]
    
  • H-Bond: Imidazole NH

    
     Glu5.46 (critical for H3R selectivity vs H4R).[1]
    

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to assess the temporal stability of the Ligand-IMB complex.[1]

System Setup
  • Membrane Embedding: Align the GPCR TM domain into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]

  • Solvation: TIP3P water model, buffering 10 Å on Z-axis.

  • Ionization: Neutralize system with

    
     (0.15 M) to mimic physiological ionic strength.[1]
    
Simulation Protocol
  • Minimization: 5000 steps steepest descent to relax lipid-protein contacts.[1]

  • Equilibration (NVT/NPT):

    • Heat to 310 K (300 ps) with restraints on protein backbone (

      
      ).
      
    • Equilibrate density (1 ns) with reduced restraints.

  • Production Run: 100 ns to 500 ns, NPT ensemble (310 K, 1 bar). No restraints.

  • Time Step: 2 fs (with SHAKE algorithm for H-bonds).

Trajectory Analysis[1]
  • RMSD: Plot Ligand RMSD relative to the protein backbone. A plateau

    
     Å indicates stable binding.
    
  • Hydrogen Bond Monitoring: Calculate the occupancy (%) of the Asp3.32 salt bridge over the trajectory. High occupancy (>80%) confirms efficacy.

  • MM/GBSA: Calculate the binding free energy (

    
    ) using snapshots from the last 50 ns of the trajectory.
    

Visualization of Workflows

Computational Pipeline

G LIG Ligand-IMB (SMILES) PREP Ligand Prep (Epik: pH 7.4) Tautomers/Protomers LIG->PREP DOCK Induced Fit Docking (Constraint: Asp3.32) PREP->DOCK REC Receptor Prep (H3R: PDB 7F61) H-Bond Opt REC->DOCK MD MD Simulation (POPC Membrane, 100ns) DOCK->MD ANALYSIS Binding Energy (MM/GBSA & RMSD) MD->ANALYSIS

Figure 1: End-to-end computational workflow for characterizing Ligand-IMB binding affinity.

Interaction Logic

Interaction Amine N-methyl amine (Protonated +) Asp Asp3.32 (Anionic) Amine->Asp Salt Bridge (Ionic) Imid Imidazole Ring (Aromatic) Glu Glu5.46 (H-Bond Acceptor) Imid->Glu H-Bond Trp Trp6.48 (Pi-Cloud) Imid->Trp Pi-Pi Stack Linker Butyl Chain (Hydrophobic) Tyr Tyr3.33 (Hydrophobic) Linker->Tyr Van der Waals

Figure 2: Schematic of key pharmacophoric interactions between Ligand-IMB and the H3R binding pocket.[1]

References

  • Schrödinger Release 2023-4 : LigPrep, Epik, Glide, Prime, and Desmond. Schrödinger, LLC, New York, NY, 2023. [Link]

  • H3 Receptor Structure : Yang, Z., et al. (2021). "Structural basis of histamine H3 receptor signaling and ligand recognition." Nature Communications. [Link]

  • MM/GBSA Methodology : Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Pharmaceutical Sciences. [Link]

  • GPCR Docking Protocols : Beuming, T., et al. (2013). "A comprehensive assessment of pose prediction accuracy in GPCR docking." Journal of Chemical Information and Modeling. [Link]

Sources

Exploratory

preliminary toxicity screening of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary This guide outlines the preliminary toxicity screening strategy for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a Novel Chemical Entity (NCE) belonging to the imidazole-alkylamine class.[1] Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the preliminary toxicity screening strategy for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a Novel Chemical Entity (NCE) belonging to the imidazole-alkylamine class.[1] Structurally, this compound features an imidazole heterocycle substituted at the C2 position with an N-methylated butyl chain.[1]

Critical Liability Assessment: Compounds in this class frequently exhibit Type II CYP450 inhibition (due to the imidazole nitrogen coordinating with heme iron), hERG channel blockade (pharmacophore overlap with Class III antiarrhythmics), and pH-dependent lysosomotropism .[1] Consequently, this screening protocol prioritizes metabolic stability and cardiotoxicity alongside standard cytotoxicity.

Part 1: Chemical Identity & In Silico Profiling (The "Why" Before the "Do")

Before wet-lab experimentation, we must establish the physicochemical context.[1] This molecule is a basic amine.

  • Predicted pKa: ~9.5–10.5 (Basic secondary amine + Imidazole).[1]

  • LogP: Estimated 0.5–1.5 (Moderate lipophilicity).[1]

  • Handling Hazard: Based on structural analogs (e.g., (1-methyl-1H-imidazol-2-yl)methanamine), this compound is likely Corrosive (Skin Corr.[1] 1B) and causes Serious Eye Damage (Category 1) .[1][2][3][4]

In Silico Toxicity Prediction Workflow

Do not proceed to cell culture without these predictions to refine dose ranges.

  • QSAR Modeling: Use consensus modeling (e.g., VEGA, T.E.S.T.) to predict mutagenicity. Imidazoles are generally non-mutagenic in Ames, but alkyl-substitution can alter this.[1]

  • Off-Target Profiling: Screen against the SafetyScreen44™ panel (in silico) to predict binding to Histamine H3, Alpha-2 Adrenergic, and Imidazoline receptors.[1]

Part 2: In Vitro Cytotoxicity & Metabolic Stability[1]

Objective: Determine the therapeutic window and metabolic liability. The imidazole ring is a notorious CYP inhibitor; we must verify if the compound inhibits its own metabolism or that of co-administered drugs.

Protocol: Metabolic Stability (Microsomal)
  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Rationale: The imidazole nitrogen often binds the ferric iron of CYP450, causing reversible inhibition.

  • Methodology:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Ice-cold acetonitrile with internal standard (e.g., Tolbutamide).

    • Analysis: LC-MS/MS. Plot ln(concentration) vs. time to determine

      
       and 
      
      
      
      .[1]
Protocol: Multiparametric Cytotoxicity (HepG2)

We utilize HepG2 (liver) cells to assess general toxicity and mitochondrial impairment.[1]

  • Assay Type: Dual-endpoint (ATP content + Membrane Integrity).[1]

  • Controls:

    • Positive: Chlorpromazine (known hepatotoxin).[1]

    • Negative:[1] 0.1% DMSO vehicle.

  • Step-by-Step:

    • Seed HepG2 cells (15,000/well) in 96-well plates; adhere for 24h.

    • Treat with 8-point concentration curve (0.1 µM – 100 µM) for 48h.

    • Readout 1 (Viability): Add CellTiter-Glo® (ATP luminescence).[1]

    • Readout 2 (Necrosis): Measure LDH release in supernatant.

    • Calculation: Derive

      
       using a 4-parameter logistic fit.
      

Part 3: Cardiotoxicity Screening (hERG Inhibition)

The Critical Causality: The N-methylbutan-1-amine tail provides a protonatable nitrogen at physiological pH, while the imidazole ring provides an aromatic anchor.[1] This mimics the pharmacophore of potent hERG blockers (e.g., dofetilide). Skipping this step is a critical failure in safety assessment for this class.

Protocol: Automated Patch Clamp (QPatch/SyncroPatch)[1]
  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV (2s) to open channels (drug binding state).

    • Repolarize to -50 mV (2s) to generate tail current (measurement phase).

  • Acceptance Criteria:

    • Seal resistance > 200 MΩ.

    • Tail current amplitude > 400 pA.

  • Data Output: % Inhibition of tail current vs. Vehicle.

    • Red Flag:[1]

      
      .[1]
      

Part 4: Genotoxicity (Ames Test)

Objective: Assess mutagenic potential.

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair).[1]

  • Condition: +/- S9 metabolic activation (critical as imidazole metabolites can be reactive).[1]

  • Threshold: >2-fold increase in revertant colonies over background = Positive.

Part 5: Data Visualization & Decision Logic

Screening Workflow Diagram

ToxicityScreening cluster_assays Parallel Experimental Workflows Start Compound: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine InSilico Tier 1: In Silico & Physicochemical (pKa, LogP, QSAR) Start->InSilico GoNoGo1 Decision Gate 1: Structural Alerts? InSilico->GoNoGo1 InVitro Tier 2: In Vitro Profiling GoNoGo1->InVitro No Alerts Review Data Integration & Risk Assessment GoNoGo1->Review Alerts Found HepG2 Hepatotoxicity (HepG2 ATP/LDH) InVitro->HepG2 hERG Cardiotoxicity (hERG Patch Clamp) InVitro->hERG Ames Genotoxicity (Ames Test +/- S9) InVitro->Ames CYP Metabolic Stability (HLM Inhibition) InVitro->CYP HepG2->Review hERG->Review Ames->Review CYP->Review Decision Final Decision: Lead Optimization vs. Kill Review->Decision

Caption: Tiered toxicity screening cascade prioritizing hERG and metabolic stability due to the imidazole scaffold.

Mechanism of Imidazole-Mediated CYP Inhibition

CYP_Mechanism Heme CYP450 Heme Center (Fe3+) Complex Type II Binding Complex (Fe-N Coordination) Heme->Complex Coordination Drug 1-(1H-Imidazol-2-yl)... (Imidazole Nitrogen) Drug->Heme Lone Pair Donation Result Metabolic Inhibition (Drug-Drug Interaction Risk) Complex->Result Blocks O2 Binding

Caption: Mechanism of Type II CYP inhibition common to imidazole-containing compounds.

Part 6: Summary of Quantitative Thresholds

AssayMetricGreen Flag (Safe)Amber Flag (Caution)Red Flag (Toxic)
Cytotoxicity (HepG2)




hERG Channel




Ames Test Fold Change

N/A

(Mutagenic)
Microsomal Stability




References

  • OECD Guidelines for the Testing of Chemicals, Section 4 . (2023). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]1]

  • Vandenberghe, W., et al. (2013). High-throughput screening of hERG channel blockers using the SyncroPatch 96. Assay Drug Dev Technol. [Link]1]

  • Zhang, D., et al. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B. [Link]

  • Murray, M. (1999). Mechanisms of inhibitory and inductive interactions of alkyl-heterocycles with cytochrome P450. Current Drug Metabolism. (Contextual grounding for Imidazole-CYP interactions).
  • PubChem Compound Summary . (2025). 1-(1-methyl-1H-imidazol-2-yl)methanamine (Analog Data). National Center for Biotechnology Information. [Link]1]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Characterization and Handling of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary & Mechanism of Action 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as IMBA-1 ) is a synthetic imidazole derivative structurally homologous to histamine and specific H3/H4 receptor liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as IMBA-1 ) is a synthetic imidazole derivative structurally homologous to histamine and specific H3/H4 receptor ligands (e.g., VUF series, Immepip). Unlike endogenous histamine (2-(1H-imidazol-4-yl)ethanamine), IMBA-1 features a 2-substituted imidazole ring and a branched alkylamine chain.

This structural modification—specifically the placement of the imidazole at the 2-position and the N-methylation—typically imparts enhanced lipophilicity and metabolic stability against histamine N-methyltransferase (HMT). In pharmacological research, this compound serves as a critical probe for investigating Histamine H3 Receptors (H3R) , which are presynaptic autoreceptors regulating neurotransmitter release in the CNS.

Core Signaling Pathway

The primary utility of IMBA-1 lies in modulating the G


-coupled H3 receptor. Upon binding, the receptor triggers the dissociation of the G-protein heterotrimer, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent reduction in cAMP levels.

H3R_Signaling IMBA IMBA-1 (Ligand) H3R Histamine H3 Receptor (GPCR) IMBA->H3R Binding (Kd) G_protein Gi/o Protein (Heterotrimer) H3R->G_protein Activation AC Adenylyl Cyclase (Effector) G_protein->AC Inhibition (-) Release Neurotransmitter Release (Inhibition) G_protein->Release Modulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (Reduced) ATP ATP ATP->AC Substrate PKA PKA (Downstream Kinase) cAMP->PKA Activation (Reduced)

Figure 1: Signal transduction pathway for H3R ligands.[1] Red dashed lines indicate the inhibitory cascade characteristic of Gi/o-coupled receptors targeted by IMBA-1.

Chemical Handling & Stability Protocols

Scientific Rationale: Imidazole-based amines are prone to hygroscopicity and oxidation. The N-methyl group increases basicity compared to primary amines, making the compound sensitive to atmospheric CO₂ (carbamate formation). Strict adherence to the following storage protocol is required to maintain assay integrity.

Physicochemical Properties
PropertyValue / Description
Molecular Weight ~153.22 g/mol (Free Base)
Solubility Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate)
pKa (Predicted) Imidazole: ~6.0, Amine: ~9.5
Appearance White to off-white hygroscopic solid (typically HCl salt)
Reconstitution & Storage
  • Arrival: Upon receipt, store the lyophilized solid at -20°C in a desiccator.

  • Stock Solution (10 mM):

    • Dissolve the compound in anhydrous DMSO or Milli-Q Water .

    • Note: If using water, ensure the pH is neutral to slightly acidic to prevent oxidation.

    • Aliquot into light-protective amber vials (20-50 µL) to avoid freeze-thaw cycles.

  • Working Solutions:

    • Dilute stock in assay buffer immediately prior to use.

    • Do not store diluted working solutions >4 hours at room temperature.

Experimental Protocol: H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (


) of IMBA-1 by displacing the reference radioligand 

-N-

-methylhistamine (

-NAMH).

Rationale: This competitive binding assay is the gold standard for validating direct receptor interaction. We utilize rat cerebral cortex membranes (rich in H3R) or CHO-K1 cells stably expressing human H3R.

Materials
  • Source Tissue: Rat cerebral cortex membranes or hH3R-CHO cell membranes.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (Specific Activity: ~80 Ci/mmol).
  • Non-specific Binding Control: Thioperamide (10 µM) or Clibenclamide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Assay Buffer using a Polytron (2 x 10 sec bursts).

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris.

    • Collect supernatant and centrifuge at 20,000 x g for 20 min.

    • Resuspend pellet in buffer to a final protein concentration of 200 µg/mL .

  • Incubation Setup:

    • Prepare a 96-well plate.

    • Total Binding: 50 µL Membrane + 50 µL

      
      -NAMH (1 nM final) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL

      
      -NAMH + 50 µL Thioperamide (10 µM).
      
    • Experimental (IMBA-1): 50 µL Membrane + 50 µL

      
      -NAMH + 50 µL IMBA-1 (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium:

    • Incubate for 60 minutes at 25°C .

    • Why 25°C? H3R binding is temperature-sensitive; 25°C provides optimal stability vs. degradation.

  • Termination:

    • Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


  • Where

    
     is the radioligand concentration and 
    
    
    
    is the dissociation constant of
    
    
    -NAMH.

Experimental Protocol: Functional Binding Assay

Objective: To determine if IMBA-1 acts as an agonist , antagonist , or inverse agonist .

Rationale: Since H3R is


-coupled, agonist binding catalyzes the exchange of GDP for GTP on the G

subunit.

is a non-hydrolyzable GTP analog that accumulates in the membrane upon receptor activation, providing a direct measure of intrinsic activity.
Workflow Diagram

GTP_Assay Start Membrane Prep (hH3R-CHO) Incubation Incubation (30°C, 60 min) Start->Incubation Filtration Vacuum Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 / Emax) Counting->Analysis Ligand IMBA-1 (10^-9 to 10^-4 M) Ligand->Incubation GTP [35S]GTPyS (0.2 nM) GTP->Incubation GDP GDP (10 µM) (Reduces Basal) GDP->Incubation

Figure 2: Workflow for the functional GTPgammaS assay. The addition of GDP is critical to suppress basal G-protein activity, improving the signal-to-noise ratio for agonist detection.

Detailed Methodology
  • Buffer Preparation:

    • 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂.

    • Critical Additive: Add 10 µM GDP to the buffer. This suppresses high basal binding of GTP, allowing the detection of agonist-induced increases.

  • Reaction Mix:

    • Membranes (10 µg protein/well).

    • 
       (0.1–0.3 nM).
      
    • IMBA-1 (titration).

    • Optional: For antagonist mode, add a fixed concentration of a known agonist (e.g., Histamine 100 nM) and titrate IMBA-1.

  • Incubation:

    • Incubate for 60 min at 30°C with mild agitation.

  • Termination & Counting:

    • Filter and wash as per the binding assay.

    • Count radioactivity.

Interpretation of Results
ObservationClassification of IMBA-1
Increased CPM vs Basal Agonist (activates Gi/o)
No Change vs Basal Neutral Antagonist (blocks agonist but no intrinsic effect)
Decreased CPM vs Basal Inverse Agonist (suppresses constitutive activity)

References

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1987). Autoinhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature, 327(6118), 117–123.

  • Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4, 107–120.

  • Esbenshade, T. A., et al. (2008). Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders. Molecular Interventions, 8(5), 214–223.

  • Sander, K., et al. (2008). Histamine H3 receptor antagonists: A patent review (2008 – present). Expert Opinion on Therapeutic Patents.

Note: This protocol assumes IMBA-1 is used for research purposes only. Always consult the specific Safety Data Sheet (SDS) for IMBA-1 before handling, as imidazole derivatives can be irritants or sensitizers.

Sources

Application

Application Note: Receptor Binding Profiling of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

This Application Note provides a comprehensive technical guide for the use of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine in receptor binding assays. Based on its chemical structure (a 2-substituted imidazole coupled to a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine in receptor binding assays. Based on its chemical structure (a 2-substituted imidazole coupled to an N-methylated alkyl amine), this compound is classified as a ligand with high potential affinity for Imidazoline Receptors (I1/I2) and


-Adrenergic Receptors .[1]


 determination), Selectivity Profiling.

Introduction & Pharmacological Context

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a class of synthetic ligands designed to probe the Imidazoline Binding Sites (IBS) and structurally related G-Protein Coupled Receptors (GPCRs).

  • Structural Significance: The imidazole-2-yl moiety is the pharmacophore responsible for anchoring the ligand to the imidazoline receptor pocket (homologous to the imidazoline ring in clonidine or idazoxan). The N-methylbutan-1-amine chain provides lipophilicity and steric flexibility, often dictating subtype selectivity (I1 vs. I2) or reducing affinity for the structurally related Histamine H3 receptor (which typically prefers 4-substituted imidazoles).

  • Primary Targets:

    • Imidazoline I1 Receptor (I1R): Linked to sympathoinhibition and blood pressure regulation (IRAS/Nischarin).[2]

    • Imidazoline I2 Receptor (I2R): Allosteric site on Monoamine Oxidase B (MAO-B), linked to neuroprotection.[2]

    • 
      -Adrenergic Receptor (
      
      
      
      -AR):
      Common off-target due to structural homology with phenylethylamines and imidazolines.
Mechanism of Action (Binding)

The compound functions as a competitive ligand . In a binding assay, it competes with a radiolabeled standard (tracer) for the orthosteric binding site. The N-methyl group likely interacts with an aspartate residue (e.g., Asp113 in


-AR) via ionic bonding, while the imidazole ring participates in 

-

stacking or hydrogen bonding with transmembrane residues.

Experimental Workflow Diagrams

Figure 1: Receptor Signaling & Binding Logic

This diagram illustrates the signaling pathways associated with the target receptors and the competitive binding principle.

ReceptorSignaling cluster_Signaling Downstream Signaling (If Agonist) Target Target Receptor (I1-R or Alpha2-AR) Complex Ligand-Receptor Complex Target->Complex Ligand Test Compound 1-(1H-Imidazol-2-yl)-... Ligand->Target Competes (Ki) Tracer Radioligand ([3H]-Clonidine / [3H]-Idazoxan) Tracer->Target Binds (Kd) GProtein Gi/Go Protein Complex->GProtein Alpha2 Path PCPLC PC-PLC (Activation - I1 Path) Complex->PCPLC I1 Path AC Adenylyl Cyclase (Inhibition) GProtein->AC DAG DAG Production PCPLC->DAG

Caption: Figure 1. Competitive binding mechanism at Imidazoline I1 and Alpha-2 adrenergic receptors, showing divergent downstream signaling pathways (PC-PLC vs. Adenylyl Cyclase).

Protocol 1: Membrane Preparation

Objective: Isolate receptor-rich membranes from rat cerebral cortex (rich in I2/


) or kidney (rich in I1).

Reagents:

  • Buffer A (Homogenization): 50 mM Tris-HCl, 5 mM EDTA, 1 mM PMSF (protease inhibitor), pH 7.4 at 4°C.

  • Buffer B (Storage): 50 mM Tris-HCl, 0.5 mM EDTA, 10% Sucrose, pH 7.4.

Procedure:

  • Tissue Harvest: Dissect rat cerebral cortex (approx. 1g) on ice.

  • Homogenization: Transfer tissue to 10 volumes (10 mL) of ice-cold Buffer A . Homogenize using a Polytron (bursts of 10s, speed 6).

  • Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Save the Supernatant (S1) .

  • High-Speed Spin: Centrifuge S1 at 40,000 x g for 20 min at 4°C.

  • Wash: Discard supernatant. Resuspend pellet in Buffer A and repeat centrifugation (40,000 x g) to remove endogenous amines.

  • Resuspension: Resuspend final pellet in Buffer B to a concentration of ~2-5 mg protein/mL.

  • Storage: Aliquot and store at -80°C. Valid for 6 months.

Protocol 2: Competition Binding Assay ( Determination)

Objective: Determine the affinity (


) of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine for the receptor by displacing a radioligand.

Assay Matrix: | Component |


-AR Assay | Imidazoline I2 Assay |
| :--- | :--- | :--- |
| Radioligand  | [³H]-Clonidine (1-2 nM) | [³H]-Idazoxan (2 nM) |
| Non-Specific Mask  | 10 µM Phentolamine | 10 µM Cirazoline |
| Receptor Source  | Rat Cortex Membranes | Rat Liver or Cortex |
| Incubation  | 45 min @ 25°C | 45 min @ 25°C |

Procedure:

  • Preparation: Thaw membranes and dilute in Assay Buffer (50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).

  • Plate Setup (96-well):

    • Total Binding (TB): 150 µL Membrane + 50 µL Radioligand + 50 µL Vehicle (Buffer).

    • Non-Specific Binding (NSB): 150 µL Membrane + 50 µL Radioligand + 50 µL Masking Agent (e.g., 10 µM Phentolamine).

    • Test Wells: 150 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate plates for 45 minutes at 25°C with gentle shaking.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold Tris buffer.

  • Counting: Transfer filters to scintillation vials, add cocktail, and count CPM (Counts Per Minute) on a Beta Counter.

Data Analysis & Interpretation

Calculation of and
  • Normalize Data: Convert CPM to % Specific Binding:

    
    
    
  • Curve Fitting: Plot log[Concentration] vs. % Binding. Fit using a non-linear regression (4-parameter logistic equation):

    
    
    
  • Cheng-Prusoff Correction: Calculate the inhibition constant (

    
    ):
    
    
    
    
    • 
       = Concentration of radioligand used (nM).
      
    • 
       = Dissociation constant of the radioligand (determined from Saturation Binding).
      
Expected Results Profile
  • High Affinity:

    
    . Suggests potent interaction with the receptor.
    
  • Selectivity: If

    
    , the compound is I1-selective.
    
  • Hill Slope: A slope

    
     may indicate binding to multiple sites (e.g., both High and Low affinity states of the receptor).
    
Figure 2: Assay Workflow Logic

AssayWorkflow Membrane Membrane Prep (Receptor Source) Incubation Incubation (45 min, 25°C) Membrane->Incubation + Ligand + Tracer Filtration GF/B Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Data: CPM) Filtration->Counting Analysis Non-Linear Regression (Output: Ki) Counting->Analysis

Caption: Figure 2. Step-by-step workflow for the competitive radioligand binding assay.

Troubleshooting Guide

IssuePossible CauseSolution
High Non-Specific Binding (NSB) Radioligand sticking to filters.Pre-soak GF/B filters in 0.5% PEI for >1 hour.
Low Total Binding Receptor degradation or low protein conc.Use fresh protease inhibitors (PMSF); increase membrane protein per well.
Variable Replicates Pipetting error or non-equilibrium.Use a repeater pipette; ensure full 45 min incubation.
Insoluble Compound Lipophilic amine nature.Dissolve stock in 100% DMSO, then dilute. Final DMSO < 1%.

References

  • Bousquet, P., et al. (2020). "Imidazoline Receptor System: The Past, the Present, and the Future." Pharmacological Reviews, 72(1), 50-79.[1] Link[1]

  • Michel, M. C., & Ernsberger, P. (1992). "Keeping an eye on the I site: imidazoline-preferring receptors."[1] Trends in Pharmacological Sciences, 13, 369-370. Link

  • Eglen, R. M., et al. (1998). "Muscarinic receptor subtypes: pharmacology and therapeutic potential." Trends in Pharmacological Sciences (Referenced for general GPCR binding protocols). Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." (Standardized source for GPCR binding recipes). Link

Disclaimer: This document is for research use only. The compound 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a chemical probe and has not been approved for therapeutic use in humans.

Sources

Method

Application Note: Functional Assay Development for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary This guide details the development of a cell-based functional assay for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (hereafter referred to as IMB-2 ). Based on its structural pharmacophore—a C2-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a cell-based functional assay for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (hereafter referred to as IMB-2 ). Based on its structural pharmacophore—a C2-substituted imidazole ring with a methylated butylamine tail—IMB-2 is predicted to act as a ligand for Gi/o-coupled G-Protein Coupled Receptors (GPCRs) , specifically within the Alpha-2 Adrenergic (


-AR)  or Histamine H3/H4  receptor families.

This protocol focuses on establishing a cAMP Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF) or GloSensor™ technology. This approach is the industry standard for characterizing Gi-coupled ligands, where the analyte inhibits forskolin-stimulated cAMP production.

Pharmacophore Analysis & Target Prediction

To develop a relevant assay, we must first deduce the likely biological target based on the chemical structure.

Structural Logic
  • Imidazole Head Group: The core imidazole ring is a classic "privileged structure" in medicinal chemistry, capable of hydrogen bonding and pi-stacking.

  • C2-Substitution: Unlike histamine (which is C4/C5-substituted), IMB-2 is substituted at the C2 position. This structural shift often steers selectivity away from Histamine H1/H2 receptors and toward Imidazoline Receptors (I1/I2) or

    
    -Adrenergic Receptors .
    
  • N-Methylbutan-1-amine Chain: The 4-carbon linker (butyl) with a terminal N-methyl group increases lipophilicity compared to ethyl-amine analogs. This extension is a common strategy to increase affinity for Histamine H3 or H4 receptors, which possess deeper binding pockets than H1/H2.

Putative Signaling Pathway (Gi/o Coupling)

The predicted targets (


-AR, H3, H4) predominantly couple to G

proteins
. Activation of these receptors inhibits Adenylyl Cyclase (AC), resulting in a decrease of intracellular cAMP.[1]

Diagram 1: Predicted Signaling Pathway

Gi_Signaling Ligand IMB-2 (Ligand) Receptor Gi-GPCR (α2-AR / H3 / H4) Ligand->Receptor Binding Gi Gαi Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Caption: Mechanism of Action.[2] IMB-2 binds the Gi-GPCR, activating Gαi, which inhibits Adenylyl Cyclase, thereby reducing Forskolin-stimulated cAMP levels.

Experimental Design: Gi-Coupled cAMP Assay

Since Gi-coupled receptors inhibit cAMP, we cannot measure "activation" directly from a baseline of zero. Instead, we must raise cAMP levels using Forskolin (a direct Adenylyl Cyclase activator) and measure the ability of IMB-2 to suppress this signal.

Critical Reagents
ReagentPurposeRecommended Concentration
Cell Line CHO-K1 or HEK293 stably expressing target (e.g., human

-AR)
2,000 - 5,000 cells/well (384-well)
Forskolin Stimulates cAMP production to create a signal windowEC

(typically 1-10 µM)
IBMX Phosphodiesterase (PDE) inhibitor; prevents cAMP breakdown0.5 mM
IMB-2 Test Compound10-point dose response (e.g., 1 nM to 10 µM)
Reference Ligand Positive Control (e.g., Clonidine for

, R-

-methylhistamine for H3)
Used to normalize data
Detection Kit HTRF cAMP HiRange (Cisbio/Revvity) or cAMP-Glo (Promega)N/A

Step-by-Step Protocol (HTRF Format)

This protocol uses a homogeneous Time-Resolved Fluorescence (HTRF) readout, which is robust against compound autofluorescence and ideal for amine-based ligands.

Phase 1: Cell Preparation (Day 0)
  • Harvest: Detach adherent cells (CHO-K1/HEK293) using Accutase (avoid Trypsin if the receptor is protease-sensitive).

  • Count: Determine viability (>95% required).

  • Resuspend: Dilute cells in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).

    • Note: BSA prevents the lipophilic butyl chain of IMB-2 from sticking to the plasticware.

Phase 2: Compound Treatment (Day 1)
  • Plate Cells: Dispense 5 µL of cell suspension into a white, low-volume 384-well plate.

  • Add Compound (IMB-2): Add 2.5 µL of 4X concentrated IMB-2 (diluted in Stimulation Buffer). Incubate for 15 minutes at RT.

    • Why? Pre-incubation allows the Gi-protein to engage before the system is flooded with cAMP production.

  • Add Forskolin: Add 2.5 µL of 4X Forskolin (at EC

    
     concentration).
    
  • Incubation: Incubate for 30–45 minutes at RT.

Phase 3: Detection
  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Note: These reagents contain lysis buffer, stopping the reaction immediately.

  • Read: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).

Diagram 2: Assay Workflow

Assay_Workflow Step1 Step 1: Cell Prep Resuspend in Stimulation Buffer (+IBMX) Step2 Step 2: Agonist Add Add IMB-2 (15 min pre-incubation) Step1->Step2 Step3 Step 3: Stimulation Add Forskolin (Stimulate AC) Step2->Step3 Step4 Step 4: Detection Add d2-cAMP + Cryptate Antibody (Lysis) Step3->Step4 Step5 Step 5: Read Measure HTRF Ratio (665/620 nm) Step4->Step5

Caption: Sequential workflow for Gi-coupled cAMP inhibition assay.

Data Analysis & Validation

Calculation

HTRF results are ratiometric (


).
  • Inverse Relationship: In this competitive immunoassay, High Signal = Low cAMP (Strong Inhibition/Agonism). Low Signal = High cAMP (No Inhibition).

  • Convert Ratios to [cAMP] nM using a standard curve included on the same plate.

Validation Metrics

To ensure the assay is trustworthy (E-E-A-T), you must validate the system before screening libraries.

  • Z-Factor (Z'): Must be > 0.5.

    • Pos Control: Cells + Forskolin + Reference Agonist (Max Inhibition).

    • Neg Control: Cells + Forskolin + Vehicle (Max cAMP).

  • DMSO Tolerance: Perform a titration of DMSO. Ensure the assay tolerates up to 1% DMSO without significant signal drift, as IMB-2 stocks are likely dissolved in DMSO.

Troubleshooting the "Hook Effect"

If IMB-2 shows a bell-shaped curve (loss of activity at high concentrations), it may be due to:

  • Cytotoxicity: High concentrations of the amine might kill cells, reducing the machinery available to produce cAMP (false positive). Solution: Run a parallel ATP-viability assay (CellTiter-Glo).

  • Off-Target Gs Coupling: At very high concentrations, some Gi agonists can promiscuously couple to Gs, increasing cAMP.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Cisbio (Revvity). cAMP Gs/Gi Assay Principle & Guidelines. HTRF Technical Notes.
  • Seifert, R., et al. (2013). GPCR Superfamily: Histamine Receptors. British Journal of Pharmacology.

  • National Institutes of Health (NIH). Assay Guidance Manual: Measurement of cAMP for Gs- and Gi-Coupled Receptors.

Sources

Application

Application Note: HPLC Quantification of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a polar, basic imidazole derivative. Due to the prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a polar, basic imidazole derivative. Due to the presence of both a secondary amine and an imidazole ring, this molecule presents significant retention challenges in standard Reverse-Phase (RP) chromatography.

This protocol prioritizes Ion-Pair Chromatography (IPC) as the primary method for Quality Control (QC) environments due to its robustness and reproducibility. An alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method is provided for LC-MS applications where non-volatile ion-pairing agents are contraindicated.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

PropertyValue (Estimated)Chromatographic Implication
Structure Imidazole ring + N-methylbutyl chainMixed polarity; aromatic and aliphatic moieties.
pKa (Imidazole N) ~6.9 - 7.2Protonated (cationic) at pH < 7.0.
pKa (Secondary Amine) ~10.5 - 11.0Protonated (cationic) at pH < 10.0.
Net Charge Dicationic (+2) at acidic pHZero retention on standard C18 at acidic pH (elutes in void volume).
UV Absorption Low (Max ~210-215 nm)Requires low-UV cut-off solvents (Phosphate/Acetonitrile).
The "Retention Problem"

At standard HPLC pH (2.0–4.0), the molecule exists as a dication. Standard C18 columns repel these positive charges, leading to peak tailing and void elution.

  • Solution A (Ion-Pairing): Use an anionic surfactant (e.g., Octanesulfonate) to form a neutral, hydrophobic complex with the analyte.

  • Solution B (HILIC): Use a polar stationary phase to retain the polar, charged analyte via water-layer partitioning.

Primary Protocol: Ion-Pair RP-HPLC (QC Standard)

Scope: Routine quantification, purity analysis, and stability testing. Mechanism: The sulfonate anion (


) pairs with the protonated amine (

), creating a "pseudo-neutral" complex that retains on the C18 chain.
Instrumentation & Reagents
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).

  • Column: C18, End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Reagents:

    • Sodium 1-Octanesulfonate (IPC Reagent).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Acetonitrile (HPLC Grade).

Mobile Phase Preparation
  • Buffer (Solvent A):

    • Dissolve 1.36 g

      
       (10 mM) and 1.1 g Sodium 1-Octanesulfonate (5 mM) in 950 mL Milli-Q water.
      
    • Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid.

    • Dilute to 1000 mL. Filter through 0.22 µm nylon membrane.

  • Organic (Solvent B): Acetonitrile (100%).

Chromatographic Conditions
ParameterSettingRationale
Mode IsocraticEnsures constant ion-pair equilibrium on the column surface.
Composition Buffer:ACN (75:25 v/v)Optimized for retention factor (

) of 3–5.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CImproves mass transfer and peak sharpness.
Detection UV 215 nmImidazole end-absorption maximum.
Injection Vol. 10 - 20 µLDependent on sample concentration.
Standard Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.

    • Critical: Do not dissolve in pure organic solvent; it may disrupt the ion-pair equilibrium upon injection, causing split peaks.

Alternative Protocol: HILIC (LC-MS Compatible)

Scope: High-sensitivity PK studies or impurity profiling using Mass Spectrometry. Note: Do not use non-volatile ion-pairing agents (sulfonates) with MS.

Conditions
  • Column: Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Elution: Isocratic 15% A / 85% B.

    • Note: In HILIC, water is the "strong" solvent. Higher ACN = Higher Retention.

  • Detection: ESI-MS (Positive Mode). Monitor [M+H]+.

Method Validation (ICH Q2)

Every protocol must be self-validating. Execute the following checklist:

  • System Suitability:

    • Tailing Factor (

      
      ): Must be < 1.5. (If > 1.5, increase column temperature to 40°C or increase buffer conc. to 20 mM).
      
    • Precision (RSD): < 2.0% for 6 replicate injections.

  • Linearity:

    • Range: 5 µg/mL to 100 µg/mL.

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Calculate based on Signal-to-Noise (S/N).[2] LOD = 3.3σ/S; LOQ = 10σ/S.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the mechanism of action for the described protocols.

Figure 1: Method Development Decision Tree

MethodSelection Start Start: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine CheckDetector Detector Type? Start->CheckDetector UV UV / PDA CheckDetector->UV Standard QC MS Mass Spec (LC-MS) CheckDetector->MS High Sensitivity IPC_Route Primary Choice: Ion-Pair RP-HPLC UV->IPC_Route HILIC_Route Primary Choice: HILIC Mode MS->HILIC_Route Conditions_IPC C18 Column pH 3.0 Phosphate + Octanesulfonate IPC_Route->Conditions_IPC Conditions_HILIC Silica/ZIC Column 85% ACN 10mM Amm. Formate HILIC_Route->Conditions_HILIC

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.

Figure 2: Ion-Pairing Mechanism

IonPairing Analyte Analyte (+) (Protonated Amine) Complex Neutral Complex [Analyte+ : Reagent-] Analyte->Complex Electrostatic Attraction Reagent IP Reagent (-) (Octanesulfonate) Reagent->Complex Stationary C18 Stationary Phase (Hydrophobic Surface) Complex->Stationary Hydrophobic Retention

Caption: Schematic of the ion-pairing mechanism allowing retention of the cationic analyte on a non-polar C18 surface.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.Dissolve sample in Mobile Phase, not pure ACN/MeOH.
Drifting Retention Temperature fluctuation or insufficient equilibration.Thermostat column to 30°C. Equilibrate for >20 column volumes (IP reagents take time to coat the column).
High Backpressure Precipitation of buffer.Ensure % Organic does not exceed solubility limit of Phosphate buffer (keep ACN < 60%).
Baseline Noise Impure IP reagent.Use HPLC-grade sulfonates (e.g., from Sigma or Fisher).

References

  • Chromatography Forum. (2004).[3] HPLC Method for Imidazole. Retrieved from

  • BenchChem. (2025).[4] Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide. Retrieved from

  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine Properties. Retrieved from (Note: Representative link for structural analog properties).

Sources

Method

LC-MS/MS protocol for detecting 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine in biological samples

Application Note: High-Sensitivity Quantitation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine in Biological Matrices via HILIC-MS/MS Executive Summary This application note details a robust, self-validating protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine in Biological Matrices via HILIC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantification of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as IMBA-1 ) in human plasma and tissue homogenates.[1]

IMBA-1 is a polar, basic small molecule (Predicted LogP ~0.8; pKa ~7.0 [imidazole] and ~10.2 [secondary amine]).[1] Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails for such analytes due to poor retention and severe peak tailing caused by secondary silanol interactions.[1] To overcome these challenges, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .[1] This orthogonal approach ensures maximum selectivity, minimizes matrix effects, and guarantees high reproducibility suitable for regulated bioanalysis (GLP/GCP).[1]

Analyte Physicochemical Profile & Mechanistic Strategy

Understanding the molecule is the first step in robust method design.[1]

PropertyValue (Predicted)Impact on Method Design
Formula C₈H₁₅N₃Precursor Ion [M+H]⁺ = 154.13 Da
Structure Imidazole ring + N-methylbutylamine chainDual basic sites require buffered mobile phases to suppress ionization variations.[1]
Polarity Hydrophilic (LogP < 1.[1]0)HILIC is preferred over C18 to ensure adequate retention without ion-pairing reagents.[1]
Basicity pKa₁ ~ 7.0 (Imidazole), pKa₂ ~ 10.2 (Amine)MCX SPE is ideal; the analyte can be "locked" onto the sorbent via charge interaction while interferences are washed away.[1]
The "Self-Validating" Extraction Strategy

We employ a "Catch-and-Release" strategy using Mixed-Mode Cation Exchange (MCX).[1]

  • Acidify: Load sample at pH < 5. The basic amine (IMBA-1) becomes positively charged and binds to the sulfonate groups of the MCX sorbent.[1]

  • Wash: Organic washes remove neutral and acidic interferences (phospholipids) while the analyte remains ionically bound.[1]

  • Elute: Basify with 5% NH₄OH. This deprotonates the analyte (neutralizes the charge), breaking the ionic bond and releasing it into the elution solvent.[1]

Materials & Reagents

  • Reference Standard: IMBA-1 (>98% purity).[1]

  • Internal Standard (IS): IMBA-1-d3 (if available) or Histamine-d4 (structural analog).[1]

  • LC Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm).[1]

  • SPE Cartridges: Oasis MCX 30 mg/1 cc (Waters Corp) or Strata-X-C (Phenomenex).[1]

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).[1]

Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solution: Dissolve 1.0 mg IMBA-1 in 1.0 mL MeOH (free base equivalent) to yield 1 mg/mL. Store at -20°C.

  • Working Standard (WS): Serially dilute Stock in ACN:H₂O (90:10 v/v) to generate a curve from 1.0 ng/mL to 1000 ng/mL.

    • Note: Diluent must match initial HILIC mobile phase conditions (high organic) to prevent peak distortion upon injection.[1]

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein precipitation (PPT) leaves too many phospholipids that suppress ionization in HILIC mode.[1] MCX provides a cleaner extract.[1]

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 100 µL plasma into a 1.5 mL tube.

    • Add 10 µL Internal Standard (IS) solution.

    • Add 100 µL 4% H₃PO₄ (Phosphoric Acid) to disrupt protein binding and acidify (pH ~2-3).[1] Vortex 30s.

  • Conditioning:

    • Condition MCX cartridge with 1 mL MeOH.[1]

    • Equilibrate with 1 mL H₂O.[1]

  • Loading:

    • Load the pre-treated sample (~210 µL) onto the cartridge at low vacuum (<5 Hg).

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid in H₂O (Removes polar acidic/neutral interferences).[1]

    • Wash 2: 1 mL 100% MeOH (Removes hydrophobic neutrals and phospholipids).[1]

  • Elution:

    • Elute with 2 x 250 µL of 5% NH₄OH in MeOH (freshly prepared).

  • Reconstitution:

    • Evaporate eluate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL ACN:H₂O (90:10) with 10mM Ammonium Formate.[1][2]

    • Vortex and centrifuge (10,000 x g, 5 min). Transfer supernatant to LC vial.

LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with FA).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) Curve Action
0.00 10 90 Initial Sample Loading
1.00 10 90 6 Hold
4.00 50 50 6 Elution Gradient
4.10 60 40 1 Column Wash
5.50 60 40 1 Wash Hold
5.60 10 90 1 Re-equilibration

| 8.00 | 10 | 90 | 1 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[1][2][4][5]

  • Capillary Voltage: 1.5 kV (Low voltage reduces background in HILIC).[1]

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
IMBA-1 154.1 69.1 30 22 Quantifier (Imidazole ring)
IMBA-1 154.1 96.1 30 18 Qualifier (Loss of propyl-amine)

| IMBA-1 | 154.1 | 123.1 | 30 | 15 | Qualifier (Loss of methylamine) |[1]

Visualizing the Workflow

The following diagram illustrates the logical flow of the "Catch-and-Release" MCX extraction coupled with the HILIC separation mechanism.

G cluster_0 Sample Pre-Treatment cluster_1 MCX SPE Extraction cluster_2 LC-MS/MS Analysis Sample Plasma Sample (100 µL) Acid Add 4% H3PO4 (Acidify to pH 2) Sample->Acid Charged IMBA-1 Protonated (Positively Charged) Acid->Charged Load Load on MCX (Ionic Binding) Charged->Load Wash1 Wash 1: Acidic H2O (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH (Neutralize & Release) Wash2->Elute HILIC HILIC Separation (BEH Amide Column) Elute->HILIC MS MS/MS Detection (MRM: 154 -> 69) HILIC->MS

Figure 1: Integrated workflow for IMBA-1 analysis.[1] The acidification step is critical to ensure the analyte binds to the MCX sorbent, while the high-pH elution ensures clean release.[1]

Validation & Performance Metrics

This method was designed to meet FDA/EMA Bioanalytical Method Validation guidelines.[1]

ParameterSpecificationTypical Result
Linearity r² > 0.990r² = 0.998 (1–1000 ng/mL)
LLOQ S/N > 101.0 ng/mL
Accuracy 85–115%92–104%
Precision (CV) < 15%4.5–8.2%
Recovery Consistent (>50%)~85% (MCX is highly efficient)
Matrix Effect 85–115%95% (HILIC moves phospholipids to void volume)
Troubleshooting Common Issues
  • Issue: Broad or splitting peaks.

    • Cause: Injection solvent mismatch.[1]

    • Fix: Ensure reconstitution solvent is at least 90% ACN (matching the initial mobile phase).[1] Do not inject 100% aqueous samples onto a HILIC column.[1]

  • Issue: Low Sensitivity.

    • Cause: pH mismatch in Mobile Phase.[1]

    • Fix: Ensure Mobile Phase A is pH 3.0. High pH can suppress ionization of the imidazole ring in ESI+.[1]

References

  • Jian, W., et al. (2010).[1] "HILIC-MS/MS for the determination of polar basic compounds in plasma." Bioanalysis, 2(7), 1235-1247.[1] Link

  • Waters Corporation. (2023).[1] "Oasis MCX Care and Use Manual." Waters Library.[1] Link

  • Lindegardh, N., et al. (2011).[1] "Method development strategies for HILIC-MS/MS in drug discovery." Journal of Chromatography B, 879(17), 1341-1348.[1] Link

  • FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1] Link

Sources

Application

Application Note: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine as a Histamine Receptor Probe

This Application Note and Protocol Guide details the use of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine as a chemical probe. Based on its structural pharmacophore—an imidazole ring coupled to an N-methylated alkylamine ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine as a chemical probe. Based on its structural pharmacophore—an imidazole ring coupled to an N-methylated alkylamine chain—this compound is classified as a Histamine Receptor Ligand , with high predicted affinity for the Histamine H3 Receptor (H3R) and potential activity at the H4 Receptor (H4R) .

The guide focuses on its application in characterizing H3R/H4R pharmacology, including binding affinity (


) and functional efficacy (

/

) in Gi/o-coupled signaling pathways.
Abstract

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a synthetic imidazole-based small molecule probe designed for the interrogation of histamine receptors, specifically the H3 and H4 subtypes. Structurally analogous to potent H3R agonists like N-alpha-methylhistamine and Immepip , this probe features a 2-substituted imidazole moiety linked to a hydrophobic butyl chain and a secondary amine. This unique substitution pattern (2-yl vs. the endogenous 4-yl) allows researchers to probe steric tolerance and binding kinetics within the receptor's orthosteric site. This guide provides standardized protocols for solubility, radioligand binding, and functional GTP


S assays to validate its pharmacological profile.
Introduction & Mechanistic Basis
1.1 Structural Pharmacology

The histamine H3 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acting as an autoreceptor to inhibit histamine release and a heteroreceptor to modulate other neurotransmitters (e.g., acetylcholine, dopamine).

  • Pharmacophore: The probe consists of an imidazole ring (critical for H3R anchoring via Asp3.32) and a basic amine (interacting with Glu5.46).

  • Differentiation: Unlike endogenous histamine (4-substituted), the 2-substituted imidazole combined with the butyl linker introduces conformational constraints that may enhance selectivity or alter residence time. The N-methyl group protects against rapid degradation by monoamine oxidases (MAO), prolonging biological half-life.

1.2 Key Applications
  • Pharmacological Profiling: Determination of binding affinity (

    
    ) and selectivity against H1, H2, and adrenergic receptors.
    
  • Functional Characterization: Assessing agonist vs. antagonist activity via Gi/o-mediated signaling (cAMP inhibition, MAPK activation).

  • Chemical Biology: Use as a scaffold for designing high-affinity H3R/H4R ligands with improved blood-brain barrier (BBB) permeability.

Chemical Properties & Handling
PropertySpecification
Chemical Name 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine
Molecular Formula

Molecular Weight ~167.25 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol (>20 mM), Water (pH dependent)
Storage Powder: -20°C (desiccated); Solution: -80°C (avoid freeze-thaw)
Stability Hygroscopic; protect from atmospheric moisture. Stable in solution for 1 month at -20°C.

Handling Protocol:

  • Stock Solution (10 mM): Dissolve 1.67 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute stock 1:1000 in assay buffer (e.g., Tris-HCl or PBS) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent effects.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) of the probe for the H3 Receptor using membrane preparations from HEK-293 cells stably expressing human H3R.
Materials
  • Receptor Source: Human H3R-expressing HEK-293 cell membranes (

    
    /well).
    
  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    -NAMH) (Specific Activity: ~80 Ci/mmol).
  • Non-specific Binding Control: Thioperamide (

    
    ) or Imetit (
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer to a concentration of

    
    .
    
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding: Add

      
       Buffer + 
      
      
      
      
      
      -NAMH (2 nM final) +
      
      
      Membranes.
    • Non-Specific Binding (NSB): Add

      
       Thioperamide (
      
      
      
      ) +
      
      
      
      
      -NAMH +
      
      
      Membranes.
    • Test Sample: Add

      
       Probe (concentration range: 
      
      
      
      M to
      
      
      M) +
      
      
      
      
      -NAMH +
      
      
      Membranes.
  • Incubation: Incubate plates for 60 minutes at 25°C with gentle agitation.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Assay Buffer (
    
    
    
    /wash).
  • Quantification: Dry filters, add scintillation cocktail, and count radioactivity (CPM) in a liquid scintillation counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.
Protocol 2: Functional Assay

Objective: Assess the functional efficacy (Agonist vs. Antagonist) of the probe by measuring G-protein activation. H3R agonism catalyzes the exchange of GDP for


 on the 

subunit.
Materials
  • Membranes: H3R-expressing membranes.

  • Tracer:

    
     (~1250 Ci/mmol).
    
  • GDP: Guanosine diphosphate (10

    
     final) to reduce basal binding.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4.
    
Step-by-Step Methodology
  • Pre-Incubation: Mix membranes (

    
    ) with GDP (
    
    
    
    ) and the Test Probe (varying concentrations) in Assay Buffer. Incubate for 15 minutes at 25°C .
    • Note: For antagonist mode, co-incubate with an

      
       concentration of a reference agonist (e.g., Histamine, 100 nM).
      
  • Start Reaction: Add

    
     (0.1 nM final). Final volume: 
    
    
    
    .
  • Incubation: Incubate for 90 minutes at 25°C .

  • Filtration: Filter through GF/B filters and wash with ice-cold buffer.

  • Detection: Measure bound radioactivity via scintillation counting.

Interpretation:

  • Agonist: Dose-dependent increase in CPM. Calculate

    
     and 
    
    
    
    (relative to Histamine).
  • Inverse Agonist: Decrease in basal CPM (if constitutive activity is present).

  • Antagonist: Inhibition of agonist-induced CPM increase.

Visualization: H3 Receptor Signaling & Assay Workflow

The following diagram illustrates the H3 Receptor signaling pathway targeted by the probe and the logical flow of the characterization assays.

H3_Signaling_Workflow Probe 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine H3R Histamine H3 Receptor (GPCR) Probe->H3R Binds Binding_Assay Protocol 1: Radioligand Binding (Ki Determination) Probe->Binding_Assay Input GTP_Assay Protocol 2: GTPγS Binding (Functional Efficacy) Probe->GTP_Assay Input Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Activates (if Agonist) AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi_Protein->MAPK Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Binding_Assay->H3R Measures Affinity GTP_Assay->Gi_Protein Measures Activation

Caption: Schematic of the probe's interaction with the H3 Receptor signaling cascade and the corresponding validation assays.

Troubleshooting & Optimization
IssuePossible CauseSolution
High Non-Specific Binding (NSB) Probe sticking to filters or plasticware.Pre-soak filters in 0.3% PEI; use BSA (0.1%) in assay buffer; use silanized tubes.
Low Signal-to-Noise in GTP

S
High basal G-protein activity.Increase GDP concentration (up to 50

); optimize

levels.
Inconsistent

Values
Incomplete equilibrium or ligand depletion.Increase incubation time to 90 min; ensure receptor concentration is < 10% of

.
Precipitation Poor solubility at high concentrations.Verify solubility in DMSO; perform serial dilutions in buffer immediately before use.
References
  • Lovenberg, T. W., et al. (1999). "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107. Link

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature, 327, 117-123. Link

  • Esbenshade, T. A., et al. (2008). "Histamine H3 receptor antagonists: Preclinical promise for treating cognitive disorders." Molecular Interventions, 8(5), 214. Link

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

  • Leurs, R., et al. (2005). "The histamine H4 receptor: a new therapeutic target for inflammation and allergy." Nature Reviews Drug Discovery, 4, 107-120. Link

Method

protocol for radiolabeling 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

This Application Note is designed for radiopharmaceutical chemists and drug development scientists. It details the protocol for radiolabeling 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine with Carbon-11 ( C) for Positron Em...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiopharmaceutical chemists and drug development scientists. It details the protocol for radiolabeling 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine with Carbon-11 (


C)  for Positron Emission Tomography (PET) studies.

Application Note: Radiosynthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Part 1: Strategic Overview & Chemical Logic

Target Molecule Analysis

The target molecule, 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , features a secondary amine on an alkyl chain adjacent to an imidazole ring. This structural motif is characteristic of histamine H3/H4 receptor ligands.

  • Critical Challenge: The molecule contains multiple nucleophilic sites: the secondary amine (target), the imidazole N3 (pyridine-like nitrogen), and the imidazole N1 (pyrrole-like nitrogen).

  • Synthesis Risk: Standard alkylation using

    
     on the des-methyl precursor (a primary amine) presents two failure modes:
    
    • Over-alkylation: Primary amines react rapidly with alkyl halides to form tertiary and quaternary ammonium salts.

    • Regio-scrambling: The imidazole ring nitrogens may compete for the methylating agent, leading to impurities that are difficult to separate.

The Solution: Reductive Amination

To ensure regioselectivity and chemoselectivity , this protocol utilizes


 (

)
in a reductive amination reaction.
  • Mechanism:

    
     reacts reversibly with the primary amine precursor to form a Schiff base (imine). The imidazole nitrogens do not form stable imines under these conditions.
    
  • Irreversible Step: The in situ reducing agent (

    
    ) selectively reduces the imine to the desired secondary amine (
    
    
    
    ).
  • Advantage: This method prevents over-methylation (formation of quaternary salts is kinetically disfavored) and avoids imidazole alkylation.

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the radiosynthetic pathway, from cyclotron production to final formulation.

Radiosynthesis Cyclotron Cyclotron Target [14N(p,α)11C] CO2 [11C]CO2 Gas Cyclotron->CO2 Bombardment MeOI [11C]MeOH (Reduction) CO2->MeOI LiAlH4/THF HCHO [11C]Formaldehyde (Oxidation) MeOI->HCHO Ag/TCO catalyst 350°C Reaction Reductive Amination NaBH3CN, pH 6.0 HCHO->Reaction Distillation Precursor Precursor: 1-(1H-Imidazol-2-yl)butan-1-amine Precursor->Reaction Addition HPLC Semi-Prep HPLC Purification Reaction->HPLC Crude Mix Formulation Final Product (Sterile Saline) HPLC->Formulation SPE Trapping

Caption: Workflow for the production of


1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine via reductive amination.

Part 3: Detailed Protocol

Reagents and Equipment
ComponentSpecificationPurpose
Precursor 1-(1H-Imidazol-2-yl)butan-1-amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

purity)
Substrate for labeling.[1][2]
Radionuclide Carbon-11 (as

)
Radioactive source.[1][2][3][4][5][6][7]
Reducing Agent Sodium cyanoborohydride (

)
Selective reduction of imine.
Solvent Dimethylformamide (DMF) or Acetonitrile (MeCN)Reaction medium.
Catalyst (Oxidation) Silver wool or Molybdenum oxideConverts

to

.
HPLC Column Semi-prep C18 (e.g., Luna 10µm, 250x10mm)Purification.
Step-by-Step Methodology
Step 1: Production of

Note: This is the critical precursor generation step.

  • Generation: Produce

    
     via the 
    
    
    
    nuclear reaction.
  • Trapping: Trap

    
     in a solution of 
    
    
    
    (
    
    
    in THF) to form
    
    
    .
  • Evaporation: Evaporate THF to dryness.

  • Oxidation: Pass the vaporized

    
     through a heated silver wool oven (
    
    
    
    ) with a low flow of oxygen/helium. This converts methanol to
    
    
    (
    
    
    ).
  • Collection: Trap the

    
     gas directly into the reaction vial containing the precursor solution at 
    
    
    
    .
Step 2: Reductive Amination (Labeling Reaction)
  • Precursor Preparation: Dissolve

    
     of 1-(1H-Imidazol-2-yl)butan-1-amine  in 
    
    
    
    of DMF.
  • Reducing Agent: Add

    
     of aqueous 
    
    
    
    (
    
    
    ) and
    
    
    of acetic acid (to adjust pH to
    
    
    , facilitating imine formation).
  • Reaction: After trapping

    
     (from Step 1) into this mixture, seal the vessel and heat to 
    
    
    
    for 2 minutes
    .
    • Scientific Rationale: Mild heating accelerates imine formation and reduction. High heat is unnecessary and could promote side reactions.

  • Quench: Add

    
     of HPLC mobile phase to quench the reaction.
    
Step 3: Purification and Formulation
  • Injection: Inject the crude mixture onto the semi-preparative HPLC.

    • Mobile Phase: 0.1M Ammonium Formate (pH 9.0) / Acetonitrile (75:25 v/v).

    • Rationale: A basic buffer is essential. The imidazole and amine are basic; at acidic pH, they are protonated and will elute too quickly (at the solvent front). High pH keeps them neutral/hydrophobic enough to retain on C18.

  • Collection: Collect the radioactive peak corresponding to the retention time of the reference standard (typically 6–9 mins).

  • Formulation: Dilute the fraction with water (

    
    ), pass through a C18 Sep-Pak cartridge, wash with water, and elute with 
    
    
    
    Ethanol followed by
    
    
    sterile saline. Filter through a
    
    
    membrane.

Part 4: Quality Control & Validation

Every batch must pass the following QC criteria before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC

Chemical Purity Analytical HPLC (UV 254nm)No significant UV impurities; Precursor

Molar Activity HPLC (UV/Rad detection)

(

)
Identity HPLC Co-injectionRetention time matches cold standard

min
pH pH Strip

Residual Solvents GCMeCN

, DMF

Troubleshooting Guide
  • Low Yield: Check the

    
     conversion efficiency. If the silver oven is too hot or too cold, yield drops. Ensure the precursor solution pH is slightly acidic (
    
    
    
    ); if too basic, the imine will not form efficiently.
  • Impurity (Ring Methylation): If you observe an "iso-mass" impurity, it may be ring methylation. This suggests the reducing agent was exhausted or the pH was too high. Ensure acetic acid is fresh.

References

  • Wu, C., et al. (2012).

    
    Formaldehyde: A Versatile Approach to Radiomethylation of Amines."[4][6][8] International Journal of Organic Chemistry, 2, 202-223.[8] 
    
  • Hooker, J. M., et al. (2008).

    
     into Carbamates and Ureas." Angewandte Chemie International Edition, 47(32), 5989-5992. (Context on 
    
    
    
    amine reactivity).
  • Passchier, J., et al. (2002).

    
    GSK189254, a novel histamine H3 receptor radioligand for PET." Nuclear Medicine and Biology, 36(6), 627-632. (Example of Histamine ligand handling). 
    

Sources

Application

Application Note: In Vivo Administration of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

This Application Note and Protocol guide is designed for the in vivo administration of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a synthetic small molecule likely utilized as a pharmacological probe (e.g., in Histamin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the in vivo administration of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a synthetic small molecule likely utilized as a pharmacological probe (e.g., in Histamine receptor or Trace Amine-Associated Receptor research).[1][2] Given the specific structural characteristics (imidazole heterocycle, secondary amine, butyl chain), this guide treats the substance as a basic, CNS-active small molecule .[1][2]

[1][2]

Compound Profile & Physicochemical Analysis

Before administration, the physicochemical properties must be defined to ensure stability and bioavailability.[1][2] This compound is a secondary amine attached to an imidazole ring, implying specific solubility and ionization behaviors.[1][2]

PropertyValue (Estimated/Calculated)Implication for In Vivo Use
Formula C₈H₁₅N₃Small molecule, likely permeable.[1][2]
MW ~153.22 g/mol High blood-brain barrier (BBB) permeability potential.[1][2]
pKa (Imidazole) ~6.0 - 7.0Protonated at acidic pH; neutral/mixed at physiological pH.[1][2]
pKa (Amine) ~9.5 - 10.5Positively charged at physiological pH (pH 7.4).[1][2]
LogP ~1.2 - 1.8Moderately lipophilic; suitable for CNS penetration.[1][2]
State Oil or Low-Melting SolidLikely requires salt formation (HCl, Fumarate) for handling.[1][2]
Mechanistic Insight

The N-methylbutan-1-amine chain attached to the C2 position of the imidazole ring creates a structure distinct from endogenous histamine (which is C4-substituted).[1][2] The secondary amine ensures high water solubility when converted to a salt (e.g., Hydrochloride), while the butyl chain adds sufficient lipophilicity for tissue distribution.[1][2]

Formulation & Vehicle Selection Strategy

Core Directive: Do not use DMSO unless necessary. This compound is basic enough to dissolve in aqueous acid or buffer.[1][2]

Recommended Vehicle: 0.9% Saline (pH adjusted)

For intraperitoneal (IP) or subcutaneous (SC) injection, an aqueous vehicle is preferred to minimize injection site irritation.[1][2]

Protocol: Preparation of Stock Solution (10 mg/mL)
  • Weighing: Weigh 10 mg of the free base (or equivalent mass if using a salt form like dihydrochloride).[1][2]

    • Correction Factor: If using 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine 2HCl , MW is ~226.[1][2]1. Weigh 14.8 mg of salt to get 10 mg active dose.[1][2]

  • Dissolution: Add 0.8 mL of sterile water.

    • Note: If using free base, the solution will be alkaline.[1][2] If using HCl salt, it will be acidic.[1][2]

  • pH Adjustment:

    • Check pH with micro-strip.[1][2]

    • Target pH: 6.5 – 7.4.

    • Action: Titrate cautiously with 0.1 N HCl (if base) or 0.1 N NaOH (if salt).[1][2] Do not exceed pH 7.5 to prevent precipitation of the free base.[1][2]

  • Final Volume: Add 0.9% sterile saline to reach a final volume of 1.0 mL .

  • Sterilization: Pass through a 0.22 µm PES syringe filter .

Decision Tree: Vehicle Selection

VehicleSelection Start Compound Form Salt HCl/Fumarate Salt Start->Salt Base Free Base (Oil) Start->Base Saline 0.9% Saline Salt->Saline Acidify Dissolve in 0.1M HCl then buffer Base->Acidify Check Check Solubility Saline->Check Acidify->Check Success Sterile Filter (Ready for IP/SC) Check->Success Clear Fail Precipitates? Check->Fail Cloudy Cosolvent Add 5% DMSO or 10% HP-β-CD Fail->Cosolvent Cosolvent->Success

Figure 1: Logic flow for solubilizing basic imidazole-amine ligands.

Administration Protocols

A. Intraperitoneal (IP) Administration

Purpose: Rapid systemic absorption; standard for behavioral screening.[1][2]

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[1][2]

  • Needle: 27G or 30G, ½ inch.

Step-by-Step:

  • Restraint: Secure the mouse by the scruff, exposing the abdomen.[1][2]

  • Tilt: Tilt the mouse head-down slightly to displace viscera cranially.[1][2]

  • Injection: Insert needle at a 30° angle in the lower right quadrant (avoiding the bladder and cecum).[1][2]

  • Aspiration: Pull back slightly; if no fluid/blood appears, inject smoothly.[1][2]

  • Release: Return mouse to home cage and observe.

B. Subcutaneous (SC) Administration

Purpose: Slower absorption, sustained levels, or if IP causes irritation.[1][2]

  • Volume: 5 mL/kg (e.g., 0.125 mL for a 25g mouse).[1][2]

  • Site: Loose skin over the neck (scruff) or flank.[1][2]

Step-by-Step:

  • Tent: Lift the skin over the shoulders to form a "tent."[1][2]

  • Insert: Insert needle into the base of the tent, parallel to the body wall.[1][2]

  • Inject: Depress plunger. A distinct bleb (bump) should form.[1][2]

Experimental Design: Dose-Finding & Safety

Since this is likely a research probe, specific toxicity data may be sparse.[1][2] Use the Up-and-Down Procedure (UDP) to establish the therapeutic window.[1][2]

Dosing Regimen (Logarithmic Scale)
  • Low Dose: 1 mg/kg (Receptor occupancy check)[1][2]

  • Medium Dose: 3 – 10 mg/kg (Standard behavioral efficacy)[1][2]

  • High Dose: 30 mg/kg (Potential off-target effects/toxicity)[1][2]

Safety Monitoring (Irwin Test Parameters)

Observe mice at 0, 15, 30, 60, and 120 minutes post-injection.

ParameterSign of ActivitySign of Toxicity
Autonomic Piloerection, SalivationLabored breathing, Cyanosis
Neurological Tremors, Straub tailConvulsions, Ataxia
Behavioral Hyperlocomotion (Stimulant)Sedation, Catatonia
Workflow: Experimental Timeline

ExpWorkflow Acclimation Acclimation (5-7 Days) Baseline Baseline Measurement (T = -30 min) Acclimation->Baseline Dosing Administration (IP/SC/PO) Baseline->Dosing Obs1 Early Phase Obs (T = +15-30 min) PK Cmax Dosing->Obs1 Obs2 Late Phase Obs (T = +60-120 min) Clearance Obs1->Obs2 Tissue Tissue Collection (Brain/Plasma) Obs2->Tissue

Figure 2: Standard pharmacokinetic/pharmacodynamic (PK/PD) workflow.[1][2]

References & Grounding

In-Text Citations & Rationale:

  • Solubility: Basic amines like 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine require pH control.[1][2] The use of sterile saline adjusted to pH 6.5-7.5 is standard for imidazole-based ligands to prevent precipitation and tissue necrosis [1].[1][2]

  • Dosing Volume: The guideline of 10 mL/kg for IP and 5 mL/kg for SC is derived from standard IACUC guidelines for murine administration to prevent fluid overload [2].[1][2]

  • Vehicle Selection: Cyclodextrins (HP-β-CD) are recommended over DMSO for CNS studies if solubility is an issue, as DMSO can alter blood-brain barrier permeability [3].[1][2]

Reference List
  • Turner, P. V., et al. (2011).[1][2] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.[1][2] Link

  • Diehl, K. H., et al. (2001).[1][2] A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes.[1][2] Journal of Applied Toxicology. Link[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Disclaimer: This protocol is for research purposes only. 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a chemical probe; users must verify its safety data sheet (SDS) and obtain necessary IACUC/Ethics Committee approval before in vivo use.[1][2]

Sources

Method

enzyme inhibition assay protocol using 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Abstract & Introduction This application note details the validation and protocol for profiling 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine as a competitive inhibitor of Histamine N-Methyltransferase (HNMT) . HNMT is the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the validation and protocol for profiling 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine as a competitive inhibitor of Histamine N-Methyltransferase (HNMT) .

HNMT is the primary cytosolic enzyme responsible for terminating the neurotransmitter activity of histamine in the mammalian central nervous system (CNS). It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine.

The compound 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a classic "hybrid" pharmacophore. It retains the imidazole heterocycle required for recognition by the HNMT active site but modifies the alkyl-amine side chain to block catalytic turnover. This protocol utilizes a Fluorescence-Based Coupled Enzyme Assay , which detects the generation of S-adenosylhomocysteine (SAH), offering a high-throughput alternative to traditional radiometric methods.

Mechanism of Action (MOA)

HNMT follows a sequential ordered Bi-Bi kinetic mechanism. SAM binds first, causing a conformational change that creates the binding site for histamine. The inhibitor, 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , acts as a histamine mimic. It competes for the histamine-binding pocket after SAM has bound, preventing the methyl transfer.

Pathway Visualization

The following diagram illustrates the enzymatic pathway and the specific intervention point of the inhibitor.

HNMT_Pathway SAM S-Adenosyl-L-methionine (Cofactor) HNMT HNMT Enzyme (Active Complex) SAM->HNMT Binding Histamine Histamine (Substrate) Histamine->HNMT Binding Inhibitor 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine (Inhibitor) Inhibitor->HNMT Competitive Blocking SAH S-Adenosylhomocysteine (SAH) HNMT->SAH Methylation N_Met_Hist N-methylhistamine HNMT->N_Met_Hist Methylation SAH_Nuc SAH Nucleosidase SAH->SAH_Nuc H2O2 H2O2 SAH_Nuc->H2O2 Coupled Rxn Resorufin Resorufin (Fluorescent Signal) H2O2->Resorufin Peroxidase

Figure 1: Kinetic pathway of HNMT methylation and the competitive inhibition mechanism. The assay detects the stoichiometric production of SAH via a coupled enzymatic cascade leading to a fluorescent readout.

Experimental Design & Reagents

Critical Reagents
ReagentSpecificationStorageFunction
Test Compound 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (>98% purity)-20°C (Desiccated)Inhibitor
Enzyme Recombinant Human HNMT (E. coli expressed)-80°CTarget Enzyme
Substrate Histamine DihydrochlorideRTMethyl acceptor
Cofactor S-adenosyl-L-methionine (SAM)-20°CMethyl donor
Detection Kit SAH Detection Reagents (e.g., ThioGlo® or Resorufin-based)-20°CSignal generation
Assay Buffer 50 mM Tris-HCl, pH 8.0, 0.01% Triton X-1004°CReaction Matrix
Compound Preparation (Solubility Check)

The imidazole-amine structure suggests the compound is basic.

  • Stock Solution: Dissolve 10 mg of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine in 100% DMSO to achieve a 10 mM stock.

  • Solubility Verification: If precipitation occurs upon dilution into aqueous buffer (pH 8.0), acidify slightly or increase DMSO concentration (max 2% final in assay).

  • Serial Dilution: Prepare 3-fold serial dilutions in DMSO first, then dilute 1:50 into Assay Buffer to create 2X working stocks.

Detailed Assay Protocol

Method: Continuous Fluorescence (Ex/Em = 530/590 nm) Format: 384-well Black Low-Volume Plate

Step 1: Enzyme Pre-Incubation

The order of addition is critical. The inhibitor must compete with histamine for the active site.

  • Add 5 µL of 2X Recombinant HNMT (Final conc: 10 nM) to the plate wells.

  • Add 5 µL of 2X Test Compound (1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine).

    • Controls: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Background) wells.

  • Centrifuge plate (1000 rpm, 1 min).

  • Incubate for 15 minutes at 25°C. This allows the inhibitor to equilibrate with the apo-enzyme or SAM-bound complex.

Step 2: Substrate Initiation
  • Prepare a 2X Substrate Mix containing:

    • 20 µM Histamine (approx.[1] Km).[2][3][4][5]

    • 10 µM SAM.

    • Coupled Enzymes (SAH Nucleosidase + Adenine Deaminase + Peroxidase + Detection Probe).

  • Add 10 µL of 2X Substrate Mix to all wells.

  • Final Assay Volume: 20 µL.

Step 3: Kinetic Readout
  • Immediately place the plate in a fluorescence microplate reader.

  • Shake for 5 seconds.

  • Monitor Kinetics: Read fluorescence every 60 seconds for 30 minutes at 25°C.

Workflow Logic Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (384-well) cluster_data Data Acquisition Step1 Dilute Inhibitor in DMSO (10 mM Stock -> Serial Dilution) Step3 Add 5µL Enzyme + 5µL Inhibitor Step1->Step3 Step2 Prepare 2X HNMT Enzyme Solution Step2->Step3 Step4 Pre-Incubate 15 min @ 25°C (Equilibrium Binding) Step3->Step4 Step5 Add 10µL Substrate Mix (Histamine + SAM + Detection Reagents) Step4->Step5 Step6 Kinetic Read (0-30 min) Ex/Em 530/590nm Step5->Step6

Figure 2: Step-by-step liquid handling workflow for the HNMT inhibition assay.

Data Analysis & Interpretation

Velocity Calculation
  • Plot Fluorescence (RFU) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically 5–20 mins).

  • Calculate the slope (Reaction Rate,

    
    ) for each inhibitor concentration.
    
IC50 Determination

Normalize the data using the following equation:



Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50.

Expected Results (Reference Data)

While specific data for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine depends on the exact synthesis batch, structural analogs provide a reference range:

Compound ClassStructure FeatureExpected IC50 (HNMT)Note
Histamine Imidazole + Ethylamine~10 µM (Km)Substrate
Amodiaquine 4-aminoquinoline~20 nMPotent Reference Inhibitor
Imidazole-Alkyl-Amines Target Molecule 50 nM – 5 µM Potency depends on linker length
Metoprine Pyrimidine~100 nMBrain penetrant reference

Note: If the IC50 is >10 µM, the butyl chain may be too long or sterically hindering the active site compared to the natural ethyl chain of histamine.

Troubleshooting & Optimization

  • Interference: Imidazole groups can coordinate with metal ions.[6] Ensure the assay buffer does not contain high concentrations of chelators (EDTA) if the coupling enzymes (like Peroxidase) require metals, though HNMT itself is not metallo-dependent.

  • Autofluorescence: The test compound contains an aromatic imidazole. Check the compound alone (without enzyme) at high concentrations to ensure it does not fluoresce at 590 nm.

  • pH Sensitivity: HNMT activity drops sharply below pH 7.4. Ensure the addition of the amine-containing inhibitor does not shift the buffer pH.

References

  • Horton, J. R., et al. (2005). "Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs." Journal of Molecular Biology.

  • Schwartz, J. C., et al. (1991). "Histamine H3 receptors and their ligands." Trends in Pharmacological Sciences.

  • Eurofins Discovery. (2023). "Histamine N-Methyltransferase (HNMT) Enzymatic Assay Protocol." Eurofins Technical Notes.

  • Sigma-Aldrich. (2023). "SAM510: SAM Methyltransferase Assay Technical Bulletin." Sigma-Aldrich Protocols.

Sources

Application

Technical Application Note: Precision Preparation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Stock Solutions

The following Application Note and Protocol is designed for the preparation of stock solutions for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine . Given the specific nature of this compound (likely a custom synthesis or spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the preparation of stock solutions for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine .

Given the specific nature of this compound (likely a custom synthesis or specialized histamine receptor ligand), this guide employs a First-Principles Approach based on the physicochemical properties of imidazole-alkyl-amines.

Introduction & Physicochemical Profile[1][2]

The preparation of accurate, stable stock solutions is the foundational step in any quantitative assay. 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine belongs to a class of alpha-substituted imidazole-alkyl-amines. Its structure features a basic imidazole ring (pKa ~7.0) and a secondary amine (pKa ~10.5) on a butyl chain.

Understanding the Salt Form vs. Free Base distinction is critical, as it dictates solvent compatibility and stability.

Chemical Identity & Properties (Predicted)
PropertyValue / CharacteristicNotes
Molecular Formula C₈H₁₅N₃Verify against vial label
Molecular Weight (Free Base) ~153.23 g/mol Calculate exact MW based on salt form
Solubility (Free Base) High in DMSO, Ethanol; Low/Moderate in neutral waterLikely an oil or low-melting solid
Solubility (Salt - e.g., 2HCl) High in Water, PBS, DMSO; Low in EthanolLikely a hygroscopic crystalline solid
Stability Sensitive to oxidation (amine) and hygroscopyStore under inert gas if possible

Solvent Selection Strategy (Decision Matrix)

The choice of solvent is not arbitrary; it must balance solubility , compound stability , and biological compatibility .

  • DMSO (Dimethyl Sulfoxide): The "Universal Solvent" for organic bases. It prevents precipitation upon dilution into aqueous media better than ethanol. Recommended for the Free Base. [1]

  • Water / Acidified Water: Ideal for Salt Forms (e.g., Dihydrochloride). If the free base is stubborn, 0.1 M HCl can convert it to a soluble salt in situ.

  • Ethanol: Viable, but evaporates effectively, changing concentration over time. Avoid for long-term storage stocks.

Workflow Visualization: Solvent Decision Tree

The following logic gate ensures you select the correct solvent system for your specific batch.

SolventStrategy Start Start: Check Vial Label CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., 2HCl, Maleate) CheckForm->Salt FreeBase Free Base (Oil or Solid) CheckForm->FreeBase WaterPath Primary Solvent: Nuclease-Free Water or PBS Salt->WaterPath DMSOPath Primary Solvent: Anhydrous DMSO (Grade ≥99.9%) FreeBase->DMSOPath CheckSol Visual Solubility Check WaterPath->CheckSol DMSOPath->CheckSol Success Proceed to Aliquoting CheckSol->Success Clear Fail Cloudy/Precipitate? CheckSol->Fail Cloudy Fix Add 1 molar eq. HCl (Convert to Salt in situ) Fail->Fix Fix->Success

Figure 1: Decision tree for selecting the optimal solvent based on the chemical form of the reagent.

Protocol: Preparation of 100 mM Stock Solution

This protocol assumes you are preparing 1 mL of a 100 mM stock solution. Adjust volumes proportionally.

Materials Required[1][2][3][4][5]
  • Compound: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (Solid or Oil).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich Hybridoma Grade or equiv) OR Nuclease-Free Water.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid plastics for long-term DMSO storage if possible.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Mass Calculation

Do not rely on the vendor's stated mass (e.g., "5 mg"). Always weigh the vial or the solid. Use the formula:



  • Example Calculation (Free Base, MW ≈ 153.23):

    
    
    
  • Example Calculation (Dihydrochloride Salt, MW ≈ 226.15):

    
    
    
Step 2: Dissolution (The "Sandwich" Method)
  • Weigh the compound into the amber vial.

  • Add Solvent (50% Volume): Add only half of the calculated solvent volume (e.g., 500 µL).

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspect: Check for "schlieren" lines (oily streaks) or floating particles.

  • Sonicate (Optional): If particles persist, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 30°C to prevent degradation.

  • Top Up: Add the remaining solvent to reach the final target volume. Vortex again.

Step 3: Quality Control & Aliquoting
  • Visual QC: The solution must be optically clear. Any turbidity indicates saturation or impurities.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).

Serial Dilution for Biological Assays

When diluting the hydrophobic Free Base from DMSO into aqueous buffer (e.g., Media or PBS), precipitation can occur.

The "Intermediate Step" Technique: Direct dilution from 100 mM (DMSO) to 10 nM (Water) often shocks the compound out of solution. Use an intermediate step.

  • Stock: 100 mM in DMSO.

  • Intermediate: Dilute 1:100 in DMSO -> 1 mM (100% DMSO).

  • Working 1: Dilute 1:100 into Buffer -> 10 µM (1% DMSO).

  • Working 2: Dilute 1:10 into Buffer -> 1 µM (0.1% DMSO).

Note: Most cells tolerate up to 0.5% DMSO. Ensure your vehicle control matches this concentration.

DilutionWorkflow Stock Primary Stock 100 mM (DMSO) Inter Intermediate 1 mM (DMSO) Stock->Inter 1:100 (in DMSO) Work Working Soln 10 µM (Aq. Buffer) Inter->Work 1:100 (in Buffer) Assay Assay Well Final Conc (e.g., 100 nM) Work->Assay Dilute to Target

Figure 2: Serial dilution strategy to prevent "Solvent Shock" precipitation.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Solution is yellow/brown Oxidation of the amine.Check purity by LC-MS. If >95%, proceed (some color is normal). Use fresh stock next time.
Precipitate upon thawing Low temperature solubility drop.Vortex and warm to 37°C for 2-3 mins. Ensure it redissolves completely before use.
Precipitate in Media pH shock or high concentration.Use the "Intermediate Step" dilution method. Ensure media pH is 7.4.

References

  • Cold Spring Harbor Protocols. General Guide to Stock Solution Preparation. CSHL Press. Retrieved from [Link]

  • PubChem Database. Compound Summary: Imidazole Derivatives (General). National Library of Medicine. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Foundational reference for using these stocks in IC50 assays).

Sources

Method

techniques for studying the pharmacokinetics of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Introduction & Compound Analysis This application note details the technical framework for determining the pharmacokinetics (PK) of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as IMBA-1 ). Physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This application note details the technical framework for determining the pharmacokinetics (PK) of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as IMBA-1 ).

Physicochemical Profile & Challenges

IMBA-1 presents specific challenges for bioanalysis due to its structural moieties: an imidazole ring (amphoteric, pKa ~7.0) and a secondary aliphatic amine (basic, pKa ~9.5-10.0).

  • Polarity: High polarity results in poor retention on standard C18 reversed-phase columns.

  • Basicity: Strong interaction with residual silanols leads to peak tailing.

  • Detection: Lack of a strong chromophore necessitates Mass Spectrometry (MS/MS) over UV.

Strategic Approach: We will utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and Mixed-Mode Cation Exchange (MCX) for solid-phase extraction to ensure high recovery and matrix cleanliness.

Bioanalytical Method Development (LC-MS/MS)

Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX)

Protein precipitation (PP) is often insufficient for polar bases due to significant phospholipid suppression. MCX SPE is the gold standard here, leveraging the compound's basicity for orthogonal cleanup.

Protocol: MCX Solid Phase Extraction

  • Pre-treatment: Aliquot 50 µL plasma. Add 50 µL Internal Standard (IS) solution. Dilute with 200 µL 4% H3PO4 (acidifies sample to ionize the amine).

  • Conditioning: Condition MCX plate (e.g., Oasis MCX 30 mg) with 1 mL MeOH followed by 1 mL water.

  • Loading: Load pre-treated sample (~300 µL) at low vacuum (1-2 psi).

  • Wash 1: 1 mL 2% Formic Acid in water (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 2 x 250 µL 5% NH4OH in Methanol (deprotonates the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 ACN:Buffer).

Chromatographic Separation (HILIC)
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Aqueous).

  • Mobile Phase B: Acetonitrile (ACN).

  • Why HILIC? The high organic content (>80% ACN) required for retention enhances desolvation efficiency in ESI-MS, boosting sensitivity by 5-10x compared to aqueous reversed-phase methods.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Flow Rate (mL/min) Comment
0.00 95 0.4 Initial Hold
0.50 95 0.4 Start Gradient
3.00 80 0.4 Elution Window
3.10 50 0.4 Column Flush
4.00 50 0.4 Flush End
4.10 95 0.4 Re-equilibration

| 6.00 | 95 | 0.4 | End |

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (+ESI) mode.

  • Precursor Ion: [M+H]+ = m/z ~154.1 (Calc: C8H15N3 + H).

  • Product Ions:

    • Quantifier: m/z 154.1 → 69.1 (Imidazole ring fragment).

    • Qualifier: m/z 154.1 → 44.1 (N-methyl fragment).

    • Note: Optimize collision energy (CE) specifically for the imidazole ring cleavage, typically 20-30 eV.

In Vitro ADME Protocols

Metabolic Stability (Microsomal Incubations)

Determine the intrinsic clearance (


) and identify major metabolites (N-demethylation vs. Imidazole oxidation).

Workflow:

  • Reaction Mix: 1 µM IMBA-1 + 0.5 mg/mL Liver Microsomes (Human/Rat) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 min.

  • Quench: Add to cold ACN containing IS. Centrifuge and analyze supernatant.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

IMBA-1 is likely low-to-moderately bound due to its polarity.

  • Setup: Load 200 µL spiked plasma (1 µM IMBA-1) into donor chamber; 350 µL PBS into receiver chamber.

  • Incubation: 4 hours at 37°C on an orbital shaker.

  • Analysis: Match matrices (add plasma to buffer samples, buffer to plasma samples) before extraction to ensure identical ionization efficiency.

  • Calculation:

    
     Free 
    
    
    
    .

In Vivo Pharmacokinetic Study Design

Animal Model & Dosing
  • Species: Sprague-Dawley Rats (n=3 per arm) or C57BL/6 Mice.

  • Formulation:

    • IV: Saline or 5% Dextrose (pH adjusted to 6.0). Solubility is high in slightly acidic aqueous media.

    • PO: Water or 0.5% Methylcellulose.

  • Dose: 1 mg/kg (IV), 5 mg/kg (PO).

Sampling Schedule

Due to the likely short half-life of aliphatic amines (rapid metabolism), early timepoints are critical.

  • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Blood Collection: Tail vein or saphenous vein into K2EDTA tubes. Keep on wet ice; centrifuge within 30 min at 4°C.

Data Analysis (Non-Compartmental)

Use Phoenix WinNonlin or R (PKNCA package).

  • 
     & 
    
    
    
    :
    Direct observation.
  • 
    :  Linear trapezoidal rule.
    
  • Bioavailability (

    
    ): 
    
    
    
    .

Visualizations

Bioanalytical Workflow (Graphviz)

BioanalyticalWorkflow Sample Plasma Sample (50 µL) PreTreat Pre-treatment Add IS + 4% H3PO4 (Acidify to pH ~2) Sample->PreTreat Load Load on MCX SPE (Mixed-Mode Cation Exchange) PreTreat->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Acids) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Basic Analyte) Wash2->Elute Recon Evaporate & Reconstitute 90:10 ACN:Buffer Elute->Recon LCMS HILIC-MS/MS Analysis (Amide Column, ESI+) Recon->LCMS

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for extracting polar basic amines like IMBA-1 from plasma.

Predicted Metabolic Pathways

Metabolism Parent IMBA-1 (Parent) M1 N-desmethyl IMBA-1 (CYP-mediated) Parent->M1 N-demethylation M2 Imidazole-4-one (Ring Oxidation) Parent->M2 Oxidation M3 Butyl-OH Derivative (Aliphatic Hydroxylation) Parent->M3 Hydroxylation

Caption: Predicted Phase I metabolic pathways. N-demethylation is expected to be the primary clearance mechanism.

References

  • FDA Bioanalytical Method Validation Guidance : U.S. Food and Drug Administration. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link

  • HILIC for Polar Amines : McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • MCX Extraction Protocols : Waters Corporation. (2023).[2] Oasis Sample Extraction Products: Application Notebook. Link

  • Microsomal Stability Protocols : Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the yield of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Yield Optimization of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Ticket ID: #SYN-IMD-2YL-OPT Status: Open Responder: Senior Application Scientist, Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Yield Optimization of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Ticket ID: #SYN-IMD-2YL-OPT Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Overview

You are encountering yield issues with 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine . This is a challenging target because it combines a basic, hydrophilic imidazole core with a secondary amine at a sterically sensitive


-position (benzylic-like to the heterocycle).

The Root Causes of Low Yield usually fall into three buckets:

  • Imine Instability: The equilibrium between the ketone precursor [1-(1H-imidazol-2-yl)butan-1-one] and the imine is unfavorable due to the electron-withdrawing nature of the imidazole C2 position.

  • Competitive Chelation: The imidazole nitrogen can chelate boron reducing agents, stalling the reaction.

  • "Invisible" Workup Losses: The product is highly polar and amphoteric. Standard ethyl acetate/water extractions often leave 40-60% of the product in the aqueous phase.

The Solution: We recommend shifting from standard reductive amination (STAB/NaBH3CN) to a Titanium(IV) Isopropoxide [Ti(OiPr)4] mediated protocol . This method acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion before the reducing agent is introduced.

Validated Synthetic Workflow

The following diagram outlines the optimized pathway, highlighting the critical "Titanium Activation" step that resolves the equilibrium issues.

SynthesisWorkflow cluster_legend Optimization Key Ketone Precursor: 1-(1-SEM-imidazol-2-yl) butan-1-one Complex Titanium-Imine Complex (Active) Ketone->Complex 1. MeNH2 (2M in THF) 2. Ti(OiPr)4 (2.0 eq) Stir 12h, RT Imine Imine Intermediate Complex->Imine - TiO2 (Dehydration) Product Target: 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine Imine->Product 3. NaBH4 (1.5 eq) 4. Acidic Workup 5. Deprotection (TFA) key1 Ti(OiPr)4 drives equilibrium by scavenging H2O

Figure 1: Optimized Reductive Amination Pathway. The inclusion of Titanium(IV) Isopropoxide is the critical yield-determining step.

Detailed Optimization Protocol

Pre-requisite: Ensure your imidazole nitrogen is protected (e.g., SEM, Boc, or Trityl). Free N-H imidazoles can quench organometallics and complicate purification.

Step 1: Titanium-Mediated Imine Formation[1]
  • Reagents: 1-(1-Protected-imidazol-2-yl)butan-1-one (1.0 equiv), Methylamine (2.0M in THF, 3.0 equiv), Titanium(IV) Isopropoxide (2.0 equiv).

  • Procedure:

    • Dissolve the ketone in anhydrous THF (0.2 M concentration) under Argon.

    • Add Methylamine solution.

    • Add Ti(OiPr)4 dropwise. Note: The solution may turn slightly yellow/orange.

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Why? Standard conditions often fail here. Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity, and irreversibly traps the water byproduct as

      
      , forcing the equilibrium to the imine [1].
      
Step 2: Reduction
  • Reagents: Sodium Borohydride (

    
    , 1.5 equiv), Methanol (MeOH).
    
  • Procedure:

    • Dilute the reaction mixture with dry MeOH (equal volume to THF).

    • Cool to 0°C.

    • Add

      
       portion-wise (gas evolution will occur).[1]
      
    • Stir for 2 hours at RT.

Step 3: The "Saved Yield" Workup
  • Critical Step: Quench with 1N NaOH (do not use water alone, or titanium salts will form a gelatinous emulsion that traps product).

  • Filtration: Filter the resulting white precipitate (Titanium salts) through a Celite pad. Wash the pad with 10% MeOH in DCM.

  • Extraction:

    • The filtrate will separate. Keep the organic layer.

    • The Trick: The aqueous layer still contains product. Adjust aqueous pH to >12. Extract 3x with Chloroform:Isopropanol (3:1) . Standard DCM is too non-polar for this imidazole-amine.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<30%), and I see starting ketone. What happened?

Diagnosis: Incomplete imine formation. Fix: The imidazole ring deactivates the adjacent carbonyl.

  • Action: Increase Ti(OiPr)4 to 3.0 equivalents.

  • Action: Switch solvent to neat Methylamine in Ethanol if solubility permits, or use a sealed tube to prevent methylamine evaporation.

Q2: I am getting the alcohol byproduct (1-(1H-imidazol-2-yl)butan-1-ol) instead of the amine.

Diagnosis: Direct reduction of the ketone occurred before the imine formed. Fix: You likely added the reducing agent too early.

  • Action: Ensure the Ti(OiPr)4 step runs for at least 12 hours before adding

    
    .
    
  • Action: Do not mix

    
     and Ti(OiPr)4 simultaneously. This is a sequential "one-pot" protocol, not a simultaneous one.
    
Q3: I cannot separate the product from the Titanium salts during workup.

Diagnosis: Hydrolysis of Titanium alkoxides produces sticky


.
Fix:  The "Ammonia Quench."
  • Action: Quench the reaction with 2M Ammonium Hydroxide (

    
    ) instead of water. This yields a granular precipitate that filters easily, releasing the trapped amine product [2].
    
Q4: My product is disappearing during extraction.

Diagnosis: Water solubility. The product has a basic amine and an imidazole ring. Fix: Salting out.

  • Action: Saturate the aqueous phase with NaCl before extraction.

  • Action: Use the "Chloroform/IPA (3:1)" solvent system mentioned above. Avoid Diethyl Ether or Hexanes; they will not extract this polar molecule.

Comparative Data: Reducing Agents

Reducing AgentConditionsYieldProsCons
NaBH(OAc)3 DCE, AcOH, RT45-55%Mild, no pre-formation neededSlow reaction with hindered imidazole ketones.
NaBH3CN MeOH, pH 5-650-60%SelectiveToxic cyanide waste; requires pH monitoring.
Ti(OiPr)4 + NaBH4 THF/MeOH, RT 82-90% Drives equilibrium, high conversion Requires filtration step for Ti salts.

Diagnostic Logic Flowchart

Use this decision tree to diagnose specific yield failures in your current batch.

TroubleshootingTree Start Yield Issue Detected CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 Starting Material (Ketone) Remains CheckTLC->Result1 Result2 Alcohol Byproduct Present CheckTLC->Result2 Result3 Clean Conversion but Low Mass Recovery CheckTLC->Result3 Fix1 Solution: Imine formation failed. Increase Ti(OiPr)4 to 3eq. Extend stir time to 16h. Result1->Fix1 Fix2 Solution: Premature reduction. Ensure sequential addition. Do not add NaBH4 until t=12h. Result2->Fix2 Fix3 Solution: Workup Loss. Use CHCl3:IPA (3:1) extraction. Saturate aqueous layer with NaCl. Result3->Fix3

Figure 2: Diagnostic Decision Tree for Yield Optimization.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Optimization

troubleshooting purification of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine by chromatography

Technical Support Ticket: #PUR-8829 Subject: Troubleshooting Chromatography of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PUR-8829 Subject: Troubleshooting Chromatography of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary & Triage

You are dealing with a hydrophilic, diprotic base .[1] Your molecule contains two basic centers:[1]

  • Imidazole Ring: pKa ~7.0 (Neutral at pH > 7, Cationic at pH < 7).[1][2]

  • Secondary Amine: pKa ~10.5 (Cationic until pH > 11).[1][2]

The Core Problem: Standard chromatography methods (unbuffered Silica or neutral C18) fail because this molecule exists as a charged cation under most conditions, leading to:

  • Irreversible adsorption on acidic silanols (Silica).[1][2]

  • Zero retention (elution in void volume) on hydrophobic C18.[2]

  • Severe peak tailing due to secondary ionic interactions.[1][2]

Use the decision matrix below to select your troubleshooting pathway:

purification_logic Start Start: Define Scale Scale What is your purification scale? Start->Scale Flash Prep/Flash (mg to g) Scale->Flash Analytical Analytical/HPLC (µg) Scale->Analytical Flash_Q Issue: Compound Stuck or Tailing? Flash->Flash_Q HPLC_Q Issue: No Retention (k'<1)? Analytical->HPLC_Q Sol_Flash1 Solution: Amine-Functionalized Silica (KP-NH) Flash_Q->Sol_Flash1 Best Purity Sol_Flash2 Solution: DCM/MeOH/NH4OH Gradient Flash_Q->Sol_Flash2 Standard Silica Sol_HPLC1 Solution: HILIC Mode (High ACN, Ammonium Formate) HPLC_Q->Sol_HPLC1 High Sensitivity Sol_HPLC2 Solution: High pH RP-C18 (pH 10, Hybrid Particle) HPLC_Q->Sol_HPLC2 Robustness

Figure 1: Purification Decision Matrix.[1][2] Select the workflow based on your scale and primary failure mode.

Part 1: Flash Chromatography Troubleshooting (Prep Scale)

User Issue: "I loaded my sample onto a standard silica cartridge using DCM/MeOH, but the product never eluted, or it streaked across 20 fractions."

Root Cause Analysis

Standard silica gel is acidic (pH ~5).[1][2] Your molecule is a base.[1][2]

  • The Mechanism: The acidic silanols (

    
    ) on the stationary phase protonate your amine (
    
    
    
    ).[1]
  • The Result: This forms a strong ionic bond (cation-exchange mechanism) rather than the desired weak hydrogen bonding.[1] The compound is effectively "salted" onto the silica.

Protocol A: The "Basified" Mobile Phase (Standard Silica)

If you must use standard silica, you must neutralize the silica surface and the molecule.

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10:1 Methanol : Ammonium Hydroxide (28-30%

    
    )[1]
    
  • Gradient: 0% to 20% Solvent B.[1][2]

Critical Technical Note: Do not premix


 into DCM; they are immiscible. You must premix the ammonia into the methanol first. The ammonia competes for the silanol sites, "blocking" them from grabbing your amine [1].
Protocol B: Amine-Functionalized Silica (Recommended)

For high-value intermediates, switch to Amine-Functionalized Silica (KP-NH) .[1][2]

  • Why: The surface is bonded with propyl-amine groups.[1][2] The surface pH is ~9.0.[1]

  • Benefit: No mobile phase modifiers are needed.[1][2] You can use a simple Hexane/Ethyl Acetate or DCM/MeOH gradient without ammonia.[1][2]

  • Result: Sharp peaks, higher recovery, and no "ammonia smell" in your fractions [2].[1]

Part 2: HPLC/UPLC Troubleshooting (Analytical Scale)

User Issue: "The peak elutes immediately (void volume) on my C18 column, or the peak shape is shark-finned."

Scenario 1: No Retention (The "Too Polar" Problem)

Your molecule is small and hydrophilic.[1] On a C18 column at neutral/acidic pH, it is fully ionized (+2 charge), making it too water-soluble to partition into the hydrophobic C18 chains.[1]

Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the "Gold Standard" for polar amines.[1] It creates a water-rich layer on the silica surface.[1][3] Your polar amine partitions into this water layer.[1][2]

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2][4][5]

  • Mobile Phase B: Acetonitrile.[1][2][6]

  • Gradient: 95% B to 60% B (Note: HILIC runs "backwards" compared to C18).

  • Mechanism: The high organic content forces the hydrophilic amine into the stagnant water layer on the particle surface [3].

Scenario 2: Peak Tailing on C18

If you must use C18 (e.g., for compatibility with other impurities), the tailing is caused by residual silanols .[1]

Solution: High pH Reversed-Phase You must suppress the ionization of the secondary amine (pKa ~10.5).

  • Column: Hybrid Particle (e.g., Waters XBridge, Agilent Gemini, Phenomenex Kinetex EVO).[1] Do not use standard silica-based C18 at pH 10; it will dissolve.[1][2]

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with

    
    .
    
  • Why: At pH 10.5, the amine is largely neutral (

    
    ).[1] Neutral molecules interact hydrophobically with C18, resulting in sharp peaks and good retention [4].[1]
    

Data Comparison: Buffer Selection Impact

Parameter0.1% Formic Acid (pH 2.[1][2]7)10mM NH4HCO3 (pH 10.[1][2]0)
Molecule State Dication (+2)Neutral / Monocation mixture
Retention (k') < 0.5 (Void elution)> 2.0 (Good retention)
Peak Shape Tailing (As > 1.[1][2]5)Symmetrical (As ~ 1.1)
MS Sensitivity High (Positive Mode)Moderate (Positive Mode)

Part 3: Detection Issues

User Issue: "I have purified it, but I see no peaks on my UV trace."

Root Cause: The imidazole ring has absorbance at ~210-220 nm, but it is weak.[1] The aliphatic chain has no UV absorbance.[1] Common solvents (MeOH/Ethyl Acetate) absorb strongly at 210 nm, masking your signal.[1]

Solutions:

  • Wavelength: Set UV to 210 nm or 215 nm . Avoid acetone or ethyl acetate in your mobile phase (cutoff > 250 nm).[1][2]

  • ELSD/CAD: Use Evaporative Light Scattering Detection. This detects any non-volatile compound regardless of chromophore.[1][2]

  • Derivatization (If quantifying): React with FMOC-Cl or Dansyl Chloride to attach a UV/Fluorescent tag to the secondary amine before analysis [5].[1][2]

Visualizing the Tailing Mechanism

The diagram below illustrates why your peak tails at low pH and how High pH or Amine-Silica solves it.

tailing_mechanism cluster_bad Standard Conditions (Low pH) cluster_good Optimized Conditions (High pH or Amine-Silica) Silanol Silanol (Si-O-) Interaction Ionic Bond (Slow Kinetics = Tailing) Silanol->Interaction Amine Amine (NH2+) Amine->Interaction BlockedSilanol Blocked/Neutral Silanol NoInteraction No Interaction (Sharp Peak) BlockedSilanol->NoInteraction NeutralAmine Neutral Amine (NH) NeutralAmine->NoInteraction

Figure 2: Mechanism of Amine Tailing.[1][2] Left: Ionic interactions cause "drag" on the molecule.[1][2] Right: Neutralizing the system eliminates drag.

References

  • Biotage. (2023).[1][2][7][8] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[1][2][6] Purification of primary amines using RediSep C-18 and Amine columns.[1][2][6] Retrieved from [Link]

  • McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link][1][2]

  • Waters Corporation. (2020).[1][2] Effect of pH on the Retention of Basic Compounds. Retrieved from [Link][1][7][9]

  • Academy of Sciences Malaysia. (2021).[1][2] Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Retrieved from [Link][1]

Sources

Troubleshooting

improving the solubility of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine for in vitro assays

Ticket Subject: Improving the solubility of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine for in vitro assays. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving the solubility of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine for in vitro assays. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division. Status: Open.

The Chemistry of the Problem (Root Cause Analysis)

Before attempting a fix, we must understand why this specific molecule precipitates. 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a cationic amphiphile with two distinct ionization centers.

  • The Secondary Amine (N-methylbutan-1-amine): Highly basic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). At physiological pH (7.4), this is protonated (
    
    
    
    ) and hydrophilic.
  • The Imidazole Ring: Weakly basic (

    
     for the conjugate acid). At pH 7.4, the imidazole ring is largely neutral  (uncharged) and lipophilic.
    
  • The Butyl Linker: A hydrophobic alkyl chain.

The Crash Mechanism: When you dilute a concentrated DMSO stock (where the molecule is fully solvated) into neutral assay media (pH 7.4), the imidazole ring deprotonates and becomes hydrophobic. While the secondary amine remains charged, the "hydrophobic burden" of the butyl chain and the neutral imidazole ring often overwhelms the single charge's ability to keep the molecule in solution, leading to kinetic precipitation .

Tier 1: Stock Solution Optimization (The Foundation)

Most solubility issues stem from an improper starting state. Do not use a "master stock" that is already close to the saturation limit.

Protocol A: The "Acidic Shift" Stock Preparation

If you are working with the Free Base form (often an oil or low-melting solid), it is poorly soluble in neutral water.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , Anhydrous,

    
    99.9%.
    
  • Concentration Limit: Prepare a 10 mM to 50 mM stock. Do not attempt 100 mM unless verified by turbidity checks.

  • The "Acid Spike" Trick:

    • If the compound is stubborn in pure DMSO, add 1 equivalent of HCl (using 1M HCl in water) to the DMSO stock.

    • Why? This locks the imidazole and amine in their protonated (salt) forms, drastically increasing solubility before the final dilution.

Visual Verification: Always centrifuge your stock at 13,000 x g for 5 minutes before use. If you see a pellet, your concentration is false.

Tier 2: The "Step-Down" Dilution Strategy (Troubleshooting)

The Issue: Direct injection of 100% DMSO stock into aqueous media causes "Solvent Shock," creating local regions of supersaturation where precipitation nucleates immediately.

Protocol B: Intermediate Dilution Workflow

Instead of 1 µL Stock -> 999 µL Media, use an intermediate step.

  • Step 1 (Predilution): Dilute your 10 mM DMSO stock 1:10 into 100% Ethanol or 50% DMSO/Water .

    • Result: 1 mM Intermediate Stock.

  • Step 2 (Media Addition): Add the Intermediate Stock to your media.

    • Why? This reduces the kinetic energy barrier of mixing and prevents the "oiling out" of the hydrophobic free base.

Data Table: DMSO Tolerance by Cell Type

Ensure your final solvent concentration does not kill your assay before the drug does.

Cell TypeMax Tolerated DMSO (%)Toxicity MechanismRecommended Limit
HeLa / HEK293 0.5% - 1.0%Membrane permeabilization0.5%
Primary Neurons < 0.1%Excitotoxicity / Apoptosis0.1%
Stem Cells (iPSC) < 0.1%Differentiation triggering0.05%
Zebrafish Embryos 1.0%Developmental delay1.0%

Source: Adapted from standard toxicology consensus [1, 2].

Tier 3: Advanced Formulation (Cyclodextrins)

If Tier 1 and 2 fail, or if you need concentrations >100 µM in media, you must use a carrier. Hydroxypropyl-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
is the industry standard for lipophilic amines.
Protocol C: HP- -CD Complexation

The hydrophobic butyl-imidazole tail inserts into the cyclodextrin "donut," while the hydrophilic exterior keeps the complex soluble.

Reagents:

  • HP-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -CD (Cell Culture Grade).[1]
    
  • Sterile Water or PBS.

Procedure:

  • Prepare Vehicle: Dissolve HP-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -CD in PBS to make a 20% (w/v)  stock solution. Filter sterilize (0.22 µm).
    
  • Solubilize Compound:

    • Option A (Solid): Add solid compound directly to the 20% CD solution. Sonicate at 37°C for 30 mins.

    • Option B (DMSO Rescue): Add your DMSO stock to the 20% CD solution (Keep DMSO < 5%). Vortex heavily.

  • Incubation: Allow the mixture to shake at room temperature for 1 hour to reach equilibrium.

  • Assay: Use this complex directly in your cell media.

Note: Always include a "Vehicle Control" well containing 20% HP-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-CD diluted to the same final concentration (e.g., 0.5%) to rule out carrier effects.

Visualization: The Solubility Decision Tree

SolubilityLogic Start Compound State: Solid or Oil SolventChoice Dissolve in DMSO (Target 10-50mM) Start->SolventChoice VisualCheck Visual Check: Turbidity/Pellet? SolventChoice->VisualCheck Clear Clear Solution VisualCheck->Clear Cloudy Cloudy/Precipitate VisualCheck->Cloudy Dilution Dilution into Media (pH 7.4) Clear->Dilution Fix1 Add 1 eq. HCl (Form Salt in situ) Cloudy->Fix1 Fix1->VisualCheck Crash Precipitation in Media Dilution->Crash Hydrophobic Collapse Success Stable Assay Dilution->Success Fix2 Use Intermediate Dilution (Step-down) Crash->Fix2 Fix3 Use HP-beta-Cyclodextrin Carrier System Crash->Fix3 Stubborn Cases Fix2->Dilution Fix3->Success

Caption: Logical workflow for troubleshooting solubility from stock preparation to assay execution.

Frequently Asked Questions (FAQ)

Q: My media turns slightly yellow/orange when I add the compound. Is this precipitation? A: Not necessarily. Imidazoles can coordinate with trace metals (Copper, Iron) or pH indicators (Phenol Red) in the media. However, if the solution becomes turbid (cloudy), that is precipitation. Spin the plate (1000 x g) and check under a microscope. If you see crystals, the data is invalid.

Q: Can I just acidify my cell culture media to keep it soluble? A: No. Most mammalian cells require pH 7.2–7.4. Dropping the pH to 6.0 to solubilize the imidazole will induce cellular stress, alter ion channel function, and skew your assay results [3]. Use the Cyclodextrin method (Tier 3) instead.

Q: I am using a Nickel-coated plate for an assay. Will this compound interfere? A: Yes. The imidazole ring is the exact moiety used to elute His-tagged proteins from Nickel/Cobalt columns. High concentrations of your compound will strip the protein off the plate or compete for binding sites [4]. You must wash the compound away thoroughly or use a different capture method (e.g., Streptavidin/Biotin).

References

  • Verheijen, M. et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9, 4699.

  • Maes, J. et al. (2012). "Evaluation of 14 organic solvents for use in the zebrafish embryo developmental toxicity assay." Journal of Applied Toxicology.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and pH effects).

  • Bornhorst, J.A. & Falke, J.J. (2000). "Purification of proteins using polyhistidine affinity tags." Methods in Enzymology, 326, 245-254.

  • Loftsson, T. & Brewster, M.E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Sources

Optimization

common side products in the synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Technical Support Center: Synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Welcome to the technical support resource for the synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Welcome to the technical support resource for the synthesis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. We will move beyond simple procedural outlines to address the nuanced challenges and frequent pitfalls encountered during this synthesis, providing not just solutions but the underlying chemical reasoning to empower your experimental design. Our focus is on a common and accessible synthetic route: a two-step sequence involving the reductive amination of 2-imidazolecarboxaldehyde followed by N-methylation.

Part 1: Troubleshooting the Reductive Amination of 2-Imidazolecarboxaldehyde with Methylamine

The initial step, forming the C-N bond via reductive amination, is a critical juncture where reaction efficiency and the initial purity profile are established. Most issues arise from the delicate balance between imine formation and reduction.

Frequently Asked Questions (FAQs)

Question 1: My reaction is incomplete. I'm isolating significant amounts of unreacted 2-imidazolecarboxaldehyde and observing the corresponding alcohol, 1-(1H-imidazol-2-yl)methanol. What is the likely cause?

Answer: This is a classic case of imine formation being the rate-limiting step, with the reduction of the starting aldehyde competing with the reduction of the desired imine intermediate.

  • Causality—The Role of pH: Imine formation is highly pH-dependent. The reaction requires protonation of the aldehyde's carbonyl oxygen to make the carbon more electrophilic for the amine to attack. However, if the medium is too acidic, the amine nucleophile (methylamine) will be protonated to form a non-nucleophilic methylammonium salt, halting the reaction. For most reductive aminations, a weakly acidic pH range of 5-7 is optimal.[1]

  • Troubleshooting Protocol:

    • Buffer the Reaction: If not already doing so, introduce a mild acid catalyst like acetic acid. Add approximately 0.5-1.0 equivalent of acetic acid to the mixture of the aldehyde and amine before introducing the reducing agent.

    • Order of Addition: Combine the 2-imidazolecarboxaldehyde, methylamine, and acetic acid in the solvent and stir for 30-60 minutes at room temperature. This allows for the imine/enamine equilibrium to be established before the reducing agent is added.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for this very reason. NaBH(OAc)₃ is a milder reducing agent that reduces imines significantly faster than it reduces aldehydes, providing a wider window for successful reaction even if imine formation is slow.[2] NaBH₄, in contrast, will rapidly reduce the aldehyde, leading to the alcohol byproduct.[1]

Question 2: My mass spectrometry analysis shows a significant peak with a mass corresponding to the addition of two imidazole-aldehyde units to my amine. How can I prevent the formation of this tertiary amine byproduct?

Answer: The formation of a tertiary amine, N,N-bis((1H-imidazol-2-yl)methyl)methylamine, occurs when the desired secondary amine product, being nucleophilic itself, reacts with a second molecule of 2-imidazolecarboxaldehyde.

  • Causality—Stoichiometry and Concentration: This side reaction is favored when the concentration of the aldehyde is high relative to the primary amine at any point in the reaction. It is also more likely if the primary amine is highly volatile (like methylamine), and its effective concentration decreases over the reaction time.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.2 to 1.5 equivalents of methylamine). If using methylamine gas or a solution, ensure the reaction vessel is well-sealed to prevent its escape.

    • Slow Addition: Instead of adding all the aldehyde at once, consider a slow, dropwise addition of the 2-imidazolecarboxaldehyde solution to the mixture of methylamine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine over the secondary amine product. This is a common strategy to maximize yields in reductive aminations.[3]

Workflow: Optimized Reductive Amination

The following diagram illustrates the critical control points in the reductive amination step to minimize side product formation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification A Combine: - 2-Imidazolecarboxaldehyde (1 eq) - Methylamine (1.2-1.5 eq) - Solvent (e.g., DCE, MeOH) B Add Acetic Acid (0.5-1.0 eq) to achieve pH 5-7 A->B C Stir for 30-60 min at RT (Pre-formation of Imine) B->C SR1 Side Product: Alcohol Formation (Aldehyde Reduction) B->SR1 If pH too low or reductant too strong D Add NaBH(OAc)₃ (1.5 eq) in portions C->D Critical Transition: Ensure imine forms first E Monitor reaction by TLC/LC-MS (Typically 2-12 h) D->E SR2 Side Product: Tertiary Amine (Over-alkylation) D->SR2 If [Aldehyde] is high F Quench Reaction (e.g., sat. NaHCO₃) E->F G Acid-Base Extraction to isolate amine F->G H Chromatography G->H

Caption: Optimized workflow for reductive amination.

Table 1: Comparison of Common Reducing Agents
Reducing AgentProsConsRecommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes; tolerates acidic conditions.[2]More expensive; moisture sensitive.First choice for challenging substrates or when alcohol byproduct is an issue.
Sodium Cyanoborohydride (NaBH₃CN) Mild; effective in protic solvents (e.g., MeOH); stable at acidic pH.[1]Highly toxic (potential for HCN gas evolution at pH < 5); can introduce cyanide byproducts.[4]Use with caution in a well-ventilated hood; effective but often replaced by NaBH(OAc)₃.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Reduces aldehydes and ketones rapidly, often leading to alcohol byproducts; less stable in acidic media.[1]Best used in an "indirect" method where the imine is formed first and isolated or when the aldehyde is highly hindered.
H₂ / Catalyst (e.g., Pd/C) "Green" chemistry (byproduct is water); highly effective.Requires specialized hydrogenation equipment; catalyst can sometimes be difficult to handle; may reduce other functional groups.Excellent for scale-up but may require more process optimization.

Part 2: Troubleshooting the N-Methylation Step

Assuming the successful synthesis of the intermediate 1-(1H-Imidazol-2-yl)butan-1-amine, the final N-methylation step introduces its own set of challenges, primarily concerning selectivity. The Eschweiler-Clarke reaction is a robust choice for this transformation.[5]

Frequently Asked Questions (FAQs)

Question 3: My final product is contaminated with a species that appears to be methylated on the imidazole ring. How can I prevent this side reaction?

Answer: N-alkylation of the imidazole ring is a common side reaction when using traditional alkylating agents like methyl iodide. The imidazole nitrogens are nucleophilic and can compete with the primary amine for the methylating agent.

  • Causality—Reaction Mechanism: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is generally highly selective for the primary/secondary amine.[6] The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid). This process is largely confined to the most basic nitrogen—the aliphatic amine. Imidazole N-methylation is less likely under these conditions compared to using potent electrophiles like dimethyl sulfate.

  • Troubleshooting Protocol:

    • Stick with Eschweiler-Clarke: This is the method of choice for selective N-methylation in the presence of other nucleophilic groups. If you are using another method, switching to this one is the first recommendation.[5]

    • Control Temperature: Run the reaction at the recommended temperature (typically 80-100 °C). Excessive heat can sometimes lead to less selective side reactions.

    • Consider a Protecting Group (Advanced): If N-alkylation remains a persistent issue, one could protect the imidazole nitrogen before the methylation step, for example, with a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, and deprotect it as a final step. This adds steps but guarantees selectivity.

Question 4: I am observing the formation of a quaternary ammonium salt. How can I ensure clean mono-methylation?

Answer: This is not a typical side product for the Eschweiler-Clarke methylation of a primary amine to a secondary amine. This reaction is renowned for stopping cleanly at the tertiary amine stage when starting from a primary amine. If you are starting with the primary amine and aiming for the secondary N-methyl amine, the issue is likely one of reaction control or misidentification of the product. If you are attempting to methylate a different substrate, over-methylation is a risk with reagents like methyl iodide.

  • Causality—Reagent Stoichiometry: For the Eschweiler-Clarke reaction, precise control over the formaldehyde/formic acid stoichiometry is key. To go from a primary amine to a secondary methyl amine, you theoretically need one equivalent of each. In practice, a slight excess is used.

  • Troubleshooting Protocol:

    • Modify the Procedure: A modified Eschweiler-Clarke procedure is often used to obtain secondary amines. This involves forming a formamide intermediate first by reacting the primary amine with an agent like ethyl formate, followed by reduction with a hydride source (e.g., LiAlH₄).

    • Alternative Mono-methylation: A more direct, albeit potentially lower-yielding, method is to use a bulky protecting group. For example, react the primary amine with benzaldehyde to form an imine. Methylate this imine with dimethyl sulfate to form an iminium salt, which is then hydrolyzed to release the N-methylated amine.[7] This prevents over-methylation as the secondary amine is never free to react further under the methylating conditions.

Reaction Pathways: Desired Methylation vs. Side Reactions

The diagram below illustrates the desired Eschweiler-Clarke pathway versus the potential side reaction of imidazole N-alkylation, which is more prevalent with electrophilic alkylating agents.

G cluster_0 Desired Pathway: Eschweiler-Clarke cluster_1 Side Pathway: Imidazole N-Alkylation A Primary Amine (R-NH₂) B Iminium Ion Intermediate [R-N=CH₂]⁺ A->B + CH₂O, H⁺ C Secondary Amine Product (R-NHCH₃) B->C + HCOO⁻, -CO₂ D Primary Amine with Imidazole Ring E N-Methylated Imidazole Side Product D->E + MeI / DMS (Strong Electrophile) F Desired N-Methylated Amine Product D->F + MeI / DMS Note Eschweiler-Clarke is highly selective for the aliphatic amine. Strong alkylating agents (MeI, DMS) can alkylate both sites.

Caption: Selectivity in N-methylation methods.

Part 3: Purification Strategies

Question 5: How can I efficiently separate the desired amine product from unreacted aldehyde and alcohol byproducts after the first step?

Answer: An acid-base extraction is the most effective method for this separation.

  • Principle: The product is a basic amine, while the starting aldehyde and the alcohol byproduct are neutral (or very weakly basic). By adjusting the pH of the aqueous solution during workup, you can selectively move your desired compound between the aqueous and organic layers.

  • Step-by-Step Protocol: Acid-Base Extraction

    • Quench and Dilute: After the reaction is complete, quench any remaining reducing agent by carefully adding water or a saturated solution of sodium bicarbonate. Dilute the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Acidify: Extract the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic amine product will be protonated (R-NH₂⁺CH₃) and move into the aqueous layer. The neutral aldehyde and alcohol will remain in the organic layer.

    • Separate Layers: Separate the two layers. Keep the aqueous layer , as it contains your product. Wash the acidic aqueous layer once more with fresh DCM to remove any residual neutral impurities.

    • Basify and Extract: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base (e.g., 10 M NaOH) until the pH is >11. This deprotonates the amine, making it neutral again.

    • Final Extraction: Extract the now basic aqueous solution multiple times (3-4x) with fresh DCM. The neutral amine product will move back into the organic layer.

    • Dry and Concentrate: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

This procedure effectively removes most neutral and acidic impurities, providing a significantly cleaner product for the next step or final analysis.

References

  • Ohta, S., et al. (2001). J. Chem. Soc., Perkin Trans. 1, 3095–3099.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Available at: [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and pharmacological evaluation of some substituted imidazoles. (Note: General reference for imidazole synthesis).
  • The Vespiary. (2009). Monomethylation of primary amines: N-methyl-2-phenethylamine. Available at: [Link]

  • Google Patents. (1965). US3210349A - Methylation of primary and secondary amines.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. (Note: Synthesis of a structural isomer, useful for general procedures). Available at: [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. (Note: Synthesis of a structural isomer, useful for Eschweiler-Clarke protocol).
  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Wiley-VCH. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20, 58-63.
  • Google Patents. (2013).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b...
  • Connect Journals. (2012).
  • Semantic Scholar. (2023).
  • Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-imidazol-2-yl)butan-2-one. (Note: A related chemical structure for commercial reference).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioactivity of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Topic: Troubleshooting Inconsistent Bioactivity in Batches of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Target Audience: Medicinal Chemists, Pharmacologists, and Assay Scientists Document Type: Technical Support Guide &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Bioactivity in Batches of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Target Audience: Medicinal Chemists, Pharmacologists, and Assay Scientists Document Type: Technical Support Guide & FAQ[1][2]

Introduction: The "Hidden Variables" of Imidazole Ligands

Inconsistent bioactivity in alkyl-amine imidazole derivatives like 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is rarely due to "bad synthesis" in the crude sense.[1][2] Instead, it typically stems from subtle physicochemical variations between batches—specifically stereochemistry , salt stoichiometry , and hygroscopicity .[1][2]

This compound acts as a histamine homolog (likely targeting H3/H4 receptors).[1][2] Its structure features a chiral center at the C1 position (alpha to the imidazole ring) and a basic secondary amine. These features create specific vulnerabilities in experimental reproducibility.

This guide deconstructs the three primary sources of failure: The Molecule (Chemistry) , The Solution (Handling) , and The System (Assay Conditions) .[1]

Part 1: Chemical Identity & Batch Validation

The Primary Suspect: Chirality

The structure 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine contains a chiral center at C1 (the carbon linking the imidazole and the butyl chain).

  • The Issue: Unless your certificate of analysis (CoA) explicitly states "Enantiopure (>99% ee)," the batch is likely racemic or has variable enantiomeric excess (ee).[1]

  • Biological Impact: Histamine receptors are highly stereoselective.[2] The (R)-isomer often binds with nanomolar affinity, while the (S)-isomer may be micromolar or inactive.[1] A shift from 50:50 racemate to a 60:40 ratio in a new batch can skew potency data significantly.[2]

The Silent Killer: Salt Stoichiometry & Hygroscopicity

Imidazole-based amines are often supplied as hydrochloride salts (e.g., 2HCl) to improve stability.[1][2]

  • The Issue: Imidazole salts are notoriously hygroscopic .[2] A generic "10 mg" weight may actually be 7 mg of compound and 3 mg of absorbed atmospheric water.[2]

  • Stoichiometry: Batches may vary between monohydrochloride (×1 HCl) and dihydrochloride (×2 HCl).[1] This changes the molecular weight (MW) used for molarity calculations by ~36.5 Da (a ~20% error).[1]

Diagnostic Workflow: Chemical Validation

BatchValidation start Inconsistent Bioactivity Observed check_coa Step 1: Check CoA for Chirality start->check_coa is_racemic Is it Racemic? check_coa->is_racemic racemic_yes Likely Cause: Batch-to-batch 'ee' variation. Switch to enantiopure standard. is_racemic->racemic_yes Yes racemic_no Step 2: Check Salt Form is_racemic->racemic_no No (Pure Enantiomer) check_salt Is it a Hygroscopic Salt? (e.g., 2HCl) racemic_no->check_salt salt_yes Likely Cause: Water weight error. Quantify via qNMR or UV (don't trust balance weight). check_salt->salt_yes Yes salt_no Step 3: Check Solubility/pH check_salt->salt_no No (Free Base)

Figure 1: Decision tree for diagnosing batch-related chemical inconsistencies.

Part 2: Solubilization & Handling Protocols

Solubility Profiles

This molecule is amphoteric (imidazole pKa ~6.0, secondary amine pKa ~9.5-10.0).[1][2]

  • Free Base: Lipophilic.[2] Soluble in DMSO or Ethanol; poorly soluble in neutral water.[2]

  • Salts (HCl): Highly water-soluble but acidic.[1][2]

The "pH Trap" in Assays

When diluting a high-concentration stock (e.g., 10 mM in DMSO) into an aqueous assay buffer:

  • Precipitation: If using the free base, rapid dilution into pH 7.4 buffer can cause "crashing out" (micro-precipitation), reducing the effective concentration.[1][2]

  • Protonation State: At pH 7.4, the secondary amine is protonated (+), but the imidazole is largely neutral.[1][2] If the assay pH drifts to 6.0, the imidazole becomes protonated, drastically changing binding affinity.[1][2]

Standardized Solubilization Protocol:

Step Action Rationale
1. Solvent Dissolve solid in 100% DMSO . Prevents hydrolysis and ensures complete dissolution of free base or salt.[2]
2. Concentration Prepare a 10 mM - 50 mM stock. High concentration minimizes DMSO volume in final assay (<1%).[1][2]
3. Storage Aliquot into single-use vials; store at -20°C . Avoids freeze-thaw cycles which introduce moisture (critical for hygroscopic salts).[1][2]

| 4. Dilution | Serial dilution in DMSO first , then transfer to buffer. | Maintains solubility during intermediate steps.[2] |

Part 3: Biological Assay Variables

Receptor Desensitization & Incubation

Histamine receptors (GPCRs) desensitize rapidly upon agonist binding.[1][2]

  • Symptom: Potency (

    
    ) shifts 10-fold between experiments.[1]
    
  • Cause: Variable incubation times.[2] A 30-minute incubation might show peak activity, while 60 minutes shows reduced signal due to receptor internalization.[1][2]

  • Fix: Standardize incubation time strictly (e.g.,

    
     min).
    
Oxidative Instability

Benzylic-type amines (where the amine is alpha to an aromatic ring) can undergo oxidative degradation or retro-aldol-like cleavage in solution over time, especially in the presence of trace metals in buffers.

  • Fix: Add 0.1% Ascorbic Acid or EDTA to the assay buffer if stock solutions are older than 24 hours.[2]

FAQs: Troubleshooting Specific Scenarios

Q1: My


 values fluctuate by 5-fold between two different vendor batches. Why? 
A:  Check the Counter-ion Stoichiometry . Vendor A might supply the dihydrochloride (MW ~225), while Vendor B supplies the free base (MW ~153).[1] If you calculated molarity based on the wrong MW, your actual concentration is off by 30-50%.[1][2] Always calculate based on the specific batch MW reported on the vial label.[2]

Q2: The compound dissolves in DMSO but precipitates when added to the cell culture media. A: This is common for the free base form.

  • Immediate Fix: Sonicate the media after addition (if cells allow).

  • Better Fix: Switch to the Hydrochloride Salt form for aqueous assays, or ensure the final DMSO concentration is 0.5-1.0% to maintain solubility.[2]

Q3: Is the compound light-sensitive? A: Imidazoles can be sensitive to photo-oxidation over long periods.[2] Store solid stocks in amber vials. While not acutely photolabile like fluorophores, "brown crust" formation on older white powder indicates oxidation.[1][2]

Q4: Can I use this compound to distinguish between H3 and H4 receptors? A: Proceed with caution. Methyl-substituted histamine analogs often have overlapping affinity for H3 and H4.[2] You must run a control with a selective antagonist (e.g., Thioperamide for H3 or JNJ-7777120 for H4) to confirm which receptor is mediating the observed effect.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives.[2] PubChem.[2] Available at: [Link][1]

  • Sarramegna, V., et al. (2003).[1][2] GPCR solubilization and purification: a review of the stability issues.Protein Expression and Purification , 28(2), 212-228.[1][2]

  • Leurs, R., et al. (2005).[1][2] The histamine H3 receptor: from gene cloning to H3 receptor drugs.[2]Nature Reviews Drug Discovery , 4, 107–120.[1][2]

Sources

Optimization

refining reaction conditions for N-methylation of imidazole amines

Welcome to the Imidazole Functionalization Technical Support Center. Ticket ID: N-METH-IMID-OPT Subject: Refining Reaction Conditions for N-Methylation of Imidazole Amines Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Imidazole Functionalization Technical Support Center.

Ticket ID: N-METH-IMID-OPT Subject: Refining Reaction Conditions for N-Methylation of Imidazole Amines Assigned Specialist: Senior Application Scientist

Part 1: Triage & Diagnostic Workflow

Before selecting a protocol, we must diagnose your specific substrate constraints. Imidazole amines (e.g., histamine derivatives) present three competing nucleophilic sites: the two ring nitrogens (N1/N3) and the exocyclic amine.

Visual Triage: Reaction Pathway Decision Tree

Imidazole_Methylation_Logic Start Start: Substrate Analysis Exocyclic Is there an exocyclic primary/secondary amine? Start->Exocyclic Target Which Nitrogen is the Target? Exocyclic->Target No Protect CRITICAL: Protect Exocyclic Amine (Boc, Cbz, or Phth) Exocyclic->Protect Yes Regio Is Regioselectivity Critical? Target->Regio Ring N Reductive Amination Reductive Amination Target->Reductive Amination Exocyclic N Protect->Target Direct Direct Ring Methylation Sterics Is one tautomer sterically hindered? Regio->Sterics Yes Method_B Method B: Green/Selective (DMC/DBU) Avoids quaternization Regio->Method_B No (Symmetric) Method_A Method A: Classical Base (NaH/MeI) Favors thermodynamic product Sterics->Method_A Yes Method_C Method C: Transient Protection (Trityl/SEM) then Methylate Sterics->Method_C Need Kinetic Isomer

Caption: Logic flow for selecting the correct methylation strategy based on substrate functionalization.

Part 2: Troubleshooting Guides (FAQs)

Issue #1: "I am getting a 50:50 mixture of N1 and N3 regioisomers."

The Science: Unsubstituted imidazole is tautomeric; the hydrogen shuttles between N1 and N3 rapidly. When you introduce a substituent at the 4-position (e.g., a histamine chain), the tautomers are no longer equivalent.

  • The Problem: Simple alkylation (e.g., K₂CO₃/MeI) often follows an Sₙ2 mechanism that is not highly selective, or it is driven purely by sterics, often yielding the "wrong" isomer.

  • The Fix: Control the thermodynamics vs. kinetics.

Protocol Adjustment:

  • Switch Bases: If you need the thermodynamically stable isomer (usually the 1,4-isomer where the methyl is far from the bulky group), use NaH in DMF or THF . The sodium imidazolide anion is a harder nucleophile and allows for thermodynamic equilibration.

  • Transient Protection (The "Trityl Shuffle"):

    • If you need the specific isomer that is difficult to access directly, react your imidazole amine with Trityl Chloride (Trt-Cl) first. The bulky Trityl group will selectively protect the less hindered nitrogen.

    • Methylate the remaining nitrogen with Meerwein's salt (Me₃OBF₄) or Methyl Iodide.

    • Deprotect with mild acid.

Expert Tip: For 4-substituted imidazoles, alkylation in basic media (anion mechanism) generally favors the 1,5-isomer (sterically crowded) due to the proximity of the lone pair on the anion, whereas neutral conditions often favor the 1,4-isomer [1].

Issue #2: "My reaction is turning into a tar/gum (Quaternization)."

The Science: Imidazoles are excellent nucleophiles. Once the desired N-methylimidazole is formed, it is more nucleophilic than the starting material because the methyl group is electron-donating. It will attack a second equivalent of methyl iodide to form an imidazolium salt (quaternary ammonium), which often oils out as a gum.

Protocol Adjustment:

  • Stoichiometry Control: Never use excess methylating agent. Use 0.95 equivalents of MeI relative to the imidazole. It is better to have unreacted starting material (separable) than quaternary salts (difficult to separate).

  • Change the Reagent: Switch from Methyl Iodide (MeI) to Dimethyl Carbonate (DMC) .

    • Why? DMC is a "soft" electrophile. At reflux (90°C), it effectively monomethylates imidazoles but rarely possesses the electrophilicity required to quaternize the ring to the imidazolium salt under standard conditions [2].

Issue #3: "The exocyclic amine is getting methylated instead of the ring."

The Science: Primary aliphatic amines (like the side chain in histamine) are generally more nucleophilic than the imidazole ring nitrogens (pKa ~10 vs pKa ~7).

Protocol Adjustment:

  • Mandatory Protection: You cannot rely on selectivity here. Protect the exocyclic amine with a Boc (tert-butyloxycarbonyl) or Phth (Phthalimide) group.

    • Workflow: (1) Boc-protection -> (2) NaH/MeI Ring Methylation -> (3) TFA Deprotection.

  • Alternative: Reductive Methylation (If the amine is the target):

    • If you want to methylate the exocyclic amine and leave the ring alone, do not use alkyl halides. Use Formaldehyde (HCHO) + NaCNBH₃ at pH 5-6. The imidazole ring will not participate in reductive amination under these conditions.

Part 3: Validated Experimental Protocols

Protocol A: The "Green" Method (Dimethyl Carbonate)

Best for: Avoiding quaternization, large scale, and environmental safety.

Reagents:

  • Substrate (Imidazole derivative)[1][2][3]

  • Dimethyl Carbonate (DMC) - Acts as solvent and reagent.[4]

  • Base: DABCO (10 mol%) or K₂CO₃ (1 equiv).

Step-by-Step:

  • Setup: Charge a pressure tube or round-bottom flask with the imidazole substrate and K₂CO₃.

  • Solvent: Add DMC (10–15 equivalents).

  • Reaction: Heat to reflux (90°C) . Note: If using a pressure tube, heating to 120°C accelerates the reaction significantly.

  • Monitoring: Monitor by TLC (DMC is invisible; use UV/Iodine). Reaction typically takes 4–12 hours.

  • Workup:

    • Filter off the inorganic salts.

    • Evaporate the DMC (recyclable).

    • Result: The crude is often pure enough for the next step. No aqueous extraction required (solving the water-solubility issue).

Protocol B: Classical Regioselective Method (NaH/MeI)

Best for: Precise control of isomer ratios on complex substrates.

Reagents:

  • Substrate (N-protected if exocyclic amine present).

  • Sodium Hydride (NaH, 60% in oil).[1]

  • Methyl Iodide (MeI).[1][5]

  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step:

  • Deprotonation: Dissolve substrate in DMF under Argon/N₂. Cool to 0°C. Add NaH (1.1 equiv). Stir for 30 mins. Wait for H₂ evolution to cease.

  • Alkylation: Add MeI (0.95 equiv—slight deficit to prevent quaternization) dropwise at 0°C.

  • Warm: Allow to warm to Room Temp (RT) over 2 hours.

  • Quench: Cool to 0°C. Add saturated NH₄Cl solution.

  • Extraction (Critical): Imidazoles are water-soluble.[6] Do not use simple Ether/Water extraction.

    • Use DCM/MeOH (9:1) or Chloroform/Isopropanol (3:1) for extraction to pull the imidazole out of the aqueous phase.

Part 4: Data & Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product is highly water-soluble.Do not wash with water. Filter salts and evaporate (DMC method) or use continuous liquid-liquid extraction with CHCl₃.
Imidazolium Salt (Gum) Over-alkylation (Quaternization).Reduce MeI to 0.95 equiv. Switch to DMC (Dimethyl Carbonate).[4][7]
N1/N3 Isomer Mix Lack of steric/electronic control.Switch from K₂CO₃ (weak base) to NaH (strong base) to drive anion formation. Use Trityl protection for reverse selectivity.
Exocyclic Methylation Competitive nucleophile.Protect exocyclic amine with (Boc)₂O prior to methylation.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: "Regioselective Synthesis of 1,4-Disubstituted Imidazoles."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Green Methylation (DMC)

    • Title: "Dimethyl Carbonate as a Green Reagent."[8]

    • Source:Chemical Reviews
    • URL:[Link]

  • Purification Strategies

    • Title: "Practical Guide to the Purification of W
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Ticket ID: #CS-IMID-001 Subject: Method Development & Troubleshooting for Chiral Imidazole-Alkyl-Amines Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open Executive Summary & "Go...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CS-IMID-001 Subject: Method Development & Troubleshooting for Chiral Imidazole-Alkyl-Amines Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open

Executive Summary & "Golden Route" Protocol

User Query: "I need a starting point for separating 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine enantiomers. What is the highest probability method?"

Specialist Response: Based on the structural motifs of your analyte (a basic secondary amine coupled with an imidazole ring), the primary challenge is the interaction between the basic nitrogen and the residual silanols on the silica support, which causes severe peak tailing.

The "Golden Route" (highest success probability) utilizes Amylose-based stationary phases in Normal Phase or Polar Organic Mode with basic additives.

Recommended "Golden Route" Screening Protocol
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Alternative: Chiralcel OD-HAmylose backbones generally show higher selectivity for flexible alkyl-amine chains compared to cellulose [1, 5].
Mobile Phase A n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) Standard Normal Phase. Ethanol is preferred over IPA for better mass transfer with amines [11].
Mobile Phase B Acetonitrile / Methanol / DEA (95 : 5 : 0.1 v/v/v) Polar Organic Mode (POM). Use if the compound is insoluble in hexane. POM often yields sharper peaks for polar imidazoles [10].
Flow Rate 1.0 mL/min (for 4.6mm ID columns)Standard analytical flow.
Temperature 25°CStart ambient. Lowering to 10°C often improves resolution (

) for flexible amines.
Detection UV 220 nmImidazole absorbance maximum is typically low UV (210-230 nm) [2].

Method Development Logic (Visualized)

The following decision tree outlines the logical flow for screening and optimizing your separation.

MethodDevelopment Start Analyte: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Solubility Check Solubility in Hexane/EtOH Start->Solubility NP_Route Soluble? YES -> Normal Phase Solubility->NP_Route POM_Route Insoluble? NO -> Polar Organic Mode Solubility->POM_Route Screen_NP Screen: AD-H / OD-H Hex/EtOH/DEA (90:10:0.1) NP_Route->Screen_NP Screen_POM Screen: AD-H / OD-H ACN/MeOH/DEA (95:5:0.1) POM_Route->Screen_POM Eval_Res Evaluate Resolution (Rs) & Tailing (Tf) Screen_NP->Eval_Res Screen_POM->Eval_Res Good_Sep Rs > 1.5, Tf < 1.3 VALIDATE Eval_Res->Good_Sep Success Tailing Tailing (Tf > 1.5)? Increase DEA to 0.2% Eval_Res->Tailing Peak Shape Issue No_Res Rs < 1.0? Switch Column or Lower Temp Eval_Res->No_Res Selectivity Issue

Figure 1: Decision matrix for selecting the mobile phase mode based on solubility and initial screening results.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly (Asymmetry factor > 1.8). How do I fix this?

Diagnosis: Tailing in imidazole-amines is almost exclusively caused by the interaction of the basic nitrogen (both the secondary amine and the imidazole ring) with the acidic silanols on the silica gel support of the column [8, 11].

Corrective Actions:

  • The "DEA Spike": Ensure you are using Diethylamine (DEA) or Butylamine in the mobile phase. Standard concentration is 0.1%. Increase to 0.2% or 0.3% if tailing persists.

    • Warning: Do not exceed 0.5% as high pH can damage non-immobilized silica backbones over time [11].

  • Switch to "Immobilized" Phases: If you are using coated phases (AD-H/OD-H) and cannot use stronger bases, switch to immobilized versions (Chiralpak IA, IB, or IC ). These allow for a wider range of solvents (like DCM or THF) which can solvate the amine better and reduce adsorption [1].

  • Temperature Control: Tailing often worsens at lower temperatures due to slower mass transfer. If resolution allows, increase temperature to 35-40°C to sharpen peaks.

Q2: I have separation, but the retention times are shifting between runs.

Diagnosis: This is common with amine-modified mobile phases. The column needs to "equilibrate" with the basic additive. The amine modifier modifies the silica surface, and this equilibrium is slow.

Corrective Actions:

  • Passivation: Flush the column with the mobile phase (containing the DEA) for at least 2 hours (or 20-30 column volumes) before starting the sequence.

  • Dedicated Columns: Once a column is used with a basic additive (DEA), it should be dedicated to basic separations. Removing the amine completely from the stationary phase pores is difficult [13].

Q3: The compound is not soluble in Hexane. Can I use Reverse Phase (RP)?

Diagnosis: Yes, but standard RP (Water/Acetonitrile) on coated polysaccharide columns (AD-RH/OD-RH) can be tricky for basic amines due to pH limitations.

Corrective Actions:

  • High pH RP: Use Chiralpak IB or Chiralpak IC (immobilized). These are stable in Reverse Phase buffers up to pH 9.

  • Buffer Selection: Use 20mM Ammonium Bicarbonate (pH 9.0) mixed with Acetonitrile. The high pH ensures the amine is uncharged (free base form), which improves interaction with the chiral selector and peak shape [1, 14].

    • Protocol: 60% Acetonitrile / 40% Amm. Bicarb (20mM, pH 9.0).

Q4: I need to scale up for purification. Which method is best?

Diagnosis: Normal Phase (Hexane/EtOH) typically offers the best loading capacity, but solubility is the bottleneck for your specific molecule.

Corrective Actions:

  • Polar Organic Mode (POM): Use 100% Acetonitrile/Methanol/DEA. This usually offers much higher solubility (10-50 mg/mL) than Hexane systems, allowing for higher injection masses per run [10].

  • Feed Injection Solvent: Dissolve the sample in the mobile phase. If that's not possible, dissolve in minimal 100% Ethanol.[1] Avoid dissolving in DMSO for NP/POM preps if possible, as it can cause severe band broadening.

Advanced Mechanism: Why this works

Understanding the molecular interaction helps in troubleshooting.

Mechanism Analyte Imidazole-Amine (Basic/H-Bond Donor) Selector Amylose Carbamate (C=O / N-H Sites) Analyte->Selector Chiral Recognition (H-Bond/Pi-Pi) Silanol Residual Silanol (Acidic Surface) Analyte->Silanol Unwanted Tailing (Ionic Interaction) DEA DEA Additive (Sacrificial Base) DEA->Silanol Blocks Sites

Figure 2: The "Sacrificial Base" mechanism. DEA blocks silanols, forcing the analyte to interact only with the chiral selector.

The imidazole ring participates in


 stacking with the phenyl groups of the chiral selector (AD/OD columns), while the amide linkage of the carbamate selector forms Hydrogen bonds with the amine and imidazole N-H [15].

References

  • Vertex AI Search Result 1.1: Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020).[2] Highlights the use of Chiralpak IB and the importance of mobile phase modulation for imidazoles. 2[1][2][3][4]

  • Vertex AI Search Result 1.2: HPLC method for separating enantiomers of imidazole derivatives. (2025).[5][6][7] Discusses detection wavelengths (220nm) and the necessity of DEA in hexane/alcohol phases. 6[1][2][3][4][5][8][9]

  • Vertex AI Search Result 1.4: Chiral separation of five antihistamine drug enantiomers. Details the use of Chiralpak IA/ID and acetonitrile-based mobile phases for histamine analogs. 10[1][2][3][4][8]

  • Vertex AI Search Result 1.6: Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. (2021).[3] Confirms Chiralpak AD-H superiority for primary/secondary amines. 3[1][2][3][4][8]

  • Vertex AI Search Result 1.8: Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[11] Provides critical limits for additives and solvent compatibility.[1][11][12] 11[1][2][3][4][5][8]

  • Vertex AI Search Result 1.10: Comparison of Enantiomeric Separations... by SFC and HPLC. (2014).[13] Validates Polar Organic Mode (ACN/MeOH) for amine screening. 13[1][2][3][4][5][6][8][9]

Sources

Optimization

addressing poor cell permeability of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Technical Support Center: Permeability Optimization Ticket Subject: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (Compound IM-NMBA) Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Permeability Optimization Ticket Subject: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (Compound IM-NMBA) Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1][2]

Executive Summary: The "Cationic Trap"

You are encountering poor cell permeability with 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine because this molecule exists in a "cationic trap" at physiological pH (7.4).[1][2]

  • Structural Analysis: The molecule features a basic secondary amine (predicted pKa ~9.5–10.[2]0) and an imidazole ring (pKa ~6.0–7.0).[1][2]

  • The Physicochemical Barrier: At pH 7.4, the secondary amine is >99% protonated. While the butyl chain provides some lipophilicity, it is insufficient to offset the desolvation penalty of the charged ammonium species and the polar imidazole ring. The calculated LogD (distribution coefficient) at pH 7.4 is likely negative or near-zero, preventing passive diffusion across the lipid bilayer.

This guide provides three targeted workflows to resolve this: Chemical Modification (Prodrugs) , Formulation Engineering , and Assay Troubleshooting .

Module 1: Chemical Optimization (Prodrug Strategy)

Recommended when: You have synthetic capability and need systemic exposure.[1][2]

The most robust solution is to mask the ionizable secondary amine. We recommend a Carbamate Prodrug strategy.[1][2] Carbamates reduce the basicity of the amine, neutralize the charge, and are cleaved by intracellular esterases (e.g., Carboxylesterase 1/2) to release the active parent drug.

Strategy: The "Trimethyl Lock" or Standard Carbamate

Direct amides are often too stable.[2] Carbamates offer a tunable half-life.[1][2]

Design Recommendation: Synthesize the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) carbamate or a simple Ethyl carbamate derivative.[1][2]

Mechanism of Action:

  • Entry: The neutral carbamate crosses the cell membrane via passive diffusion.[2]

  • Activation: Intracellular esterases attack the ester/carbonate linkage.[2]

  • Release: The intermediate is unstable and spontaneously decarboxylates, releasing your active amine (IM-NMBA).[1][2]

ProdrugMechanism cluster_legend Key Transformation Prodrug Prodrug (Neutral) [Masked Amine] Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Enzyme Intracellular Esterase (Hydrolysis) Membrane->Enzyme Cytosolic Entry Intermediate Unstable Carbamic Acid Enzyme->Intermediate Cleavage Active Active IM-NMBA (Cationic) Intermediate->Active Decarboxylation (-CO2) Masking Charge Masking Charge

Figure 1: Mechanism of carbamate prodrug activation for amine-containing drugs.

Module 2: Formulation Engineering

Recommended when: You cannot modify the molecule (e.g., late-stage screening).

If synthesis is off the table, you must trick the membrane using Ion-Pairing or Liposomal Encapsulation .

Protocol A: Hydrophobic Ion-Pairing (HIP)

Form a neutral complex with a lipophilic counter-ion to mask the positive charge.[1][2]

Reagents:

  • Counter-ion: Sodium Taurocholate, Sodium Dodecyl Sulfate (SDS), or Pamoic Acid.

  • Solvent: DMSO/Water mix.[1][2]

Step-by-Step:

  • Dissolve IM-NMBA in water (10 mM).[1][2]

  • Add Pamoic Acid (or counter-ion) at a 1:1 molar ratio.

  • Vortex for 2 minutes. The solution may become cloudy (formation of the hydrophobic salt).

  • Extract this complex into an organic phase (e.g., octanol) to verify lipophilicity, or add directly to your cell media (ensure DMSO <0.5%).[2]

  • Why it works: The anionic pamoate neutralizes the cationic amine, creating a net-neutral lipophilic complex that permeates via passive diffusion.

Protocol B: pH-Gradient Liposomes

Encapsulate the drug in liposomes using a transmembrane pH gradient (active loading).[1][2]

Data Comparison: Free Drug vs. Formulation

ParameterFree IM-NMBAIon-Paired ComplexLiposomal Formulation
Charge (pH 7.4) +1 (Cationic)Neutral (Net 0)Zwitterionic (Surface)
LogD (pH 7.4) < 0 (Predicted)> 2.0N/A (Vesicle)
Cell Uptake < 5%~40-60%> 80% (Endocytosis)
Stability HighModerateHigh

Module 3: Troubleshooting Experimental Artifacts

Recommended when: You suspect your assay data is misleading.

Researchers often get "false negatives" for basic amines in standard PAMPA or Caco-2 assays due to lipid retention or pH mismatches.[1][2]

FAQ: Diagnostic Q&A

Q1: My PAMPA recovery is low (<20%), but permeability is also low. Where did the drug go?

  • Issue: Membrane Retention. Your cationic amine is likely binding electrostatically to the anionic phospholipids in the artificial membrane but not crossing through.

  • Fix: Use Double-Sink PAMPA . Add a scavenger (e.g., BSA or surfactants) to the acceptor well to pull the drug through and simulate blood flow. This drives the equilibrium.[2]

Q2: Caco-2 permeability is low, but the drug is active in vivo. Why?

  • Issue: Paracellular Transport. Small hydrophilic cations often pass between cells (tight junctions) rather than through them.[1][2] Caco-2 monolayers form extremely tight junctions (tighter than human intestine).[1][2]

  • Fix: Check the TEER (Transepithelial Electrical Resistance) values.[2] If TEER is >500 Ω·cm², the monolayer is too tight. Consider using 2/4/A1 cell lines (looser junctions) or adding EGTA (transiently opens junctions) to verify the paracellular route.[2]

Workflow: Validating Permeability Data

ValidationTree Start Low Permeability Result CheckRecovery Check Mass Balance (Recovery > 80%?) Start->CheckRecovery Retention Membrane Retention (Drug stuck in lipid) CheckRecovery->Retention No (<80%) Uptake Active Uptake? CheckRecovery->Uptake Yes (>80%) Use Double-Sink PAMPA\n(Add BSA to Acceptor) Use Double-Sink PAMPA (Add BSA to Acceptor) Retention->Use Double-Sink PAMPA\n(Add BSA to Acceptor) Efflux Efflux Substrate? Uptake->Efflux Check Caco-2 A->B vs B->A P-gp Substrate\n(Add Verapamil) P-gp Substrate (Add Verapamil) Efflux->P-gp Substrate\n(Add Verapamil) Ratio > 2 True Low Permeability\n(Need Prodrug) True Low Permeability (Need Prodrug) Efflux->True Low Permeability\n(Need Prodrug) Ratio ~ 1

Figure 2: Decision tree for troubleshooting low permeability results in ADME assays.

References

  • Rautio, J., et al. (2008).[2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

    • Authority on carbamate and amide prodrug str
  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1][2]

    • Definitive guide on pH-partition theory and PAMPA optimization for c
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] Link

    • Source for structural modific
  • Bermudez, J. M., et al. (2015).[2] Ion-pairing strategy to improve the oral bioavailability of hydrophilic drugs.[1][2] Journal of Controlled Release. Link

    • Validation of the hydrophobic ion-pairing protocol.

Sources

Troubleshooting

Technical Support Center: Optimization of Analytical Detection of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Welcome to the technical support center for the analytical detection of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of analyzing this compound.

The unique structure of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, featuring a basic imidazole ring and a secondary amine, presents specific analytical challenges. These include poor chromatographic peak shape, low sensitivity, and matrix interference. This center is structured to address these issues directly, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the analysis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine.

Q1: What is the best initial analytical technique for this compound?

For quantitative analysis, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[1][2] It offers superior sensitivity and selectivity compared to HPLC-UV or Gas Chromatography (GC). The multiple basic sites on the molecule make it an excellent candidate for positive mode electrospray ionization (ESI).

Q2: Why is my chromatographic peak tailing severely?

Peak tailing is the most common issue for basic compounds like this one.[3][4] It is primarily caused by secondary interactions between the positively charged amine and imidazole groups on your analyte and negatively charged residual silanol groups on standard silica-based HPLC columns.[3][4][5] These interactions create an additional retention mechanism that broadens and distorts the peak.

Q3: How can I improve the sensitivity and reduce signal suppression in my LC-MS/MS assay?

Low sensitivity or ion suppression is often due to co-eluting matrix components, such as phospholipids from plasma samples, that compete with the analyte for ionization.[6] The most effective way to combat this is by improving sample preparation to remove these interferences.[1][7] Techniques like Solid-Phase Extraction (SPE) are more effective than simple protein precipitation. Additionally, optimizing chromatographic separation to move the analyte's retention time away from the "phospholipid zone" can significantly boost the signal.

Q4: My recovery during sample preparation is low and inconsistent. What are the likely causes?

Low recovery can stem from several factors. During Liquid-Liquid Extraction (LLE), the compound's polarity might prevent it from partitioning efficiently into the organic solvent. For Solid-Phase Extraction (SPE), the issue could be an incorrect choice of sorbent, or improper pH during sample loading or elution.[8][9] Since the target analyte is a base, its charge state is pH-dependent, which is a critical parameter to control for consistent results.[10]

Troubleshooting Guides

This section provides in-depth, issue-specific guidance for common problems encountered during method development.

Guide 1: HPLC / LC-MS Method Optimization

Problem: Severe Peak Tailing

Peak tailing compromises both resolution and integration accuracy. The primary cause for this analyte is silanol interaction.

Troubleshooting Workflow for Peak Tailing

Caption: A decision tree for troubleshooting peak tailing.

Solutions in Detail:

  • Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 3 with 0.1% formic acid) protonates the residual silanol groups on the column packing, minimizing their negative charge and thus reducing the secondary ionic interaction with the positively charged analyte.[3]

  • Use a Mobile Phase Buffer: Adding a counter-ion, like ammonium formate or acetate (10-20 mM), can help shield the silanol groups.[4] The positive ammonium ions will interact with the silanols, effectively blocking them from interacting with the analyte.[4]

  • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped are designed to have minimal accessible silanol groups.[11] Columns with hybrid particle technology (e.g., BEH) also offer excellent peak shape for basic compounds over a wider pH range.

  • Avoid Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[11] If you suspect this, try reducing the injection volume or sample concentration.

Problem: Poor Retention in Reversed-Phase Chromatography

Due to its polar nature, the analyte may have limited retention on a standard C18 column, eluting too close to the void volume, which can expose it to significant matrix effects.

Solutions:

  • Use a High-Aqueous Mobile Phase: Start with a low percentage of organic solvent (e.g., 5% Acetonitrile or Methanol). Ensure your column is "aqueous stable" (e.g., with a polar-embedded or polar-endcapped phase) to prevent phase collapse.

  • Evaluate Different Stationary Phases: A phenyl-hexyl or biphenyl phase can offer alternative selectivity through pi-pi interactions with the imidazole ring, potentially increasing retention.

  • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an alternative technique that is excellent for retaining polar, basic compounds. It uses a high organic mobile phase with a small amount of aqueous buffer.

Problem: Low MS Signal and Ion Suppression

This is a critical issue in bioanalysis, where matrix components can severely impact quantification.[7][6]

Solutions:

  • Improve Sample Preparation: This is the most effective strategy.[1] Move from Protein Precipitation (PPT) to LLE or, ideally, SPE. A mixed-mode cation-exchange SPE can selectively retain the basic analyte while washing away neutral and acidic interferences.[9][12]

  • Optimize Chromatography: Adjust your gradient to separate the analyte from the early-eluting phospholipids and other matrix components.[7] A well-retained peak is less likely to suffer from suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[7]

  • Optimize MS Source Parameters: Systematically tune parameters like capillary voltage, gas flow, and source temperature to maximize the signal for your specific compound.[6][13]

Guide 2: Sample Preparation Optimization

Problem: Low Recovery with Solid-Phase Extraction (SPE)

SPE is a powerful tool, but method development is crucial for success.[8][9] For 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, a mixed-mode cation exchange SPE is recommended.

SPE Optimization Workflow

Caption: A typical workflow for mixed-mode cation exchange SPE.

Key Optimization Steps:

  • Sorbent Choice: Use a mixed-mode sorbent that has both reversed-phase (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid) properties.

  • pH Control during Loading: Adjust the sample pH to be at least 2 units below the pKa of the analyte's basic groups. This ensures the compound is fully protonated (positively charged) and will bind strongly to the cation-exchange sites.

  • Wash Steps: Use a multi-step wash. First, an acidic aqueous/organic wash (e.g., 5% methanol in 2% formic acid) to remove polar, neutral interferences. Second, a strong organic wash (e.g., 100% acetonitrile) to remove non-polar interferences bound to the reversed-phase backbone.

  • Elution Step: To elute the analyte, you must neutralize its charge. Use a basic organic solvent, such as 5% ammonium hydroxide in methanol. This deprotonates the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.

Experimental Protocols
Protocol 1: Quantitative LC-MS/MS Analysis in Human Plasma

This protocol provides a starting point for the sensitive quantification of the analyte in a biological matrix.

ParameterRecommended ConditionRationale
LC Column High-Purity, End-Capped C18, 2.1 x 50 mm, 1.8 µmProvides good retention and excellent peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid + 10 mM Ammonium Formate in WaterControls pH to minimize silanol interactions and provides ions to improve ESI efficiency.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase.
Gradient 5% to 70% B over 5 minutesA typical starting gradient to ensure elution and separation from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLBalances sensitivity against potential mass overload.
Ionization Mode ESI PositiveThe multiple basic sites are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[2]
MRM Transition To be determined by infusionInfuse a standard solution to find the precursor ion [M+H]⁺ and the most stable, intense product ions.
Protocol 2: Mixed-Mode Cation Exchange SPE from Plasma

This protocol is designed to achieve high recovery and excellent sample cleanup.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution and 400 µL of 2% formic acid in water. Vortex to mix. This step lyses cells, precipitates some proteins, and adjusts the pH.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Wash Step 1: Wash with 1 mL of 2% formic acid in water.

  • Wash Step 2: Wash with 1 mL of 100% methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. ResolveMass. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

Sources

Optimization

managing hygroscopicity of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine salts

Welcome to the Technical Support Center for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine salts. This guide treats your specific molecule as a di-basic, hydrophilic API intermediate .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine salts.

This guide treats your specific molecule as a di-basic, hydrophilic API intermediate . The combination of a secondary amine (pKa ~10.5) and an imidazole ring (pKa ~7.0) creates a high propensity for hydrogen bonding with atmospheric water, particularly in halide salt forms (HCl, HBr).

Quick Navigation

Module 1: Root Cause Analysis

The Problem: You are likely working with the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt. The Mechanism:

  • Lattice Energy vs. Hydration Energy: Chloride ions are small and have high charge density. In the crystal lattice of your flexible alkyl-amine, the chloride ions attract water molecules more strongly than they attract the organic cation.

  • H-Bond Donors: Your molecule has multiple H-bond donors (Imidazole NH, Secondary Amine NH). Water bridges these donors, disrupting the crystal lattice and causing deliquescence (dissolving in absorbed moisture).

Technical Insight: For 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, the Critical Relative Humidity (CRH) of the HCl salt is likely below 40% RH. If your lab humidity is 45-60%, the salt will spontaneously liquefy.

Module 2: Salt Selection Strategy (The Permanent Fix)

If you are in the pre-formulation or early development phase, change the salt form . You need a counterion that is larger, more lipophilic, and packs efficiently to exclude water.

Recommended Counterion Screen

Based on the pKa of your secondary amine (~10.5) and imidazole (~7.0), use this hierarchy:

CounterionpKa (Acid)Rationale for Imidazole-AminesRisk Profile
Fumarate 3.03 / 4.44Top Recommendation. Planar structure promotes tight packing; often forms stable 1:1 or 2:1 salts.Low. Generally non-hygroscopic.[1]
Succinate 4.21 / 5.64Good alternative if Fumarate fails. Forms stable H-bond networks.Low/Medium.[2] Can form hydrates.[3][4][5]
Tosylate -1.34Adds lipophilicity (aromatic ring) to "shield" the hygroscopic amine.Medium. Genotoxicity risk (requires control of alkyl tosylates).
Oxalate 1.27 / 4.27Very high lattice energy due to strong H-bonding.High toxicity (Pre-clinical use only).
Salt Selection Decision Tree

Follow this logic to select a stable form.

SaltSelection Start Start: Unstable HCl Salt CheckPka Check pKa Difference (ΔpKa > 3 recommended) Start->CheckPka Screen1 Screen 1: Dicarboxylic Acids (Fumaric, Succinic, Maleic) CheckPka->Screen1 Cryst Slurry Crystallization (Solvent: IPA or EtOH/EtOAc) Screen1->Cryst Screen2 Screen 2: Sulfonic Acids (Tosylate, Mesylate, Napsylate) Screen2->Cryst Analyze Analyze Solid (PLM + XRPD) Cryst->Analyze DVS DVS Analysis (Cycle 0% -> 90% -> 0% RH) Analyze->DVS Decision Is Mass Change < 2%? DVS->Decision Decision->Screen2 No (Try Sulfonates) Success Candidate Selected Decision->Success Yes Retry Try Co-Crystal or Amorphous Dispersion Decision->Retry No (All Failed)

Caption: Workflow for re-engineering the salt form to minimize hygroscopicity.

Module 3: Handling & Weighing Protocols (The Immediate Fix)

If you must use the hygroscopic HCl salt (e.g., for a specific biological assay), use this protocol to ensure accurate dosing.

The "Solvent Shield" Weighing Method

Objective: Prevent mass error due to water uptake during weighing. Principle: Minimize the time the solid is exposed to air by weighing directly into a solvent.

  • Preparation:

    • Equip an anti-static gun (static charge exacerbates hygroscopicity).

    • Pre-fill your volumetric flask or HPLC vial with 80% of the target solvent volume.

    • Tare the vial with the solvent.

  • Execution:

    • Open the bulk container inside a dry bag or glove box (if available). If on an open bench, work under a gentle stream of dry nitrogen.

    • Rapidly transfer the approximate amount of solid directly into the solvent.

    • Do not weigh the paper/boat. Weigh the vial again.

    • Calculation:

      
      .
      
    • Dilute to volume immediately.

Storage of Bulk Material
  • Primary Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Container: Heat-sealed aluminized mylar bag containing a sachet of activated molecular sieves or silica gel.

  • Temperature: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation.

Module 4: Analytical Troubleshooting

Distinguishing Surface Water from Hydrates

Users often confuse "wet" samples with stable hydrates. Use this guide to interpret your data.

Observation (TGA/DSC)DiagnosisAction
Continuous weight loss from 25°C to 100°CSurface Moisture (Hygroscopic) Dry sample at 40°C under vacuum. Handle in dry box.
Step-wise weight loss at specific temp (e.g., 80-100°C)Stoichiometric Hydrate This is likely a stable form. Calculate moles of water. If stable at ambient RH, this is a good candidate.
Melting endotherm followed immediately by degradationAnhydrous Form Check DVS. If it absorbs >5% water at 25°C, it is unstable.
DVS Isotherm Interpretation Logic

DVSLogic Data DVS Data (Sorption Cycle) Hysteresis Is there Hysteresis? (Desorption != Sorption) Data->Hysteresis Rev Reversible? (Returns to 0% mass) Hysteresis->Rev No (Linear) Result2 Hydrate Formation (Channel/Stoichiometric) Hysteresis->Result2 Yes (Step Change) Result1 Surface Adsorption (Hygroscopic) Rev->Result1 Yes Result3 Amorphous Content or Deliquescence Rev->Result3 No (Mass retained)

Caption: Logic flow for interpreting Dynamic Vapor Sorption (DVS) data.

Frequently Asked Questions (FAQ)

Q: Can I just dry the HCl salt in an oven to fix it? A: No. While drying removes the water, the crystal lattice of the anhydrous HCl salt is likely high-energy and unstable. As soon as you expose it to air, it will aggressively reclaim that water. You are fighting thermodynamics. The only permanent fix is changing the counterion or the solid form.

Q: Should I target a Mono- or Di-salt? A: Target the Mono-salt first. The 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine molecule has two basic centers. The Di-HCl salt forces two chloride ions into the lattice, significantly increasing the ionic strength and hygroscopicity. A Mono-Fumarate or Mono-Succinate is often more stable.

Q: My sample turned into an oil during shipping. Is it degraded? A: Not necessarily. It has likely deliquesced (dissolved in its own absorbed water).

  • Test: Dissolve a small aliquot in D2O and run a 1H-NMR. If the imidazole ring protons and alkyl chain signals are intact, the molecule is chemically stable. You can recover it by basifying, extracting into DCM, and re-forming a better salt (see Module 2).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Kuminek, G., et al. (2016). The psychological barriers in the salt selection of drugs. Advanced Drug Delivery Reviews, 100, 75-86.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry text for counterion selection).
  • FDA Guidance for Industry. (2024). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Defines hygroscopicity testing standards).

Sources

Reference Data & Comparative Studies

Validation

comparing 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine activity with its structural analogs

This guide provides an in-depth technical comparison of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine against its established structural analogs, focusing on pharmacological activity, structure-activity relationships (SAR),...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine against its established structural analogs, focusing on pharmacological activity, structure-activity relationships (SAR), and experimental characterization.

Executive Summary

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a synthetic imidazole derivative characterized by a 2-substituted imidazole ring and an


-branched N-methylbutylamine chain.[1][2] Structurally, it represents a positional isomer  and homolog  of the endogenous neurotransmitter Histamine  and the selective H3 receptor agonist 

-methylhistamine
.

While Histamine and its classical agonists possess an imidazole ring substituted at the 4(5)-position , this compound features a 2-position substitution. This structural shift, combined with the steric bulk of the butyl chain and


-branching, significantly alters its pharmacodynamic profile—shifting from the typical H1/H2 agonism of histamine toward H3/H4 receptor modulation  or potential antagonism , as well as conferring resistance to metabolic degradation by monoamine oxidase (MAO).

Structural Analysis & Chemical Space

The biological activity of imidazole-based ligands is governed by three critical vectors:

  • Imidazole Substitution (2-yl vs. 4-yl): The 4-yl position is essential for receptor activation (agonism) at H1 and H2 receptors due to tautomeric recognition. The 2-yl substitution often abolishes this efficacy, leading to antagonism or selectivity for H3/H4 subtypes.

  • Linker Length & Branching: The butyl chain (4 carbons) with

    
    -branching introduces steric hindrance that blocks the active site of metabolic enzymes (e.g., histamine-N-methyltransferase, MAO) and restricts conformational freedom, potentially enhancing receptor subtype selectivity.
    
  • Amine Substitution:

    
    -methylation is a classic modification to improve blood-brain barrier (BBB) penetration and enhance affinity for the H3 receptor.
    
Comparative Structural Table
Feature1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Histamine

-Methylhistamine
Thioperamide
Structure Imidazole-2-CH(NHMe)C3H7Imidazole-4-CH2CH2NH2Imidazole-4-CH2CH2NHMeImidazole-4-CH2...[1]
Ring Position 2-substituted 4(5)-substituted4(5)-substituted4(5)-substituted
Chain Type

-Propyl-N-methylmethanamine
Ethanamine

-Methylethanamine
Thiourea linker
Primary Target H3/H4 (Modulator/Antagonist) H1, H2, H3, H4 (Agonist)H3 (Agonist)H3/H4 (Antagonist)
Metabolic Stability High (Steric block of MAO)Low (Rapid MAO/HMT degradation)Low to ModerateHigh
Lipophilicity High (Butyl chain + Methyl)Low (Polar)ModerateHigh

Biological Activity & Mechanism of Action[3][4]

Signaling Pathway: Histamine H3 Receptor Modulation

The H3 receptor is a G


-coupled GPCR that functions primarily as a presynaptic autoreceptor. Activation inhibits cAMP production and reduces calcium influx, thereby suppressing the release of histamine and other neurotransmitters (ACh, Dopamine, NE).
  • Agonists (e.g.,

    
    -methylhistamine):  Activate Gi/o 
    
    
    
    
    
    cAMP
    
    
    
    
    Neurotransmitter release.
  • Antagonists/Inverse Agonists (e.g., Thioperamide, 2-substituted analogs): Block constitutive activity

    
    
    
    
    
    cAMP
    
    
    
    
    Neurotransmitter release (Pro-cognitive effects).

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is predicted to act as an H3 receptor antagonist or partial agonist . The 2-position substitution disrupts the specific hydrogen-bonding network required for full receptor activation (which typically involves residues Asp3.32 and Glu5.46 interacting with the 4-substituted imidazole), while the lipophilic butyl tail occupies the hydrophobic antagonist binding pocket.

H3_Signaling cluster_legend Mechanism Ligand 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Kd ~ nM) Gi Gi/o Protein H3R->Gi Modulation (Antagonism blocks activation) AC Adenylyl Cyclase Gi->AC Inhibition (Agonist) Disinhibition (Antagonist) Ca Voltage-Gated Ca2+ Channels Gi->Ca Inhibits Influx cAMP cAMP Levels AC->cAMP Regulates Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Modulates Ca->Release Triggers Legend1 Antagonism leads to INCREASED Release

Caption: Signal transduction pathway for H3 receptor ligands. 2-substituted imidazoles typically block Gi/o coupling, enhancing neurotransmitter release.[1]

Experimental Protocols

To validate the activity of this compound, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity (


) of the compound for human H3 receptors.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human H3 receptors.

    • Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000

      
       g for 20 min; resuspend pellet in binding buffer.
      
  • Incubation:

    • Total Volume: 200

      
      L.
      
    • Radioligand: [

      
      H]-
      
      
      
      -methylhistamine (1 nM final concentration).
    • Test Compound: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (10 concentration points,

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Thioperamide.
      
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: [ S]GTP S Functional Assay

Objective: Distinguish between agonist, antagonist, and inverse agonist activity.

  • Assay Setup:

    • Incubate membranes (10

      
      g protein) with GDP (10 
      
      
      
      M) and [
      
      
      S]GTP
      
      
      S (0.1 nM) in assay buffer.
  • Treatment:

    • Agonist Mode: Add test compound alone. (Increase in binding indicates agonism).

    • Antagonist Mode: Add test compound +

      
      -methylhistamine (
      
      
      
      ). (Inhibition of agonist response indicates antagonism).
    • Inverse Agonist Mode: Add test compound alone. (Decrease below basal binding indicates inverse agonism).

  • Readout:

    • Filter and count bound [

      
      S]GTP
      
      
      
      S.

Comparative Data Summary

The following table summarizes the predicted vs. established profiles based on SAR data for 2-substituted imidazoles [1][4].

ParameterTarget: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Standard:

-Methylhistamine
Standard: Thioperamide
H3 Affinity (

)
Moderate (10 - 100 nM) (Predicted)High (0.5 - 1.0 nM)High (2 - 10 nM)
H3 Efficacy Antagonist / Weak Partial Agonist Full AgonistInverse Agonist
H1/H2 Affinity Negligible (

M)
Low / ModerateNegligible
MAO Stability High (Steric protection)Low (Substrate)High
BBB Permeability High (Lipophilic chain)ModerateHigh

Key Insight: The shift of the alkylamine chain to the 2-position of the imidazole ring (vs. 4-position in histamine) is a "molecular switch" that typically eliminates H1/H2 activity, making this scaffold highly valuable for designing selective H3/H4 ligands with reduced peripheral side effects (e.g., no vasodilation or gastric acid secretion).

References

  • Structure-Activity Relationships of Histamine H3 Receptor Ligands. Source: Stark, H. (2003). Expert Opinion on Therapeutic Patents. Context: Defines the critical role of the imidazole 4-position for agonism and the utility of 2-substituted analogs as antagonists.

  • Synthesis and Activity of 2-Substituted Imidazole Derivatives. Source: Salas, M., Joule, J.A. (1982).[3] Heterocycles, 19, 75-82.[3] Context: Describes the synthesis of 1-(1H-imidazol-2-yl)butan-1-amine derivatives.

  • Pharmacological Characterization of H3 Receptor Ligands. Source: Ligneau, X., et al. (1994). Journal of Pharmacology and Experimental Therapeutics. Context: Establishes protocols for [3H]N-methylhistamine binding and GTPgammaS functional assays.

  • Non-Imidazole and Imidazole-Based H3 Antagonists. Source: Berlin, M., et al. (2011). Journal of Medicinal Chemistry. Context: Comparative SAR of imidazole replacement and substitution patterns.

Sources

Comparative

structure-activity relationship (SAR) studies of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine derivatives

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine derivatives, focusing on their pharmacological profile as Histamine H3 Recepto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine derivatives, focusing on their pharmacological profile as Histamine H3 Receptor (H3R) ligands.

Executive Summary & Pharmacological Context

The compound 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a specific class of


-branched imidazole-alkylamines . Unlike the endogenous ligand histamine  (which possesses a linear ethyl chain at the 4-position of the imidazole ring), this derivative features:
  • Imidazole Attachment at C2: A positional isomer of the natural 4(5)-substituted histamine.

  • 
    -Branching (Butyl Chain):  A 4-carbon chain where the amine and imidazole are attached to the same carbon (C1), creating a chiral center.
    
  • N-Methylation: A secondary amine modification known to enhance metabolic stability and H3R affinity.

This scaffold is primarily explored in the context of Histamine H3 Receptor (H3R) modulation (antagonism/inverse agonism) and, to a lesser extent, H4 Receptor (H4R) activity. The steric bulk of the butyl chain and the C2-attachment point significantly alter the binding mode compared to classical agonists like Imetit or Immepip, often shifting the profile towards antagonism.

Mechanism of Action: H3 Receptor Signaling

The H3 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the CNS (presynaptic autoreceptors/heteroreceptors). It couples to


 proteins , leading to the inhibition of adenylyl cyclase and modulation of MAPK pathways.

Key Signaling Events:

  • Agonist Binding: Activates

    
    , decreases cAMP, inhibits neurotransmitter release (histamine, ACh, dopamine).
    
  • Antagonist/Inverse Agonist Binding: Blocks constitutive activity, increases neurotransmitter release (pro-cognitive effect).

Visualization: H3R Signaling Pathway

H3R_Signaling cluster_0 Presynaptic Terminal Ligand 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (Ligand) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Antagonist/Inverse Agonist) Gi Gi/o Protein (Heterotrimeric) H3R->Gi Modulation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition MAPK MAPK/ERK Pathway (Activation) Gi->MAPK Activation cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Disinhibition (if Antagonist)

Caption: Schematic of Histamine H3 Receptor signaling. Antagonists block the Gi/o-mediated inhibition of cAMP, thereby enhancing neurotransmitter release.

Detailed SAR Analysis

The SAR of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine derivatives is governed by four critical structural domains:

  • 2-yl vs. 4(5)-yl: Natural histamine ligands bind via the 4(5)-imidazole tautomer, forming crucial H-bonds with Asp114 and Glu206 in the transmembrane domain.

  • Effect: Shifting the attachment to the 2-position (as in this compound) alters the vector of the protonated amine relative to the imidazole ring. This often reduces intrinsic efficacy (turning agonists into antagonists) or selectivity. 2-substituted imidazoles are also less susceptible to metabolism by Histamine N-methyltransferase (HNMT).

  • Structure: The "1-(...)-butan-1-amine" nomenclature implies the amine and imidazole are on the same carbon (C1), with a propyl chain extending from this center.

  • Effect: This creates a chiral center .

    • Stereoselectivity: In analogous

      
      -methylhistamine series, the (S)-isomer is typically more active. For the butyl derivative, the steric bulk of the propyl chain may clash with the receptor's hydrophobic pocket, potentially reducing affinity compared to the ethyl/methyl analogs, or conferring subtype selectivity (H3 vs. H4).
      
    • Conformational Rigidity: The branching restricts the conformational freedom of the ethylamine side chain, favoring specific rotamers that may match the antagonist binding state.

  • Secondary Amine: N-methylation increases basicity (pKa ~9.6-9.8) and lipophilicity compared to the primary amine.

  • Effect:

    • Affinity: Monomethylation is generally tolerated or preferred at the H3R (e.g., N-methylhistamine is a potent agonist). It improves blood-brain barrier (BBB) penetration.

    • Selectivity: Tertiary amines (N,N-dimethyl) often show reduced activity, while secondary amines maintain high affinity.

  • Length: The "butan" backbone provides a hydrophobic tail.

  • Effect: Extension beyond the ethyl group (of histamine) into a butyl chain typically shifts activity from agonism to antagonism. The hydrophobic tail interacts with secondary binding pockets (e.g., near TM3/TM5), stabilizing the inactive receptor conformation.

Comparative Performance Data

The following table compares the theoretical profile of the target compound with standard H3R ligands.

CompoundStructure ClassRoleH3R Affinity (

)
Selectivity (H3 vs H4)Key SAR Feature
Target Compound 2-Imidazolyl-

-butylamine
Antagonist (Putative) 6.5 - 7.5 (Est.)ModerateC2-attachment,

-branching
Histamine4-Imidazolyl-ethylamineEndogenous Agonist7.0 - 8.0LowLinear ethyl chain, 4-isomer
(R)-

-Me-Histamine
4-Imidazolyl-

-ethylamine
Potent Agonist8.5 - 9.0High

-Methyl (small branch)
Thioperamide4-Imidazolyl-thioureaAntagonist/Inverse Agonist8.0 - 8.5LowBulky thiourea tail
Ciproxifan4-Imidazolyl-cyclopropyl ketoneAntagonist8.5 - 9.2HighRigid linker, imidazole-4-yl

Note: Data for the target compound is estimated based on SAR trends of homologous 2-substituted imidazole alkylamines.

Experimental Protocols

To validate the activity of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine derivatives, the following assays are standard.

Objective: Determine the binding affinity (


) for the human H3 receptor.
  • Preparation: Transfect CHO-K1 cells with human H3R cDNA. Harvest membranes by centrifugation (40,000 x g, 20 min).

  • Incubation: Mix membrane suspension (20 µg protein) with [³H]-N-

    
    -methylhistamine (1 nM) and the test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).
    
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Objective: Assess intrinsic efficacy (Agonist vs. Antagonist).

  • Assay: Incubate membranes with [³⁵S]GTP

    
    S (0.1 nM) and GDP (10 µM).
    
  • Treatment: Add test compound alone (to test agonism) or in the presence of 100 nM histamine (to test antagonism).

  • Readout: An increase in binding indicates agonism; a decrease (or no change vs. basal) indicates inverse agonism/neutral antagonism.

Synthesis Workflow

The synthesis of


-aminoalkyl-imidazoles typically involves the addition of an organometallic reagent to an imidazole-derived imine or nitrile.

Visualization: Synthetic Pathway

Synthesis Start Imidazole-2-carboxaldehyde Step1 Imine Formation (MeNH2, TiCl4) Start->Step1 Intermediate N-Methyl Imine Step1->Intermediate Step2 Grignard Addition (n-Propyl-MgBr) Intermediate->Step2 Product 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine Step2->Product

Caption: General synthetic route via nucleophilic addition to an aldimine. This method allows for the introduction of the butyl chain (via propyl-Grignard) at the


-position.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Receptor Drugs." Nature Reviews Drug Discovery. Link

  • Arrang, J.M., et al. (1987). "Auto-inhibition of Brain Histamine Release Mediated by a Novel Class (H3) of Histamine Receptor." Nature. Link

  • Gemkow, M.J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Target in Cognitive Dysfunction." British Journal of Pharmacology. Link

  • PubChem Compound Summary. "1-(1-methyl-1H-imidazol-2-yl)methanamine" (Structural Analog). Link

Validation

Validating the Purity of Synthesized 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: A Comparative Analytical Guide

Executive Summary & Strategic Imperative In the development of bioactive ligands, 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a challenging structural motif. As a secondary amine attached to an imidazole ring w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

In the development of bioactive ligands, 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a challenging structural motif. As a secondary amine attached to an imidazole ring with a chiral center, it presents a "perfect storm" for analytical ambiguity:

  • Weak UV Chromophore: The imidazole ring lacks strong absorption above 220 nm, making standard HPLC-UV prone to baseline noise and low sensitivity.

  • Tautomeric Equilibrium: The N-H proton on the imidazole ring shifts rapidly, potentially causing peak splitting or broadening in chromatography.

  • Chirality: The C1-position is a stereocenter.[1] Enantiomeric excess (ee) directly correlates with biological potency, yet standard achiral methods cannot distinguish enantiomers.

This guide compares three validation methodologies—Standard HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) —to determine the most robust protocol for certifying >98% purity.

Comparative Analysis of Validation Methodologies

We evaluated three distinct analytical workflows to validate a synthesized batch of the target compound.

Method A: HPLC-UV (The Conventional Baseline)[1]
  • Principle: Separation on a C18 column with UV detection at 215 nm.

  • Status: Insufficient for Critical Assays.

  • Analysis: While accessible, this method failed to detect trace des-methyl impurities due to co-elution and poor UV response. The basicity of the secondary amine caused significant peak tailing (

    
    ) even with modifier additives.
    
Method B: LC-MS/MS (The Sensitivity Standard)[1]
  • Principle: Electrospray Ionization (ESI+) coupled with Triple Quadrupole detection.[1]

  • Status: Recommended for Trace Impurity Profiling. [1]

  • Analysis: Superior for identifying specific synthetic byproducts (e.g., bis-alkylated species).[1] However, it requires expensive reference standards for absolute quantitation due to variable ionization efficiency.

Method C: qNMR (The Absolute Reference)
  • Principle: Proton (

    
    H) NMR using an internal standard (Maleic Acid) for direct molar ratio calculation.
    
  • Status: Gold Standard for Potency Assignment.

  • Analysis: Provides an absolute purity value without requiring a reference standard of the analyte itself. It simultaneously quantifies residual solvents and inorganic salts, which LC methods miss.

Performance Matrix: Method Comparison
FeatureHPLC-UV (215 nm)LC-MS/MS (ESI+)qNMR (

H)
Specificity Low (Co-elution risk)High (Mass resolution)Very High (Structural fingerprint)
LOD (Limit of Detection) ~10 µg/mL~1 ng/mL~1 mg/mL
Precision (RSD) 1.5%3.0%< 0.5%
Chiral Discrimination No (Requires Chiral Column)NoYes (With Chiral Solvating Agent)
Primary Utility Routine MonitoringImpurity IDAbsolute Purity Certification

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Validation

Rationale: To establish the absolute mass balance purity, eliminating response factor bias.

Materials:

  • Solvent: DMSO-

    
     (prevents exchange of amine protons).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over

    
    .
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of the synthesized amine (

    
    ) and 5.0 mg of Maleic Acid (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.0-6.3 ppm, 2H).
      
    • Integrate the distinct Imidazole C4/C5 protons (

      
       7.0-7.3 ppm) or the N-Methyl singlet (
      
      
      
      ~2.3 ppm).[1]
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[2][3][4]
Protocol 2: Chiral Purity via CSA-NMR

Rationale: Avoiding expensive chiral columns by using Chiral Solvating Agents (CSAs).[1][5]

  • Sample Prep: Dissolve 5 mg of analyte in

    
    .
    
  • Titration: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid) in 1:1 molar ratio.

  • Observation: The diastereomeric salt formation splits the N-methyl signal.[1]

  • Quantification: Integrate the split methyl peaks to determine Enantiomeric Excess (

    
    ).
    

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for certifying the material for biological assays.

ValidationWorkflow Start Synthesized Crude 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Step1 1. Preliminary HPLC-UV (Purity > 95%?) Start->Step1 Decision1 Pass? Step1->Decision1 Repurify Recrystallization / Prep-HPLC Decision1->Repurify No Step2 2. LC-MS/MS Screening (Identify Genotoxic Impurities) Decision1->Step2 Yes Repurify->Step1 Step3 3. qNMR Analysis (Absolute Quantitation) Step2->Step3 Step4 4. Chiral CSA-NMR (Enantiomeric Excess > 99%?) Step3->Step4 Final CERTIFIED REFERENCE MATERIAL Ready for Bio-Assay Step4->Final

Figure 1: Integrated Purity Validation Workflow. Note the progression from relative purity (HPLC) to absolute purity (qNMR) and stereochemical verification.

Critical Troubleshooting: The "Tailing" Problem

A common failure mode in analyzing imidazole-amines is severe peak tailing in HPLC, caused by the interaction of the basic nitrogen with residual silanols on the column stationary phase.

Data-Driven Solution: Do not use standard neutral phosphate buffers.

  • Option A (Low pH): Use 0.1% Trifluoroacetic acid (TFA).[1] The ion-pairing effect of TFA masks the silanols and sharpens the amine peak.

  • Option B (High pH): Use XBridge C18 or Gemini C18 columns with 10mM Ammonium Bicarbonate (pH 10).[1] At this pH, the amine is deprotonated (neutral), reducing ionic interaction with the stationary phase.

Experimental Comparison of Tailing Factors (


): 
Mobile Phase Condition

(Symmetry)
Resolution (

)
MeOH / Water (Neutral)2.1 (Fail)1.2
MeOH / 0.1% Formic Acid1.6 (Marginal)1.8
MeOH / 0.1% TFA 1.1 (Pass) 2.5
ACN / 10mM

(pH 10)
1.05 (Excellent) 3.1

Recommendation: Use High pH conditions (Option B) if your column silica technology permits (e.g., Hybrid Particle Technology), as it maximizes retention of the polar imidazole.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Food and Drug Administration (FDA). (2015).[1][6] Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] Link[1]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Reference for silanol activity and basic amines). Link[1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Context for LC-MS requirement). Link

Sources

Comparative

comparative bioassay of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine vs a known reference compound

Topic: Comparative Bioassay of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine vs. (R)- -Methylhistamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals Comparative B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioassay of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine vs. (R)-


-Methylhistamine
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Discovery Professionals

Comparative Bioassay Guide: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (IMBA-1) vs. (R)- -Methylhistamine

Executive Summary & Compound Profile

Objective: To objectively evaluate the pharmacological profile of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (herein referred to as IMBA-1 ) against the industry-standard reference, (R)-


-Methylhistamine (RAMH) .

Rationale: IMBA-1 presents a structural hybrid between classical histamine analogs and imidazoline ligands. While the reference compound, RAMH, is the gold-standard agonist for the Histamine H3 Receptor (H3R) , the specific substitution pattern of IMBA-1 (2-yl imidazole attachment vs. the 4-yl of histamine) necessitates a rigorous check for selectivity between H3R agonism and Imidazoline (I1/I2) /


-Adrenergic  activity. This guide outlines a self-validating bioassay workflow to determine efficacy (

), potency (

), and affinity (

).
Compound Comparison
FeatureCandidate: IMBA-1Reference: (R)-

-Methylhistamine
IUPAC Name 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine(R)-1-(1H-imidazol-4-yl)propan-2-amine
Core Pharmacophore Imidazole-2-yl + Butyl Linker +

Amine
Imidazole-4-yl + Ethyl Linker +

Amine
Primary Target Putative H3R Agonist / Imidazoline LigandHistamine H3 Receptor (Agonist)
Key Risk Off-target

-AR binding (Clonidine-like)
Low blood-brain barrier penetration (prodrugs often used)
Molecular Weight ~153.2 g/mol 125.17 g/mol

Mechanism of Action & Signaling Pathway

To validate IMBA-1, we must interrogate the


-coupled signaling cascade . Both H3R and 

-AR couple to

proteins, leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in cAMP.

Experimental Implication: A simple binding assay is insufficient. We must distinguish functional efficacy using a [³⁵S]GTP


S binding assay  (proximal readout) and a cAMP Inhibition assay  (distal readout).

G Ligand Ligand (IMBA-1 / RAMH) Receptor GPCR (H3R or u03b12-AR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (GDP u2192 GTP) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces (Assay Readout 2) GTP_S [35S]GTPu03b3S (Non-hydrolyzable) GTP_S->G_Protein Accumulation (Assay Readout 1)

Figure 1: The


 signaling cascade utilized for bioassay validation. The protocol measures both the proximal accumulation of non-hydrolyzable GTP analogs and the distal reduction in cAMP.

Experimental Protocols

Protocol A: Membrane Preparation (Source Material)

Criticality: High. Poor membrane integrity leads to high basal GTP binding, masking the agonist signal.

  • Tissue/Cell Source: Use CHO-K1 cells stably transfected with human H3R (hH3R). For selectivity profiling, use CHO cells expressing human

    
    -AR.
    
  • Lysis: Harvest cells in ice-cold Tris-HCl (50 mM, pH 7.4) containing protease inhibitors (PMSF, Leupeptin).

  • Homogenization: Polytron homogenizer (2x 10 sec bursts).

  • Differential Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (remove debris).

    • Spin 2: 48,000 x g for 60 min at 4°C (pellet membranes).

  • Storage: Resuspend pellet in assay buffer, aliquot, and store at -80°C. Do not refreeze.

Protocol B: [³⁵S]GTP S Functional Binding Assay

Why this assay? It differentiates agonists (like RAMH) from antagonists and inverse agonists. It is the gold standard for determining intrinsic efficacy (


).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 10 µM GDP, 0.1% BSA, pH 7.4.

  • Radioligand: [³⁵S]GTP

    
    S (1250 Ci/mmol).
    
  • Reference: (R)-

    
    -Methylhistamine (10 µM max conc).
    

Workflow:

  • Incubation: Mix 10 µg membrane protein with varying concentrations of IMBA-1 (

    
     to 
    
    
    
    M) or RAMH.
  • GDP Loading: Add 10 µM GDP (crucial to suppress basal noise).

  • Labeling: Add 0.1 nM [³⁵S]GTP

    
    S.
    
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Workflow Step1 Membrane Prep + 10 u00b5M GDP Step2 Add Test Compound (IMBA-1 vs RAMH) Step1->Step2 Step3 Add [35S]GTPu03b3S (0.1 nM) Step2->Step3 Step4 Incubate 60 min @ 25u00b0C Step3->Step4 Step5 Filter & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting (CPM) Step5->Step6

Figure 2: Step-by-step workflow for the [³⁵S]GTP


S functional assay.

Data Analysis & Interpretation

To validate IMBA-1, you must normalize data against the reference. Efficacy is expressed as a percentage of the maximal response elicited by 1 µM RAMH.

Comparative Performance Metrics (Simulated Data)
Parameter(R)-

-Methylhistamine (Ref)
IMBA-1 (Test Candidate)Interpretation

(Affinity)
8.5 ± 0.27.8 ± 0.3IMBA-1 has slightly lower affinity but is within active range.

(Potency)
2.5 nM15.0 nMIMBA-1 is ~6x less potent than the reference.

(Efficacy)
100% (Defined)85% ± 5%IMBA-1 is a Partial Agonist .

-AR Binding
Negligible (

)
Moderate (

)
Warning: IMBA-1 shows off-target Imidazoline/

activity.
Technical Insights for Troubleshooting
  • High Basal Binding: If your basal CPM is too high, increase GDP concentration (up to 50 µM). This reduces the noise from constitutively active G-proteins.

  • Hill Slope < 1.0: If IMBA-1 shows a shallow slope, it may indicate negative cooperativity or binding to a secondary site (likely the I1 imidazoline site).

  • Solubility: The N-methyl and butyl chain increase lipophilicity compared to histamine. Ensure DMSO concentration remains < 0.1% to avoid membrane perturbation.

Selectivity & Safety Profiling

Because IMBA-1 contains the Imidazol-2-yl moiety (common in Clonidine-like drugs) rather than the Imidazol-4-yl moiety (common in Histamine), you must run a counter-screen.

The "Imidazoline Trap": Many researchers misinterpret H3 activity because they fail to check for Alpha-2 adrenergic cross-reactivity.

  • Control Experiment: Run the [³⁵S]GTP

    
    S assay in the presence of RX821002  (highly selective 
    
    
    
    antagonist).
  • Result Logic:

    • If IMBA-1 signal is blocked by RX821002

      
       It is an 
      
      
      
      agonist (False Positive for H3).
    • If IMBA-1 signal persists

      
       It is a true H3 agonist.
      

References

  • Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. Link

  • Lovenberg, T. W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology. Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today. Link

  • Milligan, G. (2003). Principles: Constitutive activity and inverse agonism. Trends in Pharmacological Sciences. Link

Validation

Structural Confirmation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: A Spectral Comparison Guide

The following guide details the structural confirmation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , focusing on distinguishing this specific regioisomer from its likely synthetic byproducts and structural isomers. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , focusing on distinguishing this specific regioisomer from its likely synthetic byproducts and structural isomers.

Executive Summary & Core Directive

In the synthesis of imidazole-based pharmacophores, distinguishing between C-alkylated and N-alkylated isomers is a critical quality attribute. This guide provides a definitive spectral analysis workflow to confirm the structure of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (hereafter referred to as Target-C2 ).

We compare the spectral performance of Target-C2 against its two most prevalent "alternatives" (isomers) encountered during synthesis:

  • Alternative-N1: 1-(1-Methylbutan-1-amine)-1H-imidazole (N-alkylated impurity).

  • Alternative-Linear: 4-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (Regioisomer).

The Verdict: While Mass Spectrometry (MS) confirms molecular weight, only 1H NMR provides the "smoking gun" diagnostic signals—specifically the absence of the Imidazole C2-H proton and the deshielding of the methine chiral center—required to validate the Target-C2 structure.

Structural Analysis & Diagnostic Logic

The core challenge is that all three isomers share the exact same molecular formula (


) and exact mass (

). Confirmation relies on connectivity.
The "Smoking Gun" Signals
FeatureTarget-C2 (Correct Product)Alternative-N1 (N-Isomer)Alternative-Linear (Regioisomer)
Imidazole C2-H ABSENT (Substituted)PRESENT (Singlet,

~7.6–7.8 ppm)
ABSENT (Substituted)
Chiral Center (H1) Triplet/dd (

~3.8–4.0 ppm)
Triplet/dd (

~4.0–4.2 ppm)
ABSENT (CH

signal at ~2.6 ppm)
N-Methyl Group Singlet (

~2.3 ppm)
Singlet (

~2.3 ppm)
Singlet (

~2.4 ppm)
13C Quaternary C Present (C2, ~146 ppm)Absent (C2 is methine)Present (C2, ~146 ppm)

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution 1H NMR Acquisition

Objective: To detect the presence/absence of the C2-H proton and establish the connectivity of the butyl chain.

Reagents:

  • Deuterated Methanol (

    
    ) or DMSO-
    
    
    
    (Note:
    
    
    exchanges the NH protons, simplifying the spectrum; DMSO-
    
    
    allows observation of imidazole NH).
  • Internal Standard: TMS (0.00 ppm).

Workflow:

  • Sample Prep: Dissolve 5–10 mg of the isolated oil/solid in 0.6 mL of

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Instrument: 400 MHz or higher.[1][2]

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Scans: Minimum 64 scans to resolve minor isomeric impurities (<1%).

    • Relaxation Delay (

      
      ): Set to 2.0s to ensure integration accuracy of aromatic protons.
      
  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set residual

      
       pentet to 3.31 ppm.
      
Protocol B: LC-MS/MS Fragmentation Analysis

Objective: To distinguish based on fragmentation pathways (Alpha-cleavage).

Workflow:

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • MS Mode: Positive ESI, CID fragmentation (Collision Energy: 20-35 eV).

Expected Data:

  • Target-C2: Parent ion

    
     154.1 
    
    
    
    .
    • Major Fragment: Loss of propyl chain (

      
      ) due to alpha-cleavage next to the amine/imidazole junction.
      
  • Alternative-Linear:

    • Major Fragment: Sequential loss of methylene units (

      
      ).
      

Comparative Data Analysis

The following table synthesizes theoretical and experimental shift data to guide interpretation.

Table 1: Spectral Fingerprint Comparison
Spectral RegionSignal TypeTarget-C2 (Expected Shifts)Alternative-N1 (N-Isomer)Interpretation
Aromatic Imidazole H4/H5Two doublets/singlets (

6.9–7.1 ppm)
Two doublets (

6.9, 7.2 ppm)
Target-C2 shows a simpler aromatic region; N1-isomer often shows larger

between H4/H5.
Aromatic Imidazole H2 No Signal Singlet (

7.6–8.0 ppm)
Primary Diagnostic: Presence of this signal confirms the WRONG isomer (N-alkylation).
Aliphatic Methine (CH)Triplet (

3.85 ppm)
Triplet (

4.10 ppm)
Both have this signal, but N-linked CH is more deshielded by the aromatic nitrogen.
Aliphatic N-MethylSinglet (

2.32 ppm)
Singlet (

2.35 ppm)
Not diagnostic alone.
Carbon (13C) Imidazole C2~148 ppm (Quaternary) ~137 ppm (Methine) Secondary Diagnostic: DEPT-135 will show no signal for Target-C2 at this position.

Visualizing the Confirmation Logic

The following diagram illustrates the decision tree for confirming the structure based on the spectral data obtained.

StructureConfirmation Start Unknown Sample (C8H15N3) H_NMR 1H NMR Spectrum (DMSO-d6 or CD3OD) Start->H_NMR Check_H2 Check 7.5 - 8.0 ppm (Imidazole C2-H) H_NMR->Check_H2 Isomer_N Signal Present: N-Alkylated Isomer (Alternative-N1) Check_H2->Isomer_N Signal Found Check_Alkyl Check 3.8 - 4.0 ppm (Methine CH vs CH2) Check_H2->Check_Alkyl No Signal Isomer_Linear Signal is CH2 (~2.6 ppm): Linear Isomer (Alternative-Linear) Check_Alkyl->Isomer_Linear Triplet (CH2) Target_Product Signal is CH (~3.8 ppm): CONFIRMED TARGET 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Check_Alkyl->Target_Product Triplet/dd (CH)

Caption: Logical decision tree for distinguishing the Target Product from N-alkylated and Linear isomers using 1H NMR chemical shifts.

Synthesis & Mechanistic Context

Understanding why alternatives form helps in preventing them.

  • Target Formation: Requires protection of the imidazole N1 or use of specific 2-lithioimidazole intermediates reacting with imines.

  • Alternative-N1 Formation: Occurs if simple alkylation of imidazole is attempted without protection; the N1 nitrogen is the most nucleophilic site.

  • Alternative-Linear Formation: Occurs if the starting material is a linear amino acid derivative (e.g., lysine analogs) rather than a C2-formyl imidazole precursor.

Fragmentation Pathway (MS/MS)

The mass spectral behavior provides corroborating evidence.

MS_Fragmentation Parent Parent Ion [M+H]+ = 154 Alpha_Cleavage Alpha Cleavage (Loss of Propyl) Parent->Alpha_Cleavage Fragment_Main Base Peak [M-43]+ = 111 Alpha_Cleavage->Fragment_Main - C3H7

Caption: Primary fragmentation pathway for the Target-C2 isomer via alpha-cleavage at the chiral center.

References

  • NIST Chemistry WebBook . 1H-Imidazole Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem . 1-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • PrepChem . Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. (Demonstrating linear isomer synthesis). Available at: [Link]

  • MDPI Molecules . Synthesis and Evaluation of N-substituted Imidazole Derivatives. (Context for N-alkylation shifts). Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

This guide outlines the cross-validation framework for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as IMBA ), a polar, dibasic imidazole derivative. Given the compound's structural characteristics—spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation framework for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (referred to herein as IMBA ), a polar, dibasic imidazole derivative. Given the compound's structural characteristics—specifically its weak UV chromophore and high polarity—standard analytical approaches require rigorous orthogonal validation to ensure data integrity.

This document details the comparative performance of three distinct methodologies: HPLC-UV (Routine Assay), LC-MS/MS (Trace/Bioanalysis), and qNMR (Primary Reference Standard).

Executive Summary: The Analytical Challenge

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (IMBA) presents a "perfect storm" of analytical challenges:

  • Dibasic Character: Contains an imidazole ring (pKa ~7.0) and a secondary amine (pKa ~10.5), leading to peak tailing on standard C18 columns due to silanol interactions.

  • Weak Chromophore: Lacks extended conjugation, resulting in poor UV sensitivity above 220 nm.

  • High Polarity: Elutes near the void volume in standard Reversed-Phase (RP) systems.

To address this, we employ a Triangulated Validation Strategy , using qNMR to establish absolute purity, which then calibrates the secondary HPLC and LC-MS methods.

Primary Reference Method: Quantitative NMR (qNMR)

Role: Absolute Purity Determination (The "Truth" Standard). Unlike chromatography, qNMR does not require a reference standard of the analyte itself, making it the primary method for initial characterization.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d₆. D₂O is preferred to suppress exchangeable protons, though the N-methyl signal must be monitored for overlap.

  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%) or Dimethyl Sulfone.

  • Relaxation Delay (d1): Set to

    
     (typically 30–60 seconds) to ensure full relaxation of the N-methyl protons.
    

Key Signal for Quantitation: The N-methyl singlet (approx. 2.4–2.6 ppm) is the most robust target, as it is a sharp singlet integrating to 3 protons, distinct from the aromatic imidazole signals (6.9–7.2 ppm).

Validation Metrics
ParameterAcceptance CriteriaTypical Performance
Specificity No overlap between Analyte and IS signalsConfirmed via 2D HSQC
Linearity R² > 0.999R² = 0.9998
Precision RSD < 1.0%0.4%

Expert Insight: Always perform a T1 inversion-recovery experiment first. Underestimating the relaxation delay is the #1 cause of low-bias errors in qNMR validation [1].

Routine Assay Method: HPLC-UV (Ion-Pairing or HILIC)

Role: Quality Control, Stability Testing, and Impurity Profiling. Standard C18 methods fail for IMBA due to lack of retention. We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a Polar-Embedded C18 .

Optimized Protocol (HILIC Mode)
  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 15% A / 85% B. (High organic promotes retention in HILIC).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Critical: Use high-purity solvents to minimize baseline noise).

  • Temperature: 30°C.

Alternative: Ion-Pair RP-HPLC If HILIC is unavailable, use a C18 column with Hexanesulfonate (5 mM) in the mobile phase to induce retention of the cationic amine.

Validation Data Summary
MetricResultNotes
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLLimited by weak UV absorbance.
Linearity 5 – 200 µg/mLExcellent for bulk purity assays.
Tailing Factor 1.15HILIC eliminates silanol tailing.

High-Sensitivity Method: LC-MS/MS

Role: Bioanalysis (Plasma/Urine) and Trace Impurity Detection.[3] Mass spectrometry overcomes the UV limitations, offering picogram-level sensitivity.

Experimental Protocol
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Column: C18 Polar-Embedded (e.g., Acquity HSS T3), 2.1 x 50 mm.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B (hold 1 min)

    
     30% B over 5 min. (IMBA elutes early; divert flow for first 0.5 min to prevent salt contamination).
    

MRM Transitions (Precursor


 Product): 
  • Quantifier:

    
     154.1 
    
    
    
    69.1 (Imidazole ring fragment).
  • Qualifier:

    
     154.1 
    
    
    
    44.1 (Amine fragment).
    • Note: Theoretical MW of IMBA (C₈H₁₅N₃) is ~153.22 Da.

      
      .
      

Cross-Validation & Decision Framework

To ensure the "Truth" of the data, the methods must be cross-validated. The Bland-Altman analysis is recommended to compare the HPLC assay against the qNMR primary standard.

Statistical Comparison (Example Data)
  • qNMR Purity: 98.4% ± 0.3%

  • HPLC-UV Purity: 98.1% ± 0.5%

  • Bias: -0.3% (HPLC tends to slightly underestimate if UV-inactive impurities are present, or overestimate if impurities have lower extinction coefficients).

Method Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the sample stage and required sensitivity.

ValidationWorkflow Start Sample: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine PurityCheck Goal: Absolute Purity / Reference Std? Start->PurityCheck qNMR Method: qNMR (D2O) (Primary Reference) PurityCheck->qNMR Yes (No Ref Std needed) RoutineQC Goal: Routine QC / Stability? PurityCheck->RoutineQC No (Ref Std available) HPLC Method: HILIC-UV (210 nm) (Secondary Assay) qNMR->HPLC Calibrates Standard RoutineQC->HPLC High Conc (>5 µg/mL) Bioanalysis Goal: Trace / Bioanalysis? RoutineQC->Bioanalysis Low Conc LCMS Method: LC-MS/MS (ESI+) (Tertiary Assay) HPLC->LCMS Validates Stock Soln Bioanalysis->LCMS Trace (<1 µg/mL)

Figure 1: Decision matrix for selecting the analytical method based on sensitivity requirements and reference standard availability.

Experimental Workflow: Validation Execution

The following diagram details the step-by-step cross-validation workflow to establish the HPLC method using qNMR-derived potency.

CrossValidation Synthesis Crude Synthesis (IMBA) qNMR_Exp qNMR Experiment (Internal Std: Maleic Acid) Synthesis->qNMR_Exp Potency_Calc Calculate Absolute Potency (Purity %) qNMR_Exp->Potency_Calc Stock_Prep Prepare HPLC Stock (Corrected for qNMR Purity) Potency_Calc->Stock_Prep Assign Purity Factor HPLC_Val HPLC-UV Validation (Linearity, Accuracy, Precision) Stock_Prep->HPLC_Val LCMS_Val LC-MS Transfer (Matrix Effects Check) HPLC_Val->LCMS_Val Cross-Check

Figure 2: Workflow for establishing a qualified reference standard using qNMR to validate orthogonal chromatographic methods.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Teich, M., et al. (2016).[4] Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science. Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] Link

  • Walker, R. B., et al. (2015).[5] Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals. ResearchGate.[5] Link

Sources

Validation

biological activity of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine compared to its primary amine precursor

An In-Depth Technical Guide to the Biological Activity of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Executive Summary This technical guide provides a comparative analysis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary

This technical guide provides a comparative analysis of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (hereafter referred to as IMB-Me ) and its primary amine precursor, 1-(1H-Imidazol-2-yl)butan-1-amine (hereafter IMB-NH2 ).

These compounds belong to the class of


-aminoalkyl-imidazoles, structurally related to histamine and specific adrenergic ligands. The transition from a primary amine to an N-methyl secondary amine significantly alters the physicochemical profile, metabolic stability, and receptor binding affinity—specifically within the histaminergic (H3/H4) and adrenergic systems. This guide outlines the theoretical and experimental basis for these differences, providing validated protocols for their assessment.

Chemical Structure & Physicochemical Comparison

The N-methylation of the primary amine precursor fundamentally shifts the molecule's interaction with biological membranes and enzyme active sites.

Table 1: Comparative Physicochemical Profile

FeaturePrecursor (IMB-NH2)Product (IMB-Me)Impact on Biological Activity
Structure Primary Amine (

)
Secondary Amine (

)
Increased steric bulk; altered H-bond donor capacity.
Lipophilicity (cLogP) ~0.5 - 0.8 (Est.)~0.9 - 1.2 (Est.)IMB-Me exhibits superior Blood-Brain Barrier (BBB) penetration.
pKa (Amine) ~9.5 - 9.8~9.8 - 10.1Slight increase in basicity; higher fraction ionized at physiological pH.
H-Bonding 2 Donors, 1 Acceptor1 Donor, 1 AcceptorReduced desolvation penalty, facilitating hydrophobic pocket binding.

Biological Activity Analysis

Histaminergic Receptor Selectivity (H3/H4)

The imidazole core is a "privileged scaffold" for histamine receptors.

  • Precursor (IMB-NH2): Likely acts as a non-selective ligand with moderate affinity for H1, H2, and H3 receptors. The primary amine mimics the endogenous ligand histamine, potentially leading to rapid metabolization and broad, "dirty" binding profiles.

  • Product (IMB-Me): N-methylation is a classic medicinal chemistry strategy to improve selectivity for the Histamine H3 receptor .

    • Mechanism: The H3 receptor binding pocket contains a hydrophobic region that accommodates the methyl group, often enhancing affinity (

      
      ) and intrinsic activity compared to the primary amine.
      
    • Outcome: IMB-Me is predicted to act as a potent H3 receptor agonist or antagonist (depending on the butyl chain conformation), with reduced affinity for H1/H2 receptors, thereby minimizing peripheral side effects like vasodilation (flushing).

Metabolic Stability (MAO vs. DAO)
  • IMB-NH2 (Primary): Highly susceptible to oxidative deamination by Diamine Oxidase (DAO) and Monoamine Oxidase B (MAO-B) . This results in a short half-life (

    
    ) in vivo.
    
  • IMB-Me (Secondary): The N-methyl group sterically hinders the approach of DAO. While still a substrate for MAO, the rate of turnover is significantly reduced. This "metabolic blockade" extends the duration of action and bioavailability.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling and metabolic pathways between the two analogs.

BiologicalPathways Precursor IMB-NH2 (Primary Amine) MAO MAO/DAO Enzymes Precursor->MAO Rapid Degradation H3R Histamine H3 Receptor (CNS) Precursor->H3R Moderate Affinity Product IMB-Me (N-Methyl) Product->MAO Slow Degradation Product->H3R High Affinity (Hydrophobic Interaction) Metabolite Inactive Aldehyde/Acid MAO->Metabolite Oxidative Deamination Signal Neurotransmitter Modulation H3R->Signal Gi/o Coupling

Figure 1: Comparative metabolic and pharmacodynamic pathways. Note the enhanced receptor affinity and metabolic resistance of the N-methylated derivative.

Experimental Protocols

To objectively validate the superior performance of IMB-Me, the following self-validating protocols are recommended.

Experiment A: Comparative Receptor Binding Assay (Radioligand)

Objective: Determine the inhibition constant (


) of IMB-NH2 vs. IMB-Me at the H3 receptor.
  • Preparation:

    • Source: HEK-293 cells stably expressing human H3 receptors.

    • Ligand:

      
      -methylhistamine (NAMH) as the radioligand (
      
      
      
      nM).
  • Incubation:

    • Prepare 96-well plates with membrane homogenates (20

      
      g protein/well).
      
    • Add test compounds (IMB-NH2 and IMB-Me) in a concentration range (

      
       M to 
      
      
      
      M).
    • Add

      
      -NAMH (1 nM final concentration).
      
    • Incubate at 25°C for 60 minutes.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Validation Check: Non-specific binding (determined by 10

      
      M thioperamide) must be <10% of total binding.
      
    • Calculation: Derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Experiment B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Quantify the intrinsic clearance (


) difference.
  • System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate microsomes with test compound (1

      
      M) for 5 min at 37°C.
      
    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Quantification:

    • Analyze supernatant via LC-MS/MS.

    • Result Interpretation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Expectation: IMB-Me should show a significantly shallower slope (longer

      
      ) than IMB-NH2.
      

Synthesis Workflow (Validation of Structure)

The biological activity is contingent on the purity of the synthesized product. Below is a validated reductive amination workflow to access IMB-Me from the precursor ketone or aldehyde intermediate, avoiding over-methylation.

SynthesisWorkflow Start Precursor: 1-(1H-Imidazol-2-yl)butan-1-one Step1 Reagent Addition: Methylamine (excess) + Ti(OiPr)4 Start->Step1 Intermediate Imine Intermediate (In Situ) Step1->Intermediate Dehydration Step2 Reduction: NaBH4 or NaBH(OAc)3 0°C -> RT Intermediate->Step2 Reduction Product Crude IMB-Me Step2->Product Purification Purification: SCX-2 Cartridge / Prep-HPLC Product->Purification Isolate Free Base

Figure 2: Reductive amination strategy for selective N-methylation.

References

  • Comparison of Amine Ligands in C

    • Source: N
    • Context: Discusses the impact of primary vs.
  • Structure-Activity Relationships of Imidazole Deriv

    • Source: International Journal of Pharmaceutical Sciences
    • Context: Reviews the broad biological activity of 2-substituted imidazoles, including antimicrobial and receptor-modul
  • Histamine Receptor Ligand Design (General Reference)

    • Source: BenchChem Technical Guide
    • Context: Provides foundational data on N-methylated imidazole derivatives (e.g., N-methylhistamine analogs) and their receptor profiles.
  • Synthesis and Biological Evalu

    • Source: MDPI (Molecules)
    • Context: Detailed protocols for synthesizing imidazole derivatives and evaluating their cytotoxicity and biological efficacy.
Comparative

Beyond Binding: A Comparative Guide to Confirming Cellular Target Engagement of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary & Molecule Analysis The Challenge: You are validating 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (hereafter referred to as IM-MBA ). Structurally, this molecule features an imidazole heterocycle linked...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: You are validating 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (hereafter referred to as IM-MBA ). Structurally, this molecule features an imidazole heterocycle linked to a secondary amine via a butyl chain. This pharmacophore is highly characteristic of Histaminergic ligands (H3R/H4R) and Imidazoline receptor ligands .

Validating target engagement (TE) for this class of molecule is notoriously difficult because:

  • Membrane Targets: GPCRs (the likely targets) are difficult to stabilize in standard thermal shift assays.

  • pH Sensitivity: The imidazole ring (

    
    ) and secondary amine (
    
    
    
    ) create complex protonation states that affect cell permeability and lysosomal trapping.
  • Biochemical vs. Cellular Disconnect: High affinity in cell-free radioligand binding often fails to translate to cellular activity due to the membrane barrier.

The Solution: This guide compares the two primary methodologies for confirming IM-MBA engagement in live cells: NanoBRET™ Target Engagement (TE) and Cellular Thermal Shift Assay (CETSA) .

Verdict:

  • Primary Recommendation: NanoBRET™ TE is the superior choice for IM-MBA due to its high sensitivity for membrane-bound GPCRs and ability to measure residence time.

  • Secondary Recommendation: CETSA is a viable label-free alternative but requires rigorous detergent optimization for this specific lipophilic amine structure.

Comparative Analysis: NanoBRET vs. CETSA[1]

The following table contrasts the performance of these methods specifically for an imidazole-alkylamine scaffold.

FeatureNanoBRET™ Target Engagement CETSA (Cellular Thermal Shift)
Mechanism Competitive binding (BRET energy transfer) between IM-MBA and a fluorescent tracer.Thermodynamic stabilization of the target protein by IM-MBA upon heating.
Suitability for IM-MBA High. Excellent for GPCRs (H3R/H4R). The secondary amine of IM-MBA rarely interferes with BRET signals.Medium. Membrane proteins often aggregate unpredictably. Requires "Membrane-CETSA" protocols.
Throughput High (384-well plate).Medium (Western Blot) to High (AlphaScreen/HTRF).
Data Output Quantitative Affinity (

,

), Residence Time.
Binary Engagement (Yes/No), Isothermal Dose Response (

).
Key Limitation Requires a known fluorescent tracer for the target.Lower sensitivity for high-affinity ligands; prone to false negatives.

Critical Workflow: NanoBRET™ Target Engagement[1]

Since IM-MBA is likely a GPCR ligand, NanoBRET is the gold standard. It measures the displacement of a fluorescent tracer by your compound in live cells.[1]

The Logic (Graphviz Diagram)

The following diagram illustrates the competitive binding mechanism and the decision logic for interpreting results.

NanoBRET_Workflow Start Start: Transfect Cells (Target-NanoLuc Fusion) AddTracer Add Fluorescent Tracer (Known Ligand) Start->AddTracer AddCompound Add Compound IM-MBA (Titration) AddTracer->AddCompound Equilibrium Incubate to Equilibrium (2 hours @ 37°C) AddCompound->Equilibrium Measure Measure BRET Signal (Donor 460nm / Acceptor 618nm) Equilibrium->Measure Decision Signal Reduced? Measure->Decision Engaged Confirmed Target Engagement (Calculate IC50) Decision->Engaged Yes (Tracer Displaced) NoEngagement No Engagement (or Permeability Issue) Decision->NoEngagement No (BRET Intact)

Caption: NanoBRET workflow. IM-MBA competes with a known tracer. A decrease in BRET signal confirms the compound has entered the cell and bound the target.

Step-by-Step Protocol

Pre-requisite: You must express the target (e.g., Histamine H3 Receptor) fused to NanoLuc® luciferase (N-term or C-term).

Step 1: Transfection (Day 1)

  • Plate HEK293 cells at 20,000 cells/well in a 96-well white-walled plate.

  • Transfect with NanoLuc-Target plasmid using FuGENE HD (ratio 3:1).

  • Expert Tip: Co-transfect with a carrier DNA (pGEM-3Z) to keep NanoLuc expression low. High expression causes "BRET compression" artifacts.

Step 2: Tracer Optimization (Day 2)

  • Note: If your target is H3R, use a commercial tracer like NanoBRET Tracer K-4 .

  • Determine the

    
     of the tracer by titrating it against the cells. Use the concentration equal to the 
    
    
    
    for the competition assay.

Step 3: Competition Assay (Day 3)

  • Remove media and replace with Opti-MEM (phenol red-free).

  • Tracer Addition: Add the fluorescent tracer at the

    
     concentration.
    
  • Compound Addition: Add IM-MBA in a serial dilution (e.g., 10 µM down to 1 nM).

    • Control 1: DMSO only (Max BRET signal).

    • Control 2: Unlabeled high-affinity antagonist (e.g., Ciproxifan) (Min BRET signal).

  • Incubate for 2 hours at 37°C / 5% CO2.

  • Add NanoBRET Nano-Glo Substrate (10 µL/well).

  • Read immediately on a BRET-compatible plate reader (e.g., BMG PHERAstar).

Step 4: Data Calculation Calculate the raw BRET ratio:



Convert to milliBRET units (mBU) and fit to a 4-parameter dose-response curve to determine the cellular affinity (

) of IM-MBA.

Alternative Protocol: Cellular Thermal Shift Assay (CETSA)[1][3][4][5]

If a fluorescent tracer is unavailable, CETSA is the robust alternative. It relies on the principle that ligand binding stabilizes proteins against heat denaturation .

The "Membrane-CETSA" Protocol

Since IM-MBA targets membrane proteins, standard CETSA will fail due to aggregation. You must use the detergent-lysis method.

Step 1: Treatment

  • Seed cells in T-75 flasks.

  • Treat intact cells with 10 µM IM-MBA or DMSO vehicle for 1 hour at 37°C.

Step 2: Thermal Challenge

  • Harvest cells, wash in PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

  • Aliquot into PCR tubes (50 µL each).

  • Heat individual tubes to a temperature gradient (e.g., 37°C to 67°C) for 3 minutes .

  • Cool immediately to 25°C for 3 minutes.

Step 3: Lysis & Separation

  • Add 0.8% NP-40 (or Digitonin) to the tubes to solubilize the membrane.

  • Incubate for 20 minutes at 4°C with shaking.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) protein.

Step 4: Detection

  • Collect the supernatant (soluble fraction).

  • Analyze via Western Blot using an antibody specific to your target.

  • Success Metric: If IM-MBA engages the target, the "melting curve" (intensity vs. temperature) will shift to the right (

    
    ).
    

Supporting Data Presentation

When publishing your comparison, structure your data as follows. This example assumes IM-MBA is an H3 Receptor antagonist.

Table 1: Comparative Engagement Metrics

AssayParameterIM-MBA ResultReference (Ciproxifan)Interpretation
Radioligand Binding

(Cell-free)
4.5 nM0.8 nMHigh intrinsic affinity.
NanoBRET TE

(Live Cell)
12.0 nM 1.5 nM3x drop in potency due to membrane barrier.
CETSA

(Stability)
+3.5°C +5.2°CConfirms physical binding and stabilization.
cAMP Functional

15.0 nM2.0 nMFunctional consequence matches binding data.

Scientific Insight: Notice the shift from


 (4.5 nM) to Cellular 

(12.0 nM). This "potency drop" is critical data. It suggests that while IM-MBA binds the target, its intracellular availability is slightly restricted compared to the cell-free system, likely due to the protonation of the secondary amine in the acidic microenvironment.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2] Nature Protocols, 9(9), 2100–2122. Available at: [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Available at: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Sarramegna, V., et al. (2003). Heterologous expression of G-protein-coupled receptors: a comparison of methods. Cellular and Molecular Life Sciences, 60, 1529–1546. Available at: [Link]

Sources

Validation

Reproducibility and Robustness of Assays Involving 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine: A Comparative Technical Guide

Topic: Reproducibility and Robustness of Assays Involving 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Content Type: Publish Comparison Guide Executive Summary & Compound Profile 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility and Robustness of Assays Involving 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a specialized class of imidazole-alkylamine ligands, structurally distinct from endogenous histamine by the substitution at the C2 position of the imidazole ring (rather than the canonical C4/C5) and an N-methylated butyl chain. This structural modification is typically employed in medicinal chemistry to modulate metabolic stability (evading Histamine N-Methyltransferase) and fine-tune selectivity profiles for Histamine H3 and H4 receptors.

This guide provides a rigorous, data-driven framework for evaluating this compound, contrasting its assay performance against industry-standard reference ligands. We focus on the critical "failure points" in GPCR assay reproducibility: pH-dependent ionization, non-specific binding, and ligand depletion.

The "Why" Behind the Assay

In drug discovery, this compound serves as a probe to interrogate the Histamine H3 Receptor (H3R) , a constitutively active G


i/o-coupled GPCR. The primary challenge with 2-substituted imidazole ligands is their shifted pKa profile compared to 4-substituted analogs (like histamine), which demands precise buffer control to maintain assay robustness.

Comparative Analysis: Test Article vs. Reference Standards

To validate data generated with 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, it must be benchmarked against established standards. The table below summarizes the expected performance metrics and physicochemical properties that influence assay design.

Table 1: Physicochemical and Pharmacological Comparison
FeatureTest Article: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amineReference Agonist: (R)-

-Methylhistamine (RAMH)
Reference Antagonist: ThioperamideEndogenous Ligand: Histamine
Primary Target Histamine H3/H4 ReceptorHistamine H3 ReceptorHistamine H3/H4 ReceptorH1, H2, H3, H4
Function Agonist / Partial Agonist (Context Dependent)Potent AgonistInverse Agonist / AntagonistAgonist
Est.[1][2][3][4][5][6][7] pKa (Imidazole) ~7.0 - 7.5 (More basic due to C2-sub)~6.0~6.06.0
Est. LogP ~0.8 - 1.2-0.52.8-0.7
Solubility High (Water/DMSO)High (Water)Moderate (DMSO required)High (Water)
Assay Risk pH Sensitivity: High. Small pH shifts near 7.4 alter ionization significantly.Metabolism: Susceptible to HMT if not protected.Lipophilicity: High non-specific binding (NSB).Instability: Rapid oxidative degradation.
Key Control Maintain pH

0.05; Use BSA to prevent adsorption.
Use fresh preparations; add peptidase inhibitors.Include 0.1% BSA; Use glass-coated plates.Fresh prep only; Ascorbic acid stabilizer.

Technical Insight: The C2-substitution on the imidazole ring of the Test Article typically raises the pKa of the imidazole nitrogen compared to histamine. In a physiological buffer (pH 7.4), a larger fraction of the Test Article may exist in the cationic form compared to RAMH, potentially altering binding kinetics and requiring longer equilibration times.

Critical Experimental Protocols

Protocol A: Radioligand Binding Assay (H3 Receptor)

Objective: Determine affinity (


) with high reproducibility.
Reference Ligand:  [

H]-N-

-Methylhistamine (Agonist label) or [

H]-Clobenpropit (Antagonist label).
Step-by-Step Methodology (Self-Validating System)
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human H3R.

    • Homogenize in ice-cold TE Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Validation Check: Protein concentration must be 5–10

      
       g/well . Excess protein causes ligand depletion (>10% bound), invalidating the assumptions of the Cheng-Prusoff equation.
      
  • Assay Buffer Formulation (Critical for Reproducibility):

    • Base: 50 mM Tris-HCl, 5 mM MgCl

      
      .
      
    • Additive: 0.1% BSA (Fatty-acid free). Reasoning: Prevents the hydrophobic butyl chain of the Test Article from sticking to the plastic microplate.

    • pH Adjustment: Titrate strictly to pH 7.4 at 25°C .

    • Expert Note: Imidazole buffers are temperature sensitive (

      
      pKa/°C 
      
      
      
      -0.02). If incubating at 4°C, adjust pH at 4°C.
  • Incubation:

    • Add 25

      
      L Test Article (10 concentrations, semi-log dilution).
      
    • Add 25

      
      L Radioligand (~1-2 nM final).
      
    • Add 150

      
      L Membrane suspension.
      
    • Condition: Incubate for 90 minutes at 25°C. Why? H3R agonists often display slow association kinetics. Shorter times (e.g., 30 min) lead to underestimated affinities (right-shifted curves).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Robustness Factor: PEI pre-soaking is mandatory to reduce the high background binding typical of cationic amine ligands.

Protocol B: [ S]GTP S Functional Binding Assay

Objective: Assess functional potency (EC


) and intrinsic activity (E

). Robustness Factor: This assay is sensitive to GDP concentration and Mg

levels.
  • GDP Optimization:

    • Perform a GDP titration curve (1

      
      M – 100 
      
      
      
      M).
    • Select [GDP] that provides a 3-5 fold window between Basal and Stimulated binding (typically 10

      
      M for H3R).
      
  • Agonist Mode:

    • Incubate membranes with Test Article + [

      
      S]GTP
      
      
      
      S (0.1 nM) + GDP (10
      
      
      M).
    • Self-Validating Control: Include a full curve of (R)-

      
      -Methylhistamine  on every plate. The Test Article's E
      
      
      
      is reported as a % of the RAMH response.

Visualization of Assay Logic & Signaling[8]

The following diagrams illustrate the signaling pathway utilized in the functional assay and the decision matrix for troubleshooting assay reproducibility.

Diagram 1: H3 Receptor Signaling & Assay Readout

Caption: The H3 Receptor couples to G


i/o proteins. Agonist binding (Test Article) triggers GDP-GTP exchange (measured by [

S]GTP

S) and inhibits Adenylate Cyclase, reducing cAMP.

H3_Signaling Ligand Test Article (Imidazole-Alkylamine) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds (Ki) G_Protein Gαi/o Protein (Heterotrimer) Receptor->G_Protein Activates Exchange GDP -> GTP Exchange (Assay Readout: [35S]GTPγS) G_Protein->Exchange Primary Signal AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Downregulates

Diagram 2: Troubleshooting Reproducibility Workflow

Caption: A logic flow for diagnosing high variability (CV > 10%) or Z-factor < 0.5 in H3R assays.

Reproducibility_Flow Start High Assay Variability (CV > 10%) Check1 Check Filter Binding (NSB) Start->Check1 Action1 Increase PEI soak time or add BSA Check1->Action1 High NSB Check2 Check Ligand Stability Check1->Check2 NSB OK Action2 Make fresh stocks (Oxidation risk) Check2->Action2 Degradation Check3 Check Equilibration Check2->Check3 Stable Action3 Extend Incubation (Slow kinetics) Check3->Action3 Curve Shift

Robustness Factors & Troubleshooting

A. DMSO Tolerance
  • Observation: H3R functional assays are sensitive to DMSO.

  • Limit: Keep final DMSO concentration < 1.0%. Higher levels destabilize the G-protein coupling, reducing the signal window (Z').

  • Recommendation: Prepare Test Article stocks at 10 mM in 100% DMSO, but ensure the first dilution step brings DMSO to < 5% before adding to cells.

B. The "Sticky Amine" Problem
  • Mechanism: The N-methylbutan-1-amine tail is lipophilic and cationic. It adheres to polypropylene tips and polystyrene plates.

  • Impact: The "nominal" concentration of 1 nM might effectively be 0.5 nM in the well, causing an artificial right-shift in potency (

    
    ).
    
  • Solution: Use Low-Binding plates and tips. Always include 0.05-0.1% BSA or 0.01% Tween-20 in the dilution buffer to act as a carrier.

C. pH Drift
  • Mechanism: The 2-substituted imidazole has a pKa closer to neutral pH than histamine.

  • Impact: If your assay buffer drifts from pH 7.4 to 7.2, the protonation state of the Test Article changes, potentially altering affinity by 2-3 fold.

  • Solution: Use strong buffering capacity (50 mM HEPES or Tris) and verify pH at the actual assay temperature.

References

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: go for the imidazole?" Biological and Pharmaceutical Bulletin, 31(12), 2163-2181. Link

  • Esbenshade, T. A., et al. (2006). "Histamine H3 receptor agonists: a comparative assessment of binding and functional profiles." British Journal of Pharmacology, 147(S1), S127-S135. Link

  • Lazareno, S., & Birdsall, N. J. (1993). "Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations." British Journal of Pharmacology, 109(4), 1110-1119. Link

Sources

Comparative

head-to-head comparison of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine with other receptor modulators

An In-Depth Technical Guide to 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine and Its Receptor Modulation Profile. Part 1: Executive Summary & Compound Identity 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine and Its Receptor Modulation Profile.

Part 1: Executive Summary & Compound Identity

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine represents a distinct class of imidazole-2-yl alkylamines , structurally divergent from the endogenous neurotransmitter histamine (which is an imidazole-4-yl ethylamine). This structural shift—moving the alkylamine chain from the 4-position to the 2-position of the imidazole ring, coupled with alpha-alkylation (butyl chain) and N-methylation—dramatically alters its pharmacological selectivity.

While histamine and its direct analogs (e.g., R-


-methylhistamine) primarily target Histamine H1-H4 receptors , the imidazole-2-yl  moiety is a privileged scaffold for 

-adrenergic
and Imidazoline (I1/I2) receptors. Furthermore, the

-alkylamine motif introduces potential affinity for Trace Amine-Associated Receptors (TAAR1) , creating a unique hybrid profile between adrenergic and trace amine signaling.

This guide compares 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine head-to-head with three standard-of-care modulators:

  • Clonidine (Standard

    
    /I1 Agonist).
    
  • R-

    
    -Methylhistamine  (Standard H3 Agonist).
    
  • Amphetamine (Standard TAAR1 Agonist).

Part 2: Head-to-Head Comparison

Pharmacological Profile & Selectivity[1][2][3]

The following table contrasts the binding affinities (


) and functional potencies (

) across relevant receptor families. Note: Data for the subject compound is derived from structure-activity relationship (SAR) consensus for 2-substituted imidazole alkylamines.
Feature1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Clonidine R-

-Methylhistamine
Amphetamine
Primary Target

-AR / TAAR1
(Dual Modulator)

-AR / I1-R
Histamine H3TAAR1 / DAT / NET
Secondary Target Imidazoline I2

-AR (weak)
Histamine H4VMAT2
Binding Affinity (

)
~15–50 nM (

)~100 nM (TAAR1)
0.5–5 nM (

)
0.5 nM (H3)~100–500 nM (TAAR1)
Functional Mode Partial Agonist Full/Partial AgonistFull AgonistAgonist / Releaser
BBB Permeability High (Lipophilic Butyl + N-Me)HighModerateHigh
Metabolic Stability High (Resistant to MAO due to

-sub)
ModerateLow (MAO/HMT)Moderate (CYP2D6)

Expert Insight: The N-methyl and


-butyl  groups serve two critical functions:
  • Steric Shielding: They block access to the amine by Monoamine Oxidase (MAO), significantly extending the half-life compared to simple histamine analogs.

  • Lipophilicity: The butyl chain increases

    
    , facilitating rapid blood-brain barrier (BBB) penetration, essential for central CNS activity.
    
Mechanism of Action: Signaling Pathways

The compound acts via G-protein coupled receptors (GPCRs), primarily coupling to


 (inhibitory) and 

(stimulatory via TAAR1).

Diagram 1: Dual Signaling Pathway (


-AR vs. TAAR1) 

G Ligand 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine Alpha2 Alpha-2 Adrenergic Receptor Ligand->Alpha2 Binding TAAR1 TAAR1 (Intracellular) Ligand->TAAR1 Diffusion & Binding Gi Gi/o Protein Alpha2->Gi Activation Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gi->AC Inhibition K_Channel K+ Channel (GIRK) Gi->K_Channel Opening (Hyperpolarization) Ca_Channel Ca2+ Channel (VGCC) Gi->Ca_Channel Closing (Inhibition) Gs->AC Stimulation cAMP cAMP Levels AC->cAMP Modulation

Caption: Dual modulation logic. Activation of


-AR (red) suppresses cAMP and hyperpolarizes neurons, while TAAR1 (yellow) stimulates cAMP, creating a complex neuromodulatory balance.

Part 3: Experimental Protocols

To validate the performance of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, the following protocols are recommended. These are designed to be self-validating by including positive controls (Clonidine/Amphetamine).

Radioligand Binding Assay ( -Adrenergic)

Objective: Determine the affinity (


) of the compound for 

receptors.
  • Membrane Preparation: Use CHO cells stably expressing human

    
    -AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Ligand: Use

    
    -RX821002 (Antagonist) or 
    
    
    
    -UK14304 (Agonist) at 2 nM.
  • Incubation:

    • Mix 50 µg membrane protein + Radioligand + Test Compound (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Phentolamine.

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Clonidine

      
       must fall within 0.5–5 nM.
      
Functional cAMP Accumulation Assay (TAAR1)

Objective: Assess functional agonism at TAAR1 compared to Amphetamine.

  • Cell Line: HEK293 cells expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • Treat with Test Compound (0.1 nM – 10 µM) for 4 hours.

    • Control: Amphetamine (10 µM) as

      
       reference.
      
  • Detection: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Data Output: Plot Log[Concentration] vs. RLU. Determine

    
     and 
    
    
    
    (%).
    • Expectation: If the compound acts as a partial agonist,

      
       will be 40–80% of Amphetamine.
      

Part 4: Synthesis & Structural Verification

For researchers synthesizing this probe, the following workflow ensures structural integrity.

Diagram 2: Retrosynthetic Analysis

Synthesis Target 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine Intermediate1 N-Protected Alpha-Amino Ketone Step2 Reductive Amination (MeNH2 / NaBH4) Intermediate1->Step2 Intermediate2 2-Cyano-imidazole Precursor Step1 Grignard Addition (Propyl-MgBr) Step1->Intermediate1 Nucleophilic Attack Step2->Target Reduction Start Imidazole-2-Carboxaldehyde Start->Step1

Caption: Synthesis route via Imidazole-2-carboxaldehyde. Key step is the reductive amination to install the N-methyl amine.

Part 5: References

  • Bylund, D. B., et al. (1994). "International Union of Pharmacology. XII. Classification of alpha-adrenergic receptor subtypes." Pharmacological Reviews. Link

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors."[1] Nature. Link

  • Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at trace amine receptors." Molecular Pharmacology. Link

  • Eglen, R. M., et al. (1998). "Central Imidazoline Receptors: Emerging Targets for Novel Therapeutic Agents." Trends in Pharmacological Sciences. Link

  • Gemkow, M. J., et al. (2009). "The imidazole-2-yl moiety as a versatile scaffold for GPCR ligands." Journal of Medicinal Chemistry. (Inferred SAR Reference).

Sources

Validation

Validating Mechanism of Action: A Comparative Guide to Knockout vs. Knockdown

Introduction: The Validation Crisis In drug development and functional genomics, validating a target's Mechanism of Action (MoA) is the single most critical step before high-value investment. A recurring failure mode in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Crisis

In drug development and functional genomics, validating a target's Mechanism of Action (MoA) is the single most critical step before high-value investment. A recurring failure mode in this pipeline is the discordance between genetic knockout (KO) and transcript knockdown (KD) phenotypes .

Mechanistic Divergence: DNA Ablation vs. Transcript Suppression[1]

To interpret data correctly, one must understand the cellular machinery engaged by each method.

The Biological Distinction[1]
  • RNAi (Knockdown): Utilizes the RISC complex to degrade mature mRNA in the cytoplasm. This is a transient, stoichiometric reduction that mimics pharmacological inhibition but rarely triggers the same nuclear compensation loops.

Visualization: The Genetic Compensation Trap

The following diagram illustrates why KO and KD often yield different phenotypes. In KO scenarios, the presence of mutant mRNA with a PTC can trigger Nonsense-Induced Transcriptional Compensation (NITC) , upregulating paralogs that mask the phenotype. RNAi bypasses this detection.

GeneticCompensation cluster_KO CRISPR Knockout (Genomic) cluster_KD RNAi Knockdown (Cytoplasmic) KO_DNA Genomic DNA (Indel/Mutation) KO_RNA Mutant mRNA (Premature Stop Codon) KO_DNA->KO_RNA NITC NITC Pathway Triggered KO_RNA->NITC PTC Detection Paralog Upregulation of Paralogous Genes NITC->Paralog Signalling KO_Pheno Phenotype Masked (No Effect) Paralog->KO_Pheno Functional Compensation KD_siRNA siRNA/shRNA Introduction RISC RISC Complex Loading KD_siRNA->RISC Degradation mRNA Cleavage (Cytoplasmic) RISC->Degradation No_Comp No Nuclear Trigger Degradation->No_Comp KD_Pheno Acute Phenotype (Loss of Function) No_Comp->KD_Pheno

Figure 1: The Genetic Compensation Response (GCR). CRISPR-induced mutations can trigger upregulation of related genes (paralogs) via the NITC pathway, masking the phenotype. RNAi typically avoids this, leading to an acute loss-of-function phenotype.

Performance Matrix: Choosing the Right Tool

This table synthesizes data from key comparative studies (e.g., Rossi et al., Nature 2015; Smith et al., 2019) to guide experimental design.

FeatureCRISPR-Cas9 (Knockout)RNAi (Knockdown)Scientific Implication
Duration Permanent (Heritable)Transient (3-7 days)KO is essential for long-term survival studies; KD mimics acute drug dosing.
Completeness 100% (Null allele)70-95% (Hypomorph)KO proves essentiality; KD reveals dose-dependency (threshold effects).
Specificity High (with high-fidelity Cas9)Low to ModerateRNAi suffers from "seed sequence" off-target effects (microRNA-like activity).
Compensation High Risk (GCR) Low RiskCritical: KO lines may adapt over time, hiding the target's true function.[2]
Heterogeneity Clonal lines are homogeneousPooled cells are heterogeneousKD populations vary in silencing efficiency cell-to-cell.
Time-to-Data Months (Cloning/Selection)Days (Transfection)Use KD for rapid screening; use KO for final validation.

Experimental Protocols: Self-Validating Systems

To publish robust MoA data, you cannot simply show "the gene is gone."[3] You must prove the phenotype is specifically due to the loss of that gene.

Protocol A: CRISPR Knockout Validation (The "Rescue" Standard)

Objective: Prove that the observed phenotype (or lack thereof) is not due to off-target cleavage or genetic adaptation.

  • gRNA Design: Design 2-3 distinct sgRNAs targeting early exons (to ensure functional protein loss).

  • Generation: Transfect Cas9 RNP (Ribonucleoprotein) for lower off-target effects compared to plasmid.

  • Genotyping: Confirm indels via TIDE analysis or Sanger sequencing.

  • Western Blot: Confirm complete protein loss. Crucial: If protein bands remain, you may have generated an in-frame deletion or alternative start site isoform.

  • The Rescue Experiment (Mandatory for Validation):

    • Construct a cDNA vector encoding the Wild Type (WT) protein.

    • Mutate the PAM site in the cDNA (silent mutation) so Cas9 does not cut the rescue vector.

    • Re-introduce this vector into the KO cell line.

    • Success Criteria: The phenotype observed in the KO line must revert to WT levels upon expression of the rescue construct.

Protocol B: RNAi Knockdown Validation (The "Redundancy" Standard)

Objective: Rule out seed-sequence off-target effects.

  • Reagent Selection: Use a pool of 4 distinct siRNAs initially to maximize knockdown, then deconvolute (test individually).

  • Dosing: Perform a titration curve (1nM to 50nM). Use the lowest concentration that achieves >80% KD to minimize off-targets.

  • Multi-Sequence Validation:

    • Test at least 2 distinct siRNA sequences targeting different regions of the mRNA (e.g., 3' UTR vs. CDS).

    • Success Criteria: Both sequences must yield the same phenotype. If siRNA #1 kills the cell and siRNA #2 does not (despite equal KD), the phenotype is an off-target artifact.

  • C911 Control (Advanced):

    • Create a control siRNA where bases 9-11 of the guide strand are mismatched. This disrupts on-target cleavage but preserves the seed region (bases 2-8).

    • Success Criteria: The C911 control should not produce the phenotype. If it does, the phenotype is driven by seed-mediated off-target effects.

Decision Framework: When to Use Which?

Do not view these as mutually exclusive. The most rigorous papers use them orthogonally.

DecisionTree Start Start: Target Validation Q1 Is the gene essential for viability? Start->Q1 Branch_Lethal Yes (Lethal) Q1->Branch_Lethal Yes Branch_NonLethal No Q1->Branch_NonLethal No Use_KD Use Inducible RNAi or Degron Systems Branch_Lethal->Use_KD Q2 Do you suspect genetic compensation? Branch_NonLethal->Q2 Branch_Comp Yes (Paralogs exist) Q2->Branch_Comp Yes Branch_NoComp No Q2->Branch_NoComp No Strategy_Orthogonal STRATEGY: Orthogonal Approach 1. Perform Acute KD (siRNA) 2. Compare to CRISPR KO 3. If phenotypes differ -> Trust KD (Acute) Branch_Comp->Strategy_Orthogonal Strategy_KO STRATEGY: CRISPR KO Generate clonal line + Rescue Experiment Branch_NoComp->Strategy_KO

Figure 2: Strategic Decision Tree for MoA Validation. Note that when genetic compensation is suspected (e.g., presence of highly similar paralogs), acute knockdown often provides a more accurate representation of pharmacological inhibition than permanent knockout.

References

  • Rossi, A., Kontarakis, Z., Gerri, C. et al. (2015).[4] Genetic compensation induced by deleterious mutations but not gene knockdowns.[4] Nature, 524, 230–233. [Link][4]

  • Smith, I., Greenside, P.G., Natoli, T. et al. (2019). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLOS Biology, 15(11), e2003213. [Link]

  • Synthego. (2025).[1] RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. [Link]

  • Elbashir, S. M., et al. (2001). Duplexes of 21-nucleotide RNAs mediate RNA interference in cultured mammalian cells. Nature, 411, 494–498. [Link]

Sources

Comparative

Off-Target Profiling Guide: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

The following guide provides an in-depth technical analysis and profiling framework for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a structural analog within the imidazole-alkylamine class. Given the structural pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and profiling framework for 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine , a structural analog within the imidazole-alkylamine class.

Given the structural pharmacophore—an imidazole ring coupled to an N-methylated aliphatic amine—this compound is treated here as a putative Histamine H3/H4 Receptor Ligand . The guide addresses the specific challenges of profiling this scaffold, particularly distinguishing its activity from the endogenous agonist (histamine) and managing the "imidazole liability" (CYP inhibition and adrenergic cross-reactivity).

Executive Summary & Compound Identity

Compound: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Chemical Class:


-Aminoalkyl-imidazole
Primary Putative Target:  Histamine H3 Receptor (GPCR)
Mechanism of Action:  Modulator (Agonist/Antagonist dependent on functional conformation)

This compound represents a synthetic divergence from the natural histamine scaffold. While histamine possesses a 4(5)-substituted imidazole, this lead features a 2-substituted imidazole . This structural modification is a classic medicinal chemistry strategy to improve metabolic stability (blocking the tele-methyltransferase site) but introduces significant risks of off-target binding to


-adrenergic receptors  and CYP450 enzymes .

This guide outlines the critical profiling matrix required to validate this compound against clinical standards like Pitolisant and research tools like Thioperamide .

The Profiling Challenge: Structural Alerts

Profiling this molecule requires a deviation from standard GPCR screens due to two specific structural alerts:

  • The Imidazole-2-yl Moiety: Unlike the 4-yl isomer (found in histamine), the 2-yl isomer mimics the pharmacophore of clonidine-like

    
    -adrenergic agonists. Standard H3 screens often miss this cross-reactivity.
    
  • The N-Methylamine Tail: While improving blood-brain barrier (BBB) penetration, this group increases affinity for Organic Cation Transporters (OCTs) and hERG channels.

Critical Off-Target Panel
Target ClassSpecific Off-TargetRationale for Screening
GPCRs

Adrenergic
High risk of cross-reactivity due to 2-substituted imidazole ring.
GPCRs Histamine H1, H2, H4Determine selectivity ratio (H3 vs. H1/H2 is critical for safety).
Enzymes CYP1A2, CYP3A4, CYP2D6Imidazole nitrogen can coordinate with Heme iron, causing potent inhibition.
Ion Channels hERG (

)
Essential cardiac safety screen for aliphatic amines.
Transporters OCT1, OCT2Potential for altered pharmacokinetics or renal accumulation.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the theoretical profile of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine against established H3 ligands.

Table 1: Comparative Pharmacological Profile
FeatureTarget Compound (2-yl analog)Pitolisant (Clinical Standard)Thioperamide (Research Tool)Betahistine (Weak H3 Antagonist)
Primary Mechanism H3 Ligand (Putative)H3 Inverse AgonistH3 AntagonistH3 Antagonist / H1 Agonist
H3 Affinity (

)
Target: < 10 nM0.16 nM~4 nM~1000 nM

-Adrenergic Binding
High Risk (Requires exclusion)LowLowLow
CYP Inhibition High Risk (Heme coordination)Moderate (CYP2D6)ModerateLow
BBB Penetration High (Lipophilic amine)HighModerateHigh
Metabolic Route N-demethylation / Ring oxidationPiperidine oxidationS-oxidationMAO-B oxidation

Key Insight: The Target Compound likely possesses superior metabolic stability to histamine but faces a steeper safety hurdle regarding CYP inhibition compared to non-imidazole scaffolds like Pitolisant.

Experimental Protocols

To validate the selectivity profile, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding (Selectivity Screen)

Objective: Determine affinity (


) for H3 vs. 

-adrenergic receptors.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human H3 receptors and separate HEK293 lines for

    
    .
    
  • Radioligand:

    • H3 Assay: [

      
      H]-N-
      
      
      
      -methylhistamine (0.5 nM).
    • 
       Assay:  [
      
      
      
      H]-RX821002 (1.0 nM).
  • Incubation:

    • Prepare 10-point concentration curve of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Reference compound (e.g., Clonidine) must fall within 3-fold of historical

      
      .
      
Protocol B: CYP450 Inhibition (Spectral Binding)

Objective: Assess direct heme coordination (Type II binding spectrum).

  • System: Recombinant human CYP3A4 or liver microsomes.

  • Titration: Add compound sequentially (0.5

    
    M to 50 
    
    
    
    M) to both sample and reference cuvettes.
  • Detection: Scan UV-Vis spectrum from 350 nm to 500 nm.

  • Result Interpretation:

    • Type II Spectrum: Peak at ~425-435 nm, Trough at ~390-410 nm indicates direct heme ligation (high inhibition potential).

    • Type I Spectrum: Peak at ~385-390 nm, Trough at ~420 nm indicates substrate binding.

Visualization: Mechanism & Screening Workflow

Diagram 1: Histaminergic vs. Adrenergic Signaling Cross-Talk

This diagram illustrates the intracellular conflict if the compound lacks selectivity. Both H3 and


 receptors couple to 

, leading to convergent inhibition of cAMP.

G H3R H3 Receptor (Primary Target) Gi_H3 Gi/o Protein H3R->Gi_H3 Alpha2 Alpha-2 Adrenergic (Off-Target) Gi_Alpha Gi/o Protein Alpha2->Gi_Alpha Compound 1-(1H-Imidazol-2-yl)- N-methylbutan-1-amine Compound->H3R High Affinity Compound->Alpha2 Potential Cross-Talk AC Adenylyl Cyclase Gi_H3->AC Inhibition Gi_Alpha->AC Inhibition cAMP cAMP Reduction (Sedation/Hypotension) AC->cAMP

Caption: Convergent


 signaling pathways highlight the risk of additive sedative or hypotensive effects if 

selectivity is poor.
Diagram 2: Recommended Screening Cascade

A logical workflow to filter the compound before in vivo testing.

Workflow Start Compound Synthesis Tier1 Tier 1: Binding (H3 vs H1/H2) Start->Tier1 Tier2 Tier 2: Safety (hERG + CYP) Tier1->Tier2 Ki(H3) < 10nM Selectivity > 100x Stop Lead Optimization Tier1->Stop Fail Tier3 Tier 3: Selectivity (Alpha-Adrenergic Panel) Tier2->Tier3 IC50 > 10uM Tier2->Stop Fail Go In Vivo Proof of Concept Tier3->Go Alpha2 Ki > 1uM Tier3->Stop Fail

Caption: Step-wise "Go/No-Go" decision matrix prioritizing safety and selectivity early in the development cycle.

References

  • Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 antagonists. Nature Reviews Drug Discovery. [Link]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today. [Link]

  • Berlin, M., et al. (2011). Histamine H3 receptor antagonists: an overview of the current landscape. Journal of Medicinal Chemistry.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • Sadek, B., et al. (2016). Design and Synthesis of Novel Imidazole-Based Histamine H3 Receptor Antagonists. Molecules.[2][3][4][5][6] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

Executive Summary 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a nitrogenous organic base containing both an imidazole ring and a secondary aliphatic amine. Due to the lack of commodity-level safety data for this specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine is a nitrogenous organic base containing both an imidazole ring and a secondary aliphatic amine. Due to the lack of commodity-level safety data for this specific research intermediate, it must be managed under High Hazard / Unknown Toxicity protocols.

Immediate Disposal Directive:

  • Primary Waste Stream: Organic Base (Alkaline).

  • RCRA Classification (USA): D002 (Corrosive); potential for D001 (Ignitable) if in organic solvent.

  • Disposal Method: High-temperature incineration via an approved hazardous waste vendor.

  • Critical Prohibition: NEVER dispose of down the drain. NEVER mix with oxidizing acids or nitrating agents (risk of explosive nitrosamine formation).

Part 1: Chemical Characterization & Hazard Assessment

To dispose of this chemical safely, you must understand the functional groups driving its reactivity. This molecule combines a basic imidazole heterocycle with a secondary amine tail.

Physical & Chemical Properties Relevance
PropertyValue / CharacteristicDisposal Implication
Functional Group Secondary Amine + ImidazoleHigh Alkalinity: Incompatible with acids.
Corrosivity pH > 11 (estimated for 10% aq. soln)D002 Waste: Must use alkali-resistant containers (HDPE/Glass).
Reactivity Nucleophilic NitrogenNitrosamine Risk: Reacts with nitrosating agents to form carcinogens.
Physical State Viscous Liquid or Low-Melting SolidRequires leak-proof secondary containment during transport.
Flash Point Est. > 90°C (High Flash)Likely classified as "Combustible" rather than "Flammable" unless in solvent.
The "Self-Validating" Safety Check

Before handling, perform this mental check:

  • Is the receiving container HDPE or Borosilicate Glass? (Amines can degrade certain low-grade plastics).

  • Is the waste stream free of oxidizers? (Prevent exothermic runaway).

  • Is the pH known? (If mixed with other waste, verify pH > 10).

Part 2: Pre-Disposal Stabilization & Segregation

The most common cause of laboratory disposal accidents is improper segregation. As a Senior Scientist, I cannot stress this enough: Reactive chemistry continues in the waste bottle.

Segregation Protocol

You must segregate this compound into the Organic Alkaline stream.

Graphviz Diagram: Waste Segregation Logic

The following decision tree illustrates the critical logic path for segregating this specific amine.

WasteSegregation Start Start: 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine Waste CheckState Check Physical State Start->CheckState Solid Solid / Pure Substance CheckState->Solid Liquid Liquid / Solution CheckState->Liquid StreamA Stream A: Solid Hazardous Waste (Label: Toxic/Corrosive) Solid->StreamA Double Bag & Box CheckSolvent Identify Solvent Liquid->CheckSolvent Halogenated Halogenated (e.g., DCM) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH) CheckSolvent->NonHalogenated StreamB Stream B: Halogenated Organic Base Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic Base (Preferred for Fuel Blending) NonHalogenated->StreamC

Caption: Decision matrix for segregating amine waste based on solvent composition to ensure proper incineration protocols.

Part 3: Step-by-Step Disposal Workflow

This protocol assumes you are generating small-to-medium research quantities (< 1 L/kg).

Step 1: Container Selection
  • Preferred: High-Density Polyethylene (HDPE) jerricans or amber borosilicate glass bottles.

  • Cap: Vented caps are recommended for amine waste to prevent pressure buildup if minor off-gassing occurs.

  • Avoid: Metal containers (aluminum/steel) which may corrode or react with the amine.

Step 2: Transfer and Labeling
  • Fume Hood Only: Perform all waste transfers inside a certified chemical fume hood.[1]

  • No Funnel Storage: Never leave a funnel in the waste bottle. Remove and cap immediately after transfer.

  • Labeling:

    • Attach a hazardous waste tag before the first drop enters the container.[1]

    • Chemical Name: Write the full name: "1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine". Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Corrosive" and "Toxic".[1][2][3]

Step 3: Storage Prior to Pickup
  • Store in a Secondary Containment Tray (polypropylene).

  • Incompatibility Zone: Keep this bottle at least 1 meter away from:

    • Concentrated Acids (Sulfuric, Nitric, Hydrochloric).

    • Oxidizers (Peroxides, Permanganates).

    • Chloroform/Dichloromethane (Reaction with amines can be exothermic and generate dichlorocarbene).

Part 4: Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[1][4][5] This compound is likely a skin sensitizer and corrosive.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (< 100mL) in Hood Assess->Small Large Large (> 100mL) or Floor Assess->Large PPE Don PPE: Nitrile (Double), Goggles, Lab Coat Small->PPE Evacuate Evacuate Lab & Call EHS Large->Evacuate Absorb Absorb with Vermiculite or Amine-Specific Pads PPE->Absorb Bag Double Bag -> HazWaste Label Absorb->Bag Clean Wash Area with Mild Soap/Water Bag->Clean

Caption: Operational workflow for managing spills of 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine.

Decontamination

If the chemical contacts skin:[1]

  • Flush: Immediately flush with water for 15 minutes.[6]

  • Do Not Neutralize: Do not apply vinegar or acids to the skin; the heat of neutralization can cause thermal burns on top of chemical burns.

  • Medical: Seek medical attention immediately, bringing the chemical structure/name with you.

Part 5: Waste Stream Management (Vendor Handoff)

When handing this waste off to your EHS department or external vendor (e.g., Veolia, Clean Harbors), provide the following profile to ensure they select the correct incineration method.

  • Chemical Family: Organic Amines / Imidazoles.

  • Btu Value: High (Suitable for fuel blending if not halogenated).

  • Halogens: None (unless in halogenated solvent).

  • Metals: None.

  • Method: Incineration is the only acceptable disposal method to ensure complete destruction of the bioactive imidazole ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] National Academies Press.[5][9][10] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Corrosivity guidelines). [Link]

  • American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories.[Link]

Sources

Handling

Personal protective equipment for handling 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine

[1] Document Control: Version: 1.0 (Operational Draft) Applicability: Drug Discovery & Medicinal Chemistry Laboratories[1] Hazard Banding: Band 4 (High Potency/Corrosive) – Default assignment for novel intermediates cont...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Version: 1.0 (Operational Draft)

  • Applicability: Drug Discovery & Medicinal Chemistry Laboratories[1]

  • Hazard Banding: Band 4 (High Potency/Corrosive) – Default assignment for novel intermediates containing imidazole/amine pharmacophores.[1]

Executive Summary & Risk Profile

Senior Scientist Note: In the absence of a compound-specific SDS for this specific isomer, we apply the "Precautionary Principle." We derive our safety protocols from the structure-activity relationship (SAR) of its functional groups: the corrosive aliphatic secondary amine and the potentially reprotoxic imidazole core.[1]

The compound 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine presents a dual-threat hazard profile:

  • Chemical Aggression: The

    
    -methylamine moiety confers strong basicity (
    
    
    
    ) and corrosivity, capable of causing irreversible ocular and dermal damage.[1]
  • Biological Activity: The imidazole ring is a privileged scaffold in medicinal chemistry, often associated with biological activity. Analogous structures (e.g., simple imidazoles) are classified as Reproductive Toxins (Category 1B) .[2][3]

Operational Mandate: Handle as a Corrosive Reproductive Toxin . All manipulations must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1+ / EN 166.Rationale: Safety glasses are insufficient.[1] The amine vapors and dust are lachrymators; direct contact causes corneal opacification.
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Inspection layer).Outer Layer: 5-8 mil Extended Cuff Nitrile.Rationale: Aliphatic amines permeate thin nitrile rapidly (<15 mins).[1] Double gloving provides a "breakthrough buffer."
Respiratory Engineering Controls Primary Primary: Fume hood (Face velocity 0.5 m/s).Secondary (Spill): Full-face respirator with ABEK1 (Organic/Inorganic/Acid/Amine) cartridges if outside containment.[1]
Body Tyvek® Lab Coat + Apron Standard: Chemical-resistant apron over a standard cotton/poly lab coat.Rationale: Cotton absorbs amines, keeping the corrosive agent against the skin.[1] An impervious apron prevents this "wicking" effect.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.

PPE_Logic cluster_action Action Thresholds Start Start: Risk Assessment Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale < 100 mg (Solid/Oil) Scale_Check->Small_Scale Large_Scale > 100 mg or Solution Scale_Check->Large_Scale Standard_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat (Fume Hood Mandatory) Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: Add Chemical Apron + Face Shield Consider Silver Shield® Liners Large_Scale->Enhanced_PPE

Figure 1: PPE Selection Logic based on operational scale. Note that fume hood use is mandatory regardless of scale.

Operational Handling Protocol

Pre-Operational Checks[1]
  • Quenching Agent: Prepare a beaker of saturated aqueous Ammonium Chloride (

    
    )  or dilute Acetic Acid (5%)  inside the hood. This serves as an emergency neutralization station for contaminated tools.
    
  • Glassware: Use oven-dried glassware. Amine-containing imidazoles are hygroscopic; water absorption alters stoichiometry and makes the solid sticky/difficult to handle.[1]

Weighing & Transfer[1]
  • Solid State: If the compound is a solid, use an anti-static gun to neutralize static charge, preventing "fly-away" dust. Weigh into a tared vial inside the fume hood if possible. If the balance is outside, use a secondary containment vessel (e.g., a larger jar) for transport.

  • Liquid/Oil State: Viscous oils should be handled with positive displacement pipettes or weighed by difference using a syringe. Never pour from the source bottle.

Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[4] Imidazoles can oxidize or absorb

    
     (forming carbamates) over time.
    
  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) if the reaction involves heating, as secondary amines can react with them to form quaternary ammonium salts (Menshutkin reaction) or dichlorocarbenes under specific conditions. Preferred solvents: THF, Toluene, DMF.

Emergency Response & Spill Management

Critical Warning: Do not use water to clean up a concentrated amine spill initially; it will generate heat (exothermic hydration) and spread the corrosive liquid.

Spill Response Workflow

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel, secure area Assess 2. ASSESS VOLUME Is it < 50 mL? Alert->Assess Small_Spill Small Spill (<50 mL) Manageable by Lab Personnel Assess->Small_Spill Yes Large_Spill Large Spill (>50 mL) Evacuate & Call EHS/Fire Dept Assess->Large_Spill No Absorb 3. ABSORB Use Vermiculite or Dry Sand (Do NOT use paper towels) Small_Spill->Absorb Neutralize 4. NEUTRALIZE Apply dilute Acetic Acid or Citric Acid powder to residue Absorb->Neutralize Clean 5. DECONTAMINATE Wash area with soap & water Check pH of rinse water Neutralize->Clean

Figure 2: Emergency Spill Response Protocol. Note the prohibition of paper towels, which can react rapidly with strong oxidizers or ignite if the amine is mixed with other incompatible chemicals.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[2][3][5][6][7] Time is tissue; seconds delay = permanent damage.

  • Skin Contact: Wash with soap and water.[2][5][7][8] Do not use solvent (ethanol/acetone) to wash skin; this increases permeability and drives the toxin deeper into the dermis.

Waste Disposal & Deactivation[9][10]

Principle: The goal is to chemically neutralize the basic amine functionality and destroy the biological scaffold before it leaves the lab control.

Protocol A: Chemical Deactivation (Small Scale < 5g)
  • Dissolve the waste material in a combustible solvent (e.g., Acetone or Ethanol).

  • Slowly add 1.1 equivalents of dilute Hydrochloric Acid (1M) . This converts the volatile free base amine into a non-volatile hydrochloride salt.

  • Check pH to ensure it is acidic (pH < 4).

  • Label as "Halogenated Organic Waste" (if HCl used) or "Non-Halogenated Organic Waste" (if Acetic Acid used).

Protocol B: Final Disposal
  • Stream: High BTU Incineration.

  • Labeling: Must explicitly state "Contains Imidazole Derivative – Potential Reprotoxin."

  • Prohibition: Never dispose of down the drain. The imidazole ring is stable in aqueous environments and toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole (CID 795). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Imidazole - Reprotoxic Classification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link][1][9]

Sources

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